BI-9508
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H29F2N5O3 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
trans-(1R,2R)-N-[2-(difluoromethoxy)ethyl]-N-[1-methyl-4-(4-propan-2-yloxyphenyl)indazol-7-yl]-2-pyrimidin-4-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C28H29F2N5O3/c1-17(2)38-19-6-4-18(5-7-19)20-8-9-25(26-23(20)15-33-34(26)3)35(12-13-37-28(29)30)27(36)22-14-21(22)24-10-11-31-16-32-24/h4-11,15-17,21-22,28H,12-14H2,1-3H3/t21-,22-/m1/s1 |
InChI Key |
BZJPCUQQPJJBTP-FGZHOGPDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BI-9508
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-9508 is a potent, selective, and brain-penetrant agonist of the orphan G protein-coupled receptor 88 (GPR88). Developed by Boehringer Ingelheim, this small molecule has emerged as a critical tool for elucidating the physiological roles of GPR88 in the central nervous system (CNS). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and pharmacological effects. All quantitative data are summarized for clarity, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction to this compound and its Target, GPR88
GPR88 is an orphan GPCR predominantly expressed in the striatum, a brain region integral to motor control, reward, and cognition.[1][2] Its expression in GABAergic medium spiny neurons suggests a significant modulatory role in striatal circuitry.[1][2] The absence of a known endogenous ligand for GPR88 has historically hindered the study of its function. The development of synthetic ligands like this compound represents a significant advancement in enabling the pharmacological interrogation of this receptor. This compound was designed to overcome the limitations of earlier GPR88 agonists, which were often hindered by poor brain permeability due to high P-glycoprotein (PGP) efflux.[1] As a brain-penetrant agonist, this compound is suitable for both in vitro and in vivo studies, making it an invaluable tool for CNS research.[1][3][4] A structurally related compound, BI-0823, which lacks the key pharmacophore for GPR88 agonism, is available as a negative control.[1]
Molecular Mechanism of Action
This compound functions as a selective agonist at the GPR88 receptor. Upon binding, it initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.
G Protein Coupling and Downstream Signaling
GPR88 primarily couples to inhibitory G proteins of the Gi/o family.[5] Activation of GPR88 by this compound leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), thereby influencing neuronal function.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, primarily sourced from the pivotal publication "Discovery of this compound, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies" in the Journal of Medicinal Chemistry (2024).[3][4][6]
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Gi1 BRET Assay | HEK293 (hGPR88) | EC50 | 47 nM | [1] |
| cAMP Assay | CHO (hGPR88) | EC50 | Data likely in J Med Chem 2024 | [4][6] |
| [35S]GTPγS Binding | Mouse Striatal Membranes | EC50 | Data likely in J Med Chem 2024 | [4][6] |
Table 2: Selectivity Profile of this compound
| Assay Panel | Concentration Tested | Results | Reference |
| CEREP SafetyScreen44 | 10 µM | Acceptable selectivity | [7] |
| Broad GPCR Panel | Data likely in J Med Chem 2024 (Supp. Info) | High selectivity for GPR88 | [4] |
Table 3: In Vivo Pharmacokinetic Properties of this compound
| Species | Administration | Key Parameters | Value | Reference |
| Mouse | Oral & Intraperitoneal | Brain Penetration (Brain/Plasma Ratio) | Good | [1] |
| Metabolic Stability | Acceptable for acute studies | [1][2] | ||
| P-glycoprotein Efflux | Low | [1][2] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Gi1 BRET Assay for GPR88 Activation
This assay measures the interaction between GPR88 and its cognate G protein, Gi1, upon agonist stimulation, using Bioluminescence Resonance Energy Transfer (BRET).
Protocol:
-
Cell Culture and Transfection: HEK293 cells are transiently co-transfected with plasmids encoding for human GPR88, a BRET donor (e.g., Renilla luciferase II fused to a Gi/o effector protein like Rap1GAP), and a BRET acceptor (e.g., Renilla green fluorescent protein targeted to the plasma membrane).
-
Cell Seeding: Transfected cells are seeded into 384-well white, clear-bottom microplates and incubated overnight.
-
Compound Addition: Serial dilutions of this compound are prepared in assay buffer and added to the cells.
-
Substrate Addition: A BRET substrate, such as coelenterazine h, is added to all wells.
-
Signal Detection: The plate is immediately read on a BRET-compatible plate reader, measuring luminescence at two wavelengths (e.g., ~475 nm for the donor and ~530 nm for the acceptor).
-
Data Analysis: The BRET ratio is calculated (acceptor emission / donor emission). The data are then plotted against the logarithm of the compound concentration and fitted to a sigmoidal dose-response curve to determine the EC50 value.
cAMP Functional Assay
This assay quantifies the inhibition of adenylyl cyclase activity by measuring intracellular cAMP levels.
Protocol:
-
Cell Culture and Seeding: HEK293 or CHO cells stably expressing human GPR88 are seeded into 384-well assay plates and incubated overnight.
-
Compound Pre-incubation: Cells are pre-incubated with serial dilutions of this compound for 15-30 minutes.
-
Stimulation: A solution containing a fixed concentration of forskolin (B1673556) (to stimulate adenylyl cyclase) is added to all wells.
-
Incubation: The plate is incubated for 30 minutes at room temperature.
-
cAMP Detection: Cells are lysed, and intracellular cAMP levels are measured using a commercially available detection kit (e.g., HTRF, LANCE, or GloSensor).
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Data are normalized to controls and plotted against the logarithm of the this compound concentration to determine the EC50 for the inhibition of forskolin-stimulated cAMP production.
In Vivo Pharmacokinetic Studies in Mice
These studies are performed to assess the brain penetrance and metabolic stability of this compound.
Protocol:
-
Animal Dosing: C57BL/6N mice are administered this compound via oral gavage or intraperitoneal injection at a defined dose.
-
Sample Collection: At various time points post-dosing, blood and brain tissue are collected from cohorts of mice.
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
Bioanalysis: The concentrations of this compound in plasma and brain homogenates are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and the brain-to-plasma concentration ratio, are calculated.
Conclusion
This compound is a well-characterized GPR88 agonist with a clear mechanism of action involving the Gi/o-mediated inhibition of adenylyl cyclase. Its favorable pharmacokinetic profile, particularly its ability to penetrate the blood-brain barrier, makes it an exceptional tool for investigating the role of GPR88 in the central nervous system. The data and protocols presented in this guide provide a solid foundation for researchers utilizing this compound to further explore the therapeutic potential of targeting GPR88 in various neurological and psychiatric disorders.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Discovery of this compound, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
An In-Depth Technical Guide to BI-9508: A Selective GPR88 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BI-9508, a potent and selective agonist for the G protein-coupled receptor 88 (GPR88). GPR88 is an orphan receptor predominantly expressed in the central nervous system, particularly in the striatum, making it a compelling target for novel therapeutics aimed at treating neurological and psychiatric disorders.[1][2] this compound has emerged as a valuable tool for in vitro and in vivo studies due to its ability to cross the blood-brain barrier and its improved pharmacokinetic profile compared to earlier GPR88 agonists.[1][3] This document details the pharmacological properties of this compound, experimental protocols for its characterization, and the associated GPR88 signaling pathways.
Core Compound Data: this compound
This compound is a next-generation, brain-penetrant GPR88 agonist developed to overcome the limitations of previous tool compounds, such as high P-glycoprotein (PGP) efflux.[1][2] It is suitable for acute rodent studies to explore the physiological functions of GPR88.[1] A structurally similar compound, BI-0823, which lacks the essential aryl group for agonist activity, is available as a negative control.[2]
Quantitative Pharmacological and Physicochemical Data
The following tables summarize the key quantitative data for this compound and its negative control, BI-0823.
| Compound | Parameter | Value | Assay | Species | Reference |
| This compound | EC50 | 47 nM | hGPR88 Gi1 BRET | Human | [2] |
| Emax | 110% | hGPR88 Gi1 BRET | Human | ||
| EC50 | 94 nM | mGPR88 Gi1 BRET | Mouse | ||
| Selectivity | Acceptable | SafetyScreen44 (at 10 µM) | N/A | ||
| BI-0823 | Activity | Inactive | GPR88 Agonist Assays | N/A | [2] |
| Pharmacokinetic Parameters of this compound | ||
| Parameter | Observation | Significance |
| Brain Penetration | Good | Suitable for in vivo CNS studies.[1][2] |
| P-glycoprotein (PGP) Efflux | Low | Improved brain retention compared to earlier agonists.[1][2] |
| Metabolic Stability | Acceptable | Suitable for acute rodent studies.[1] |
| Lipophilicity | High | A potential limitation to consider in experimental design.[3] |
GPR88 Signaling Pathway
GPR88 couples to the Gαi/o subunit of the heterotrimeric G protein.[4] Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the dissociation of the G protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is central to the modulatory role of GPR88 in neuronal excitability.
Key Experimental Protocols
The characterization of this compound as a GPR88 agonist relies on specific in vitro assays. The following sections detail the methodologies for the primary functional assay used, as well as other relevant assays for studying GPR88 signaling.
Human GPR88 Gi1 BRET Assay
This assay is the primary method used to determine the potency and efficacy of this compound. It measures the interaction between the Gαi1 protein and its effector, Rap1GAP, upon GPR88 activation using Bioluminescence Resonance Energy Transfer (BRET).
Principle: HEK293 cells are transiently co-transfected with human GPR88, a BRET donor construct (Rap1GAP fused to Renilla luciferase, RlucII-Rap1GAP), and a BRET acceptor (green fluorescent protein targeted to the plasma membrane, rGFP-CAAX). GPR88 activation by an agonist leads to the recruitment of the Gαi1-RlucII-Rap1GAP fusion protein to the plasma membrane, bringing the BRET donor (RlucII) in close proximity to the acceptor (rGFP-CAAX), resulting in an increase in the BRET signal.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are transiently transfected with plasmids encoding for hGPR88, RlucII-Rap1GAP, and rGFP-CAAX using a suitable transfection reagent.
-
Cell Plating: 24 hours post-transfection, cells are harvested and seeded into 384-well white, clear-bottom microplates at a density of 10,000-20,000 cells per well.
-
Compound Preparation: this compound is serially diluted in assay buffer to generate a range of concentrations (e.g., from 0.003 µM to 100 µM).
-
Assay Procedure:
-
The cell culture medium is removed from the wells.
-
The BRET substrate, coelenterazine (B1669285) h, is added to each well to a final concentration of 5 µM.
-
Varying concentrations of this compound are added to the wells.
-
The plate is incubated at room temperature for 10-15 minutes.
-
-
BRET Measurement: The BRET signal is measured using a plate reader capable of detecting sequential emissions at two wavelengths (e.g., 475 nm for RlucII and 530 nm for rGFP). The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
Data Analysis: The BRET ratio is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.
cAMP Functional Assay
This assay provides a functional readout of GPR88 activation by measuring the inhibition of adenylyl cyclase activity.
Principle: Cells expressing GPR88 are first stimulated with forskolin (B1673556), a direct activator of adenylyl cyclase, to elevate intracellular cAMP levels. A GPR88 agonist will then inhibit this forskolin-stimulated cAMP production in a dose-dependent manner. The change in cAMP levels is typically measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence.
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing human GPR88 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well assay plates and incubated overnight.
-
Compound Preparation: Serial dilutions of this compound are prepared. A stock solution of forskolin is also prepared.
-
Assay Procedure:
-
The growth medium is replaced with assay buffer.
-
Cells are pre-incubated with the this compound dilutions for 15-30 minutes.
-
Forskolin is added to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response.
-
The plate is incubated for 30 minutes at room temperature.
-
-
cAMP Detection: Intracellular cAMP levels are measured using a commercially available cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: The data is normalized to the forskolin-only control (100% response) and the basal control (0% response). The percentage of inhibition is plotted against the log concentration of this compound to determine the IC50 value, which in this context reflects its agonistic potency.
Conclusion
This compound is a well-characterized, potent, and selective GPR88 agonist with favorable pharmacokinetic properties for in vivo research. Its ability to penetrate the blood-brain barrier makes it a superior tool compound for elucidating the complex roles of GPR88 in the central nervous system. The detailed experimental protocols and an understanding of the GPR88 signaling pathway provided in this guide are intended to facilitate further research into this promising therapeutic target. The availability of a validated negative control, BI-0823, further enhances the rigor of studies employing this compound. While its high lipophilicity is a factor to be considered in experimental design, this compound remains an invaluable asset for advancing our understanding of GPR88 biology and its potential in drug discovery.
References
GPR88 Signaling and the Agonist Probe BI-9508: A Technical Guide
Introduction
G protein-coupled receptors (GPCRs) represent a vast and critical class of drug targets. Within this superfamily, orphan GPCRs—receptors for which the endogenous ligand has not yet been identified—present unique challenges and opportunities for therapeutic innovation. G protein-Coupled Receptor 88 (GPR88) is a brain-specific orphan GPCR that has garnered significant interest as a potential neurotherapeutic target.[1] First identified in 2000, GPR88 is a Class A rhodopsin-family GPCR with highly enriched expression in the striatum, a key hub for motor control, cognition, mood, and reward-based learning.[1][2] Its localization is particularly robust in the GABAergic medium spiny neurons (MSNs) of both the direct and indirect pathways.[1][3]
Dysregulation of GPR88 has been implicated in a range of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, anxiety, and addiction.[1][2] The development of potent and selective pharmacological tools is paramount to dissecting its complex biology and validating its therapeutic potential. This guide provides an in-depth overview of the GPR88 signaling pathway and details the properties and experimental applications of BI-9508, a potent and brain-penetrant GPR88 agonist.[4][5]
The GPR88 Signaling Nexus
The signaling activity of GPR88 is multifaceted. It engages in a canonical G-protein coupling pathway and also appears to function as a master regulator of other GPCRs, adding a layer of complexity to its biological role.
Canonical Gαi/o-cAMP Inhibition Pathway
The primary and most well-characterized signaling mechanism for GPR88 is its coupling to the inhibitory Gαi/o family of G proteins.[1][2] Upon activation by an agonist, GPR88 catalyzes the exchange of GDP for GTP on the Gαi/o subunit. The activated Gαi/o-GTP complex then dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase (AC). This action leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][6] This pathway firmly establishes GPR88 as an inhibitory receptor in the CNS.[2]
Allosteric Modulation of Other GPCRs
Emerging evidence suggests that GPR88 plays a broader role in signal transduction by physically interacting with and modulating the function of other GPCRs. Studies have shown that GPR88 can form heteromers with receptors such as opioid (μ and δ) and muscarinic (M1/M4) receptors.[2][7][8] This interaction has a significant functional consequence: GPR88 expression can blunt both the G-protein-dependent signaling and the β-arrestin recruitment pathways of its partner receptors.[7][9][10] This suggests GPR88 acts as a "brake" or a signaling buffer for multiple striatal GPCRs, a function that may be independent of its own activation state. This modulatory role could be a key mechanism through which GPR88 exerts its profound effects on striatal circuitry and behavior.[7]
This compound: A Potent and Brain-Penetrant GPR88 Agonist
The absence of an endogenous ligand has made the development of synthetic probes like this compound crucial for GPR88 research.[5] this compound is a potent, selective, and brain-penetrant GPR88 agonist, making it an invaluable tool for both in vitro and in vivo studies.[4][11][12] It was developed to overcome the liabilities of earlier GPR88 agonists, such as high P-glycoprotein (PGP) efflux, thereby achieving better CNS exposure.[5] A structurally similar but inactive compound, BI-0823, is available to serve as a negative control in experiments.[4][5]
Pharmacological and Physicochemical Properties of this compound
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species | Assay / Method | Reference(s) |
| Potency (EC₅₀) | 47 nM | Human | hGPR88 Gαi1 BRET Assay | [4] |
| Efficacy (Eₘₐₓ) | 110% | Human | hGPR88 Gαi1 BRET Assay | - |
| Potency (EC₅₀) | 94 nM | Mouse | mGPR88 Assay | - |
| Mechanism of Action | Agonist | - | Functional Assays | [4][5] |
| Key Features | Brain Penetrant | Rodent | In vivo studies | [11][12] |
| Low PGP Efflux | - | MDCK Permeability Assay | [4] | |
| Limitations | High Lipophilicity | - | Physicochemical Analysis | [11][13] |
| Negative Control | BI-0823 | - | - | [4][5] |
Key Experimental Methodologies
Characterizing the activity of compounds like this compound at the GPR88 receptor requires robust and sensitive assays. The following sections detail the protocols for two fundamental assays used to determine GPR88 agonism.
Protocol 1: GPR88 Activation via cAMP Inhibition Assay
This functional assay quantifies an agonist's ability to activate the Gαi/o pathway by measuring the subsequent decrease in intracellular cAMP levels. To enhance the assay window for an inhibitory receptor, adenylyl cyclase is typically stimulated directly with forskolin (B1673556).
Principle: In cells expressing GPR88, forskolin elevates cAMP levels. A GPR88 agonist will inhibit this forskolin-stimulated cAMP production in a dose-dependent manner. This inhibition is quantified using a detection method such as Homogeneous Time-Resolved Fluorescence (HTRF).
Detailed Protocol:
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GPR88 in appropriate media (e.g., DMEM/F12 with 10% FBS and selection antibiotic).
-
Cell Seeding: Harvest cells and seed into 384-well white assay plates at a density of 5,000-10,000 cells/well. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. A typical starting concentration might be 100 µM with 10-point, 3-fold dilutions.
-
Assay Procedure: a. Remove culture media from the wells. b. Add the this compound dilutions to the appropriate wells. c. Prepare a stimulation solution containing forskolin (at a concentration predetermined to give ~80% of maximal stimulation, e.g., 1-5 µM) in assay buffer. d. Add the forskolin solution to all wells except for negative controls. e. Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercial HTRF cAMP detection kit, following the manufacturer's instructions. This typically involves adding two detection reagents (an anti-cAMP antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor).
-
Data Analysis: a. Read the plate on an HTRF-compatible reader. b. Calculate the ratio of the acceptor/donor emission signals. c. Convert ratios to cAMP concentrations using a standard curve. d. Plot the percent inhibition of forskolin-stimulated cAMP production versus the log concentration of this compound. e. Fit the data to a four-parameter sigmoidal dose-response curve to determine the EC₅₀ value.
Protocol 2: GPR88-Gαi1 Engagement BRET Assay
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology to measure protein-protein interactions in real-time in living cells. The specific assay used to characterize this compound measures the engagement of the Gαi1 subunit with a plasma membrane-bound biosensor upon receptor activation.
Principle: This assay utilizes HEK293 cells transiently co-transfected with three components: (1) unmodified human GPR88, (2) the Gαi1 subunit, and (3) a BRET biosensor pair. The biosensor consists of a G protein-effector protein (Rap1GAP) fused to Renilla luciferase (RlucII) and a plasma membrane-anchored green fluorescent protein (rGFP-CAAX). Upon GPR88 activation by an agonist, the Gαi1 protein is activated and translocates to the plasma membrane, bringing the RlucII donor into close proximity with the rGFP acceptor, resulting in an increased BRET signal.[4]
Detailed Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for human GPR88, the Gαi1 subunit, the RlucII-Rap1GAP biosensor, and the rGFP-CAAX acceptor.
-
Cell Seeding: 24 hours post-transfection, harvest and seed the cells into 384-well white microtiter plates.
-
Compound Preparation: Prepare a dose-response curve of this compound in assay buffer. Concentrations may range from 0.003 µM to 100 µM.[4]
-
BRET Measurement: a. Add the Rluc substrate (e.g., coelenterazine (B1669285) h) to the cells. b. Immediately add the serial dilutions of this compound to the wells. c. Measure the luminescence at two wavelengths simultaneously using a BRET-capable plate reader (e.g., ~475 nm for RlucII emission and ~530 nm for rGFP emission).
-
Data Analysis: a. Calculate the BRET ratio for each well (Acceptor Emission / Donor Emission). b. Plot the change in BRET ratio against the log concentration of this compound. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Conclusion
GPR88 is a highly promising, yet challenging, orphan receptor target for CNS disorders. Its role extends beyond canonical Gαi/o signaling to include the nuanced modulation of other key neurotransmitter systems in the striatum. The development of pharmacological tools like the agonist this compound is indispensable for probing these complex signaling pathways. With its demonstrated potency and favorable pharmacokinetic profile for in vivo research, this compound provides a critical asset for the scientific community to further elucidate the physiological functions of GPR88 and accelerate the validation of this receptor as a viable drug target.
References
- 1. benchchem.com [benchchem.com]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. benchchem.com [benchchem.com]
- 7. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 10. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of this compound, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
The Emerging Role of GPR88 in Neuronal Function: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a critical brain region for motor control, cognition, and reward. Its highly localized expression and involvement in key neuronal signaling pathways have positioned it as a promising therapeutic target for a range of neuropsychiatric and neurodegenerative disorders, including Parkinson's disease, schizophrenia, and addiction. This technical guide provides a comprehensive overview of the current understanding of GPR88's role in neuronal function, with a focus on quantitative data, detailed experimental methodologies, and visualization of its signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of GPR88 and unlock its therapeutic potential.
Introduction
GPR88, a class A rhodopsin-family orphan G protein-coupled receptor (GPCR), is almost exclusively expressed in the striatal medium spiny neurons (MSNs) of both the direct and indirect pathways.[1][2] Its strategic location within the basal ganglia circuitry suggests a pivotal role in modulating motor function, learning, and motivation.[2][3] While the endogenous ligand for GPR88 remains elusive, studies utilizing knockout animal models and synthetic ligands have begun to shed light on its physiological functions and signaling mechanisms. This guide synthesizes the current knowledge on GPR88, providing a technical framework for future research and therapeutic development.
GPR88 Signaling Pathways
GPR88 primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[1] This canonical signaling pathway underlies its predominantly inhibitory role in neuronal activity.
Beyond its canonical pathway, GPR88 is known to form heteromers with other GPCRs, notably opioid receptors, thereby modulating their signaling. This interaction can blunt both G protein-dependent and β-arrestin-dependent signaling of the partner receptor.[4]
Quantitative Data on GPR88 Function
The following tables summarize key quantitative findings from studies on GPR88, providing a comparative overview of its pharmacological and physiological effects.
Table 1: In Vitro Pharmacology of GPR88 Ligands
| Compound | Modality | Assay Type | Cell Line | Potency (EC₅₀/Kᵢ) | Reference(s) |
| 2-PCCA | Agonist | cAMP HTRF | - | 3.1 nM | [5] |
| (1R,2R)-2-PCCA | Agonist | cAMP Assay (GloSensor) | HEK293 expressing hGPR88 | 603 nM | [5] |
| RTI-13951-33 | Agonist | cAMP Functional Assay | - | 25 nM | [5][6] |
| RTI-122 | Agonist | TR-FRET cAMP Assay | CHO cells | 11 nM | [5] |
| Gpr88-IN-1 | Inhibitor | - | - | Data not available | [5] |
Table 2: Effects of GPR88 Knockout on Neuronal Signaling
| Parameter | Brain Region | Change in Knockout vs. Wild-Type | Method | Reference(s) |
| Basal Dopamine (B1211576) Levels | Striatum | Lower | In Vivo Microdialysis | [7] |
| pDARPP-32 (Thr34) | Striatum | Higher | Immunohistochemistry | [2] |
| Amphetamine-Induced Locomotion | Whole Animal | Increased | Behavioral Assay | [8] |
Table 3: Behavioral Phenotypes of GPR88 Knockout Mice
| Behavioral Test | Phenotype Observed in Knockout Mice | Quantitative Change | Reference(s) |
| Open Field | Hyperactivity, failure to habituate | Increased distance traveled (Genotype effect: F(1, 32) = 30.61, P < 0.0001) | [2][8] |
| Rotarod | Impaired motor coordination and skill learning | Reduced latency to fall | [2] |
| Prepulse Inhibition | Deficient sensorimotor gating | Reduced %PPI | [9] |
| Anxiety-like Behavior (Elevated Plus Maze) | Reduced anxiety | Increased time in open arms | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in GPR88 research.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins by GPCRs.
Materials:
-
Membrane preparations from cells expressing GPR88 or striatal tissue.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
GDP solution (10-100 µM final concentration).
-
[³⁵S]GTPγS solution (0.05-0.1 nM final concentration).
-
Unlabeled GTPγS (10 µM for non-specific binding).
-
96-well filter plates.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in assay buffer.[1]
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, the test compound (agonist/antagonist), and membrane preparation (5-20 µg protein/well).[1]
-
Pre-incubation: Incubate the plate for 15-30 minutes at 30°C.[1]
-
Reaction Initiation: Add [³⁵S]GTPγS to all wells to start the binding reaction.[1]
-
Incubation: Incubate for 30-60 minutes at 30°C with gentle shaking.[1]
-
Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash filters 3-4 times with ice-cold wash buffer.[1]
-
Detection: Dry the filter plate, add scintillation cocktail, and count radioactivity using a scintillation counter.[1]
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.[10]
Materials:
-
Microdialysis probes.
-
Stereotaxic apparatus.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC with electrochemical detection (HPLC-ECD).[10]
Procedure:
-
Probe Implantation: Surgically implant a guide cannula stereotaxically into the striatum of the anesthetized animal.[11]
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1.0 µL/min).[11]
-
Stabilization: Allow the system to stabilize for 2-3 hours.[11]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., 20 µL every 20 minutes) into vials containing an antioxidant.[11]
-
Analysis: Inject a portion of the dialysate into the HPLC-ECD system to quantify dopamine levels.[11]
Rotarod Test for Motor Coordination
This test assesses motor coordination and balance in rodents.[12]
Materials:
-
Rotarod apparatus.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 15 minutes.[13]
-
Testing Protocol: Place the mouse on the rotating rod. The rod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 300 seconds).[13]
-
Data Recording: Record the latency to fall from the rod.[13]
-
Trials: Conduct multiple trials with inter-trial intervals (e.g., 3 trials with a 15-minute interval).[13]
Whole-Cell Patch-Clamp Recording in Striatal Slices
This electrophysiological technique is used to measure the electrical properties of individual neurons.
Materials:
-
Vibratome for slicing brain tissue.
-
Recording chamber with perfusion system.
-
Micromanipulators.
-
Glass micropipettes.
-
Patch-clamp amplifier and data acquisition system.
-
Artificial cerebrospinal fluid (aCSF) and internal pipette solution.
Procedure:
-
Slice Preparation: Prepare acute coronal brain slices (250-300 µm thick) containing the striatum from the animal.
-
Recording: Place a slice in the recording chamber and perfuse with aCSF.
-
Neuron Identification: Identify medium spiny neurons in the striatum using differential interference contrast (DIC) microscopy.
-
Giga-seal Formation: Approach a neuron with a glass micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, gaining electrical access to the cell's interior.
-
Data Acquisition: Record synaptic currents (e.g., EPSCs, IPSCs) or membrane potential changes in voltage-clamp or current-clamp mode, respectively.
Mandatory Visualizations
GPR88 Interaction with Opioid Receptors
Experimental Workflow for GPR88 Agonist Screening
Conclusion
GPR88 stands out as a unique and compelling target for therapeutic intervention in a variety of CNS disorders. Its restricted expression in the striatum offers the potential for targeted therapies with fewer off-target effects. The data and protocols presented in this guide highlight the significant progress made in understanding GPR88's function. However, the identity of its endogenous ligand and the full spectrum of its signaling interactions remain key unanswered questions. Future research focused on these areas, aided by the methodologies outlined herein, will be crucial in translating the promise of GPR88 into novel therapeutics for patients with debilitating neurological and psychiatric conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 5. albany.edu [albany.edu]
- 6. RTI-13951-33 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. GPR88 - a putative signaling molecule predominantly expressed in the striatum: Cellular localization and developmental regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR88 in A2Areceptor-expressing neurons modulates locomotor response to dopamine agonists but not sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The orphan receptor GPR88 controls impulsivity and is a risk factor for Attention-Deficit/ Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 13. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
BI-9508: A Technical Guide to a Novel GPR88 Agonist for CNS Disorder Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BI-9508, a potent and selective brain-penetrant agonist of the orphan G protein-coupled receptor 88 (GPR88). GPR88 is a promising therapeutic target for a range of central nervous system (CNS) disorders, and this compound represents a key chemical tool for elucidating its function and validating its therapeutic potential.
Introduction to GPR88 and its Therapeutic Relevance
The G protein-coupled receptor 88 (GPR88) is an orphan receptor, meaning its endogenous ligand has not yet been identified. It is highly expressed in the striatum, a critical brain region for motor control, reward, and cognition.[1][2] Its localization in medium spiny neurons suggests a significant role in modulating dopaminergic and glutamatergic neurotransmission.[3][4]
Dysregulation of GPR88 has been implicated in a variety of neuropsychiatric and neurodegenerative disorders, including:
-
Schizophrenia
-
Parkinson's disease
-
Anxiety
-
Addiction[1]
-
Attention-Deficit/Hyperactivity Disorder (ADHD)[1]
The development of potent and selective agonists for GPR88 is therefore of high interest for validating this receptor as a drug target and for exploring its therapeutic potential.
This compound: A Brain-Penetrant GPR88 Agonist
This compound is a novel GPR88 agonist developed by Boehringer Ingelheim.[5] It was designed to overcome the limitations of earlier GPR88 modulators, which often suffered from poor brain penetration due to high P-glycoprotein (PGP) efflux.[6][7] this compound exhibits improved pharmacokinetic properties, making it a valuable tool for in vivo studies.[6][8] A structurally related compound, BI-0823, which lacks the key aryl group for agonist activity, is available as a negative control.[2][7]
In Vitro Pharmacological Profile of this compound
The following table summarizes the in vitro pharmacological data for this compound, demonstrating its potency and selectivity for the human GPR88 receptor.
| Parameter | Value | Assay | Cell Line |
| EC50 | 47 nM[2] | Gi1 BRET Assay | HEK293 (over-expressing hGPR88) |
In Vivo Pharmacokinetic Profile of this compound
This compound was engineered for improved brain penetrance, a critical feature for a CNS drug candidate. While specific pharmacokinetic parameters from the primary literature require direct consultation, the compound has been characterized as having a favorable in vivo profile for acute rodent studies.[7]
| Parameter | Value (in mice) | Route of Administration |
| Brain Penetration | Characterized as a brain-penetrant molecule[5][6][7] | Intraperitoneal (i.p.) |
| PGP Efflux | Significantly reduced compared to earlier GPR88 agonists[6][7] | N/A |
In Vivo Efficacy: Target Validation in a CNS Model
A key study validating the in vivo activity of a related GPR88 agonist demonstrated its ability to reduce morphine-induced locomotor activity in mice, a preclinical model relevant to the study of addiction and psychomotor stimulants.[6][8][9] This provides evidence of target engagement in the CNS.
GPR88 Signaling Pathway
GPR88 couples to the inhibitory G protein, Gαi/o. Upon activation by an agonist like this compound, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability.
Experimental Protocols
Gi1 BRET Assay for GPR88 Agonist Potency
This protocol is based on the description of the assay used to determine the EC50 of this compound.[2]
Objective: To measure the potency of this compound in activating the GPR88 receptor.
Principle: This Bioluminescence Resonance Energy Transfer (BRET) assay measures the interaction between the Gαi1 subunit and the effector protein Rap1GAP upon receptor activation.
Materials:
-
HEK293 cells
-
Expression plasmids for human GPR88, Gαi1, Rap1GAP-Renilla luciferase (RlucII), and membrane-targeted green fluorescent protein (rGFP-CAAX)
-
Cell culture reagents
-
Transfection reagent
-
This compound and control compounds
-
Coelenterazine (B1669285) h (or other suitable Rluc substrate)
-
384-well microtiter plates
-
BRET-compatible plate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect the cells with the expression plasmids for hGPR88, Gαi1, Rap1GAP-RlucII, and rGFP-CAAX.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in assay buffer.
-
Dispense the cell suspension into the wells of a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds.
-
Add the compounds to the wells containing the cells.
-
-
BRET Measurement:
-
Add the Rluc substrate (e.g., coelenterazine h) to all wells.
-
Immediately measure the luminescence at the Rluc and rGFP emission wavelengths using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (emission at rGFP wavelength / emission at Rluc wavelength).
-
Plot the BRET ratio against the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Morphine-Induced Locomotor Activity in Mice
This is a generalized protocol for an in vivo study to assess the effect of a GPR88 agonist on hyperlocomotion, based on the proof-of-concept study for a related compound.[6][8]
Objective: To evaluate the ability of a GPR88 agonist to attenuate the psychomotor stimulant effects of morphine.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Morphine hydrochloride
-
Saline (vehicle)
-
Open field activity chambers equipped with infrared beams
-
Animal scale
Procedure:
-
Acclimation:
-
House the mice in the facility for at least one week before the experiment.
-
Handle the mice for several days to acclimate them to the experimenter.
-
-
Habituation:
-
On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.
-
Place each mouse in an open field chamber for a 30-60 minute habituation period.
-
-
Dosing:
-
After habituation, remove the mice from the chambers.
-
Administer this compound (or vehicle) via intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer morphine (or vehicle) via i.p. injection.
-
-
Locomotor Activity Recording:
-
Immediately after the morphine injection, place the mice back into the open field chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).
-
Compare the total distance traveled between the different treatment groups (Vehicle + Saline, Vehicle + Morphine, this compound + Morphine) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of GPR88 function in the CNS. Its improved brain penetrance and demonstrated in vitro potency make it a suitable probe for in vivo target validation studies. Further research utilizing this compound will be instrumental in clarifying the therapeutic potential of GPR88 agonism for a range of neuropsychiatric and neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. opnme.com [opnme.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drughunter.com [drughunter.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. opnme.com [opnme.com]
- 8. Discovery of this compound, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR88 agonists(Acadia Pharmaceuticals) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
GPR88 Expression in the Brain: A Technical Guide for Researchers
An In-depth Technical Guide on GPR88 Expression in Different Brain Regions for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the expression of G protein-coupled receptor 88 (GPR88) across various brain regions. GPR88, an orphan receptor with no identified endogenous ligand, is a promising therapeutic target for a range of neurological and psychiatric disorders.[1][2][3] A thorough understanding of its distribution and signaling is crucial for the development of targeted therapies.
GPR88 Expression Profile
GPR88 is predominantly expressed in the brain, with particularly high concentrations in the striatum.[1][3][4] Its expression is almost exclusively neuronal.[5]
Cellular Localization
Within the striatum, GPR88 is robustly expressed in medium spiny neurons (MSNs), the primary projection neurons of this region.[1][6] Notably, it is present in both the direct and indirect pathway MSNs.[4][6] GPR88 expression has also been detected in striatal interneurons.[4] In the cerebral cortex, GPR88 is found in the superficial layers (layers 2 and 3).[4]
Regional Distribution
The highest levels of GPR88 expression are consistently observed in the striatum, including the caudate-putamen and nucleus accumbens, as well as the olfactory tubercle.[4] Moderate to low levels of expression are found in other brain regions, including the cerebral cortex, amygdala, hypothalamus, thalamus, and inferior olivary nucleus.[1][7][8] In contrast, the globus pallidus shows no detectable GPR88 expression.[4]
Quantitative Expression Data
The following tables summarize the relative mRNA expression levels of GPR88 in different brain regions based on available data.
Table 1: Relative GPR88 mRNA Expression in Rodent Brain
| Brain Region | Relative Expression Level | Reference |
| Striatum (Caudate-Putamen, Nucleus Accumbens) | Very High | [4] |
| Olfactory Tubercle | High | [4] |
| Cerebral Cortex | Low (approx. 20% of striatal expression) | [4][5] |
| Globus Pallidus | Not Detected | [4] |
Table 2: Normalized GPR88 RNA Expression in Human Brain Regions (nTPM)
| Brain Region | Normalized TPM (nTPM) |
| Basal ganglia | ~200 |
| Cerebral cortex | ~25 |
| Amygdala | ~20 |
| Thalamus | ~15 |
| Hippocampal formation | ~10 |
| Hypothalamus | ~10 |
| Midbrain | ~5 |
| Pons | ~5 |
| Medulla oblongata | ~5 |
| Cerebellum | ~2 |
| Spinal cord | ~1 |
| White matter | ~0 |
| Choroid plexus | ~0 |
Data is estimated from the Human Protein Atlas.[9] nTPM = normalized Transcripts Per Million.
GPR88 Signaling Pathway
GPR88 is known to couple to Gαi/o G proteins.[1][10] This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][10] This signaling cascade suggests an inhibitory role for GPR88 in neuronal activity. Furthermore, studies have indicated that GPR88 can functionally antagonize and inhibit the signaling of other G protein-coupled receptors (GPCRs), such as opioid receptors.[2][11]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of GPR88 expression. Below are protocols for key experiments.
In Situ Hybridization (ISH) for GPR88 mRNA
This protocol is adapted from established methods for detecting mRNA in tissue sections.[4][12]
1. Tissue Preparation:
-
Perfuse animals with PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 20% sucrose (B13894) in PBS until it sinks.
-
Freeze the brain in isopentane (B150273) cooled with dry ice and store at -80°C.
-
Cut 12-20 µm thick coronal sections on a cryostat and mount them on Superfrost Plus slides.
-
Store slides at -80°C until use.
2. Pre-hybridization:
-
Thaw slides and fix sections in 4% PFA for 10 minutes.
-
Wash twice in PBS for 5 minutes each.
-
Acetylate sections in 0.1 M triethanolamine (B1662121) containing 0.25% acetic anhydride (B1165640) for 10 minutes.
-
Wash in PBS for 5 minutes.
-
Dehydrate through a series of ethanol (B145695) concentrations (50%, 70%, 95%, 100%) for 2 minutes each.
-
Air dry the slides.
3. Hybridization:
-
Prepare a hybridization buffer containing 50% formamide, 10% dextran (B179266) sulfate, 1x Denhardt's solution, 4x SSC, 500 µg/ml salmon sperm DNA, and 250 µg/ml yeast tRNA.
-
Dilute the [35S]- or digoxigenin (B1670575) (DIG)-labeled GPR88 antisense riboprobe in the hybridization buffer.
-
Apply the hybridization solution to the sections, cover with a coverslip, and incubate in a humidified chamber at 55-65°C overnight.
4. Post-hybridization Washes:
-
Carefully remove coverslips.
-
Wash slides in 5x SSC at 55°C for 10 minutes.
-
Wash in 0.2x SSC at 60-65°C for 1 hour.
-
Wash in 0.2x SSC at room temperature for 5 minutes.
-
Dehydrate through ethanol series and air dry.
5. Signal Detection:
-
For radioactive probes: Appose slides to X-ray film or dip in photographic emulsion for autoradiography.
-
For DIG-labeled probes:
-
Block with a blocking solution (e.g., 20% sheep serum in Tris-buffered saline with 0.1% Triton X-100 - TBST) for 1 hour.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP) overnight at 4°C.
-
Wash three times in TBST for 10 minutes each.
-
For AP, develop with NBT/BCIP substrate. For HRP, develop with DAB substrate.
-
6. Mounting and Analysis:
-
Dehydrate, clear in xylene, and coverslip with a mounting medium.
-
Analyze using bright-field or dark-field microscopy.
Immunohistochemistry (IHC) for GPR88 Protein
This is a general protocol that should be optimized for the specific primary antibody used.[13][14]
1. Tissue Preparation and Antigen Retrieval:
-
Use paraffin-embedded or frozen sections as prepared for ISH.
-
For paraffin (B1166041) sections, deparaffinize and rehydrate.
-
Perform antigen retrieval by heating sections in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
2. Staining:
-
Wash sections in PBS or TBS.
-
Quench endogenous peroxidase activity by incubating in 3% hydrogen peroxide in methanol (B129727) for 15 minutes (for chromogenic detection).
-
Block non-specific binding with a blocking buffer (e.g., 5% normal serum from the secondary antibody host species in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate with the primary antibody against GPR88 at the optimized dilution in blocking buffer overnight at 4°C.
-
Wash three times in PBS or TBS.
-
Incubate with a biotinylated or fluorophore-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash three times in PBS or TBS.
3. Signal Detection:
-
For chromogenic detection: Incubate with an avidin-biotin-HRP complex (ABC reagent) for 30 minutes, wash, and then develop with DAB substrate.
-
For fluorescent detection: Mount with a DAPI-containing mounting medium.
4. Counterstaining and Mounting:
-
For chromogenic detection, counterstain with hematoxylin.
-
Dehydrate, clear, and coverslip.
5. Analysis:
-
Examine under a light or fluorescence microscope.
Quantitative Real-Time PCR (qPCR) for GPR88 mRNA
This protocol outlines the steps for quantifying GPR88 mRNA levels from brain tissue.[15][16]
1. RNA Extraction and cDNA Synthesis:
-
Dissect the brain region of interest and immediately homogenize in a lysis buffer (e.g., Trizol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
2. qPCR Reaction:
-
Design and validate primers specific for GPR88 and a reference gene (e.g., GAPDH, β-actin).
-
Prepare a qPCR reaction mix containing SYBR Green or a TaqMan probe, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 3-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis to verify product specificity (for SYBR Green).
-
3. Data Analysis:
-
Determine the cycle threshold (Ct) for GPR88 and the reference gene.
-
Calculate the relative expression of GPR88 using the ΔΔCt method.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GPR88 - a putative signaling molecule predominantly expressed in the striatum: Cellular localization and developmental regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New twist on orphan receptor GPR88 function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Brain tissue expression of GPR88 - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. anti-GPR88 Antibody [ABIN1048893] - Cow, Human, Monkey, IHC (p), IHC [antibodies-online.com]
- 14. ptglab.com [ptglab.com]
- 15. Detection of GPCR mRNA Expression in Primary Cells Via qPCR, Microarrays, and RNA-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of GPCR mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Effects of GPR88 Activation by BI-9508: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, a key region of the brain for motor control, reward, and cognition.[1] Its unique expression profile has made it a compelling target for the treatment of various central nervous system (CNS) disorders. BI-9508 is a potent, selective, and brain-penetrant agonist developed to probe the function of GPR88.[2][3] This document provides a detailed technical overview of the known downstream signaling effects following the activation of GPR88 by this compound, including quantitative data, experimental methodologies, and visual pathway representations to support ongoing research and development efforts.
Core Signaling Pathway: Gαi/o Coupling and cAMP Inhibition
The primary signal transduction mechanism of GPR88 involves its coupling to the inhibitory Gαi/o class of G proteins.[1][4] Activation of GPR88 by an agonist like this compound initiates the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then directly inhibits the enzyme adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] This canonical pathway establishes GPR88 as an inhibitory receptor in the CNS.
Visualization of the GPR88 Canonical Signaling Pathway
The following diagram illustrates the primary downstream cascade following GPR88 activation.
Quantitative Analysis of this compound Activity
This compound has been characterized using various in vitro assays to determine its potency and efficacy at the GPR88 receptor. The data below is compiled from publicly available resources.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value |
| hGPR88 Gi1 BRET Assay | HEK293 | EC50 | 47 nM |
This table will be updated as more quantitative data for this compound in assays such as cAMP inhibition becomes publicly available.
Table 2: Potency of Other GPR88 Agonists (for context)
| Compound | Assay Type | Parameter | Value |
| 2-PCCA | cAMP Inhibition | EC50 | 116 nM |
| RTI-13951-33 | cAMP Functional Assay | EC50 | 25 nM |
| RTI-122 | cAMP Assay | EC50 | 11 nM |
Modulation of Downstream Effectors: The Case of ERK
While the primary GPR88 pathway involves cAMP inhibition, Gαi/o signaling can also influence other intracellular pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which includes the extracellular signal-regulated kinase (ERK).
Research indicates that GPR88 activation does not typically induce ERK phosphorylation directly. Instead, it has an inhibitory or "blunting" effect on ERK activation that is stimulated by other GPCRs.[5][6][7] For example, the co-expression of GPR88 can suppress the Gαi/o-dependent ERK phosphorylation induced by the activation of other receptors, like the µ-opioid receptor.[5][6][7] This suggests a role for GPR88 in modulating and potentially dampening the signaling output of other neuronal receptors.
As of now, specific quantitative data on the effect of this compound on ERK phosphorylation is not available in the public domain. This represents a key area for future investigation to fully elucidate its modulatory profile.
In Vivo Downstream Effects
The brain-penetrant nature of this compound allows for the study of its effects in vivo. Preclinical studies in mouse models have provided evidence of its physiological consequences.
-
Reduction of Morphine-Induced Locomotor Activity: A key in vivo finding is that a GPR88 agonist, discovered in the same research effort as this compound, reduced morphine-induced locomotor activity in a murine proof-of-concept study.[8] This aligns with the high expression of GPR88 in the striatum and its role in motor control.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of protocols for the key assays used to characterize GPR88 agonists.
Gαi1 BRET (Bioluminescence Resonance Energy Transfer) Assay
This assay measures the activation of the Gαi1 subunit upon receptor stimulation.
-
Principle: HEK293 cells are transiently transfected with human GPR88, a Gαi1 biosensor fused to Renilla luciferase (RlucII), and a plasma membrane-targeted green fluorescent protein (rGFP-CAAX). Agonist activation of GPR88 causes the Gαi1-RlucII to move closer to the rGFP-CAAX at the membrane, increasing the BRET signal.
-
Protocol Outline:
-
Cell Culture & Transfection: Co-transfect HEK293 cells with plasmids for hGPR88, Gαi1-RlucII, and rGFP-CAAX. Culture for 24-48 hours.
-
Assay Plate Preparation: Seed transfected cells into 384-well white microtiter plates.
-
Compound Addition: Add this compound in a dose-responsive manner (e.g., 20 concentrations from 0.003 µM to 100 µM).
-
Signal Detection: Add the Rluc substrate (e.g., coelenterazine (B1669285) h). Immediately measure luminescence at two wavelengths (e.g., ~475 nm for RlucII and ~530 nm for rGFP) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the net BRET signal against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
cAMP Inhibition Assay (HTRF)
This assay quantifies the decrease in intracellular cAMP following GPR88 activation.
-
Principle: GPR88-expressing cells are first treated with forskolin (B1673556) to stimulate adenylyl cyclase and raise intracellular cAMP levels. A GPR88 agonist will inhibit this forskolin-stimulated cAMP production. The cAMP level is then measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF).
-
Protocol Outline:
-
Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing human GPR88 into 384-well plates and culture overnight.
-
Starvation: Starve cells in a serum-free medium for 4-12 hours.
-
Compound Incubation: Add serial dilutions of this compound and incubate for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM) to all wells to stimulate cAMP production. Incubate for 30 minutes.
-
Detection: Lyse the cells and add HTRF reagents (e.g., cAMP-d2 and anti-cAMP-cryptate). Incubate as per the manufacturer's instructions.
-
Signal Reading: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the percentage of inhibition of the forskolin response and plot against the this compound concentration to determine the EC50.
-
Experimental Workflow for cAMP Assay
ERK Phosphorylation Western Blot
This method is used to assess the modulation of ERK phosphorylation.
-
Principle: Cells are stimulated, and cell lysates are collected. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK). The ratio of p-ERK to t-ERK indicates the level of ERK activation.
-
Protocol Outline:
-
Cell Culture & Starvation: Plate cells (e.g., HEK293FT) in 6-well plates. Once confluent, serum-starve for 4-12 hours to reduce basal p-ERK levels.
-
Stimulation: Treat cells with a co-agonist (to stimulate ERK) with and without this compound for a specific time course (e.g., 0, 5, 15, 30 minutes).
-
Lysis: Place plates on ice, aspirate media, and add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate with a primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against total ERK1/2 to normalize the data.
-
Data Analysis: Quantify band intensities using densitometry. Calculate the p-ERK/t-ERK ratio for each condition.
-
Conclusion and Future Directions
This compound is a critical tool for understanding the physiological and pathological roles of GPR88. Its activation of the receptor leads to a clear and potent engagement of the Gαi/o signaling pathway, resulting in the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. Furthermore, GPR88 activation appears to play a significant modulatory role by dampening the signaling of other GPCRs, including their ability to activate the ERK pathway. In vivo, this translates to measurable behavioral outcomes, such as the modulation of locomotor activity.
Future research should focus on generating a more comprehensive quantitative profile for this compound, including its potency in cAMP inhibition assays across various cell types and its specific effects on modulating ERK signaling in response to different co-agonists. Elucidating these downstream effects with greater precision will be vital for advancing GPR88-targeted therapeutics from the laboratory to the clinic.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. drughunter.com [drughunter.com]
- 4. Activation and allosteric regulation of the orphan GPR88-Gi1 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of this compound, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR88 Knockout Mice: A Comprehensive Technical Guide to Phenotype and Behavioral Alterations
For Researchers, Scientists, and Drug Development Professionals
Abstract
The orphan G protein-coupled receptor 88 (GPR88) has emerged as a significant target for neuropsychiatric drug development due to its highly restricted expression in the striatum and its role in modulating key neuronal circuits. The generation and characterization of GPR88 knockout (KO) mice have been instrumental in elucidating the receptor's function. This technical guide provides an in-depth overview of the core phenotypic and behavioral changes observed in GPR88 KO mice. It summarizes key quantitative data from multiple studies, offers detailed experimental protocols for cornerstone behavioral assays, and presents visual diagrams of the GPR88 signaling pathway and experimental workflows to facilitate a deeper understanding and guide future research.
Introduction
GPR88 is a class A orphan G protein-coupled receptor (GPCR) predominantly expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region for motor control, cognition, and reward processing.[1][2] It is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels.[1][3] The absence of a known endogenous ligand has made GPR88 knockout mouse models an invaluable tool for dissecting its physiological roles. These models consistently exhibit a complex phenotype characterized by motor abnormalities, altered anxiety and impulsivity, and changes in reward-seeking behaviors, underscoring the therapeutic potential of targeting GPR88 for a range of central nervous system (CNS) disorders.[1][4]
Core Phenotypic and Behavioral Changes in GPR88 Knockout Mice
The deletion of the Gpr88 gene results in a multifaceted phenotype, with the most prominent and consistently reported changes affecting motor function, anxiety-like behaviors, and cognitive processes.
Motor Phenotype
GPR88 KO mice display a distinct motor phenotype characterized by hyperactivity and impaired motor coordination.[1][5]
-
Hyperactivity: These mice exhibit increased spontaneous locomotor activity, particularly in novel environments, and a failure to habituate over time.[4][6] They also show a heightened locomotor response to psychostimulants like amphetamine and apomorphine.[7][8]
-
Motor Coordination Deficits: GPR88 KO mice consistently show impaired performance on tasks requiring motor skill and coordination, such as the rotarod test.[6][7]
Anxiety and Impulsivity
A striking feature of GPR88 KO mice is a significant reduction in anxiety-like behaviors across multiple behavioral paradigms.[7][9]
-
Reduced Anxiety: In tests such as the elevated plus maze (EPM) and light/dark box, GPR88 KO mice spend more time in the open, more anxiogenic areas compared to their wild-type counterparts.[7][9] They also exhibit reduced anxiety-like behavior in the marble burying and novelty-suppressed feeding tests.[7][10]
-
Increased Impulsivity: The behavioral profile of GPR88 KO mice also points towards increased impulsivity, including risk-taking behavior.[4][11] This is a key area of investigation linking GPR88 to disorders like Attention-Deficit/Hyperactivity Disorder (ADHD).[4][12]
Cognitive and Reward-Related Behaviors
The absence of GPR88 also impacts cognitive functions and reward pathways.
-
Cognitive Alterations: While some studies report deficits in working memory and cognitive flexibility[4][13], others have surprisingly shown improved performance in certain spatial learning tasks.[7]
-
Reward and Addiction: GPR88 deletion influences reward-driven behaviors. KO mice have been shown to have increased motivation for alcohol and exhibit increased alcohol-seeking behaviors.[11][14] However, they may also show reduced alcohol place conditioning, suggesting a complex role for GPR88 in processing the rewarding effects of substances.[11][14]
Quantitative Data Summary
The following tables summarize the key quantitative findings from behavioral studies on GPR88 knockout mice.
Table 1: Motor Function in GPR88 KO Mice
| Behavioral Test | Parameter | Observation in GPR88 KO Mice | Reference |
| Open Field Test | Total Distance Traveled | Increased | [6] |
| Rearing Frequency | Increased | [6] | |
| Habituation | Impaired (lack of decrease in activity over time) | [4][15] | |
| Rotarod Test | Latency to Fall | Decreased | [7] |
| Response to Psychostimulants | Locomotor response to Amphetamine | Increased | [7][8] |
| Stereotypy in response to Apomorphine | Increased | [7][16] |
Table 2: Anxiety-Like Behavior in GPR88 KO Mice
| Behavioral Test | Parameter | Observation in GPR88 KO Mice | Reference |
| Elevated Plus Maze | Time Spent in Open Arms | Increased | [7][9] |
| Entries into Open Arms | Increased | [7] | |
| Light/Dark Box | Time Spent in Light Compartment | Increased | [9] |
| Marble Burying Test | Number of Marbles Buried | Decreased | [7][10] |
| Novelty-Suppressed Feeding | Latency to Feed in a Novel Environment | Decreased | [7] |
Table 3: Cognitive and Reward-Related Behavior in GPR88 KO Mice
| Behavioral Test | Parameter | Observation in GPR88 KO Mice | Reference |
| Novel Object Recognition | Discrimination Index | Improved | [7] |
| Y-Maze | Spontaneous Alternation | Improved | [7] |
| Alcohol Self-Administration | Alcohol Intake | Increased | [11] |
| Motivation for Alcohol (Progressive Ratio) | Increased | [17] | |
| Conditioned Place Preference (Alcohol) | Preference Score | Decreased | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key behavioral experiments used to characterize the GPR88 knockout phenotype.
Generation of GPR88 Knockout Mice
GPR88 knockout mice are typically generated using homologous recombination in embryonic stem cells to delete exon 2 of the Gpr88 gene.[7] The successful knockout is confirmed through PCR genotyping and the absence of GPR88 mRNA and protein expression, particularly in the striatum.[1] For constitutive knockouts, Gpr88 floxed mice are often bred with a general Cre-driver line, such as CMV-Cre.[7]
Open Field Test
This test assesses locomotor activity, exploratory behavior, and anxiety-like behavior in a novel environment.[18][19]
-
Apparatus: A square arena (e.g., 42 x 42 x 42 cm), often made of polyvinyl chloride, with the floor divided into a central and a peripheral zone.[18]
-
Procedure:
-
Acclimatize the mouse to the testing room for at least 30-60 minutes before the test.[19][20]
-
Gently place the mouse in the center of the open field arena.[19]
-
Allow the mouse to explore the arena freely for a set period (e.g., 10-20 minutes).[20][21]
-
A video camera mounted above the arena records the mouse's activity. Automated tracking software is used for analysis.[18][19]
-
-
Key Parameters Measured:
-
Total distance traveled: A measure of general locomotor activity.[22]
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).[22]
-
Rearing frequency: An indicator of exploratory behavior.
-
Habituation: The change in activity from the beginning to the end of the session.
-
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior, based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[23][24]
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm) with two open arms and two enclosed arms of equal dimensions.[25][26]
-
Procedure:
-
Key Parameters Measured:
Novel Object Recognition (NOR) Test
The NOR test evaluates non-spatial learning and memory based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.[28][29]
-
Apparatus: An open field arena and a set of three identical objects and one novel object.[30]
-
Procedure:
-
Habituation Phase: Allow the mouse to freely explore the empty arena for a set period (e.g., 5-10 minutes) on the day before the test.[28][30]
-
Familiarization/Training Phase (T1): Place two identical objects in the arena and allow the mouse to explore them for a set time (e.g., 10 minutes).[30][31]
-
Test Phase (T2): After a retention interval (e.g., 1-24 hours), return the mouse to the arena where one of the familiar objects has been replaced by a novel object. Allow the mouse to explore for a set time (e.g., 5-10 minutes).[30][31]
-
-
Key Parameter Measured:
-
Discrimination Index (DI): Calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.[30]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key concepts related to GPR88 research.
Caption: GPR88 Signaling Pathway.
Caption: Experimental Workflow for Behavioral Phenotyping.
Caption: GPR88 Knockout to Phenotype Relationship.
Conclusion and Future Directions
The GPR88 knockout mouse model has unequivocally established the receptor as a critical regulator of motor function, anxiety, and reward-related behaviors. The consistent phenotype of hyperactivity, motor impairment, and reduced anxiety provides a robust platform for screening novel GPR88-targeting compounds. The alterations in striatal neuron excitability and dopamine signaling observed in these mice offer mechanistic insights into the observed behavioral changes.[1][6]
Future research should focus on dissecting the precise roles of GPR88 in different striatal pathways (direct vs. indirect) using conditional knockout models.[4][9] Elucidating the downstream signaling cascades beyond cAMP inhibition and understanding how GPR88 interacts with other GPCRs, such as opioid and dopamine receptors, will be crucial for developing targeted therapeutics with improved efficacy and side-effect profiles.[7][32] The GPR88 knockout mouse will remain an indispensable tool in these endeavors, paving the way for novel treatments for a spectrum of neuropsychiatric and neurodegenerative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The orphan receptor GPR88 controls impulsivity and is a risk factor for Attention-Deficit/ Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eneuro.org [eneuro.org]
- 6. Lack of GPR88 enhances medium spiny neuron activity and alters motor- and cue-dependent behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR88 in A2Areceptor-expressing neurons modulates locomotor response to dopamine agonists but not sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR88 in A2AR Neurons Enhances Anxiety-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Increased alcohol seeking in mice lacking Gpr88 involves dysfunctional mesocorticolimbic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The orphan receptor GPR88 controls impulsivity and is a risk factor for Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lack of anticipatory behavior in Gpr88 knockout mice revealed by automatized home cage phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GPR88 - a putative signaling molecule predominantly expressed in the striatum: Cellular localization and developmental regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gpr88 Deletion Impacts Motivational Control Without Overt Disruptions to Striatal Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 21. Open field test for mice [protocols.io]
- 22. anilocus.com [anilocus.com]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. mmpc.org [mmpc.org]
- 27. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget. | Semantic Scholar [semanticscholar.org]
- 30. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mmpc.org [mmpc.org]
- 32. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
Potential Therapeutic Applications of BI-9508: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-9508 is a potent, selective, and brain-penetrant agonist of the orphan G protein-coupled receptor 88 (GPR88).[1][2] GPR88 is highly expressed in the striatum and is implicated in various neurological and psychiatric disorders.[3][4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. The information presented herein is intended to facilitate further research into the therapeutic potential of targeting GPR88 with this compound.
Introduction to this compound and GPR88
GPR88 is an orphan GPCR predominantly expressed in the medium spiny neurons of the striatum, a key node in motor control, reward, and cognition.[4][5] Its expression pattern and findings from preclinical models suggest its involvement in a range of neuropsychiatric conditions, including addiction, psychosis, and movement disorders. The lack of well-characterized, brain-penetrant pharmacological tools has historically hampered the exploration of GPR88 as a therapeutic target.
This compound is a novel small molecule agonist of GPR88 developed to address this gap.[6] It exhibits high potency and selectivity for GPR88 and possesses favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, making it a valuable tool for in vivo studies in rodents.[6][7] A structurally similar but inactive compound, BI-0823, is available as a negative control for rigorous experimental design.[1][2]
Mechanism of Action and Signaling Pathway
This compound functions as an agonist at the GPR88 receptor. GPR88 is known to couple to the Gi/o family of G proteins.[3][5] Activation of GPR88 by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][5] This signaling cascade ultimately modulates neuronal excitability in the striatum.
Caption: GPR88 Signaling Pathway.
Preclinical Data
In Vitro Pharmacology
This compound demonstrates potent and selective agonism at the human GPR88 receptor.
| Parameter | Value | Assay | Cell Line |
| EC50 | 47 nM | Gi1 BRET Assay | HEK293 |
Table 1: In Vitro Potency of this compound. [1]
Pharmacokinetics
This compound has been profiled in rodents and shows characteristics suitable for in vivo experimentation, including good brain penetration.
| Species | Route | Key Parameters |
| Mouse | IV | Moderate clearance, Moderate volume of distribution |
| Mouse | PO | Moderate oral bioavailability |
| Rat | IV | Low clearance, Low volume of distribution |
| Rat | PO | Good oral bioavailability |
Table 2: Summary of Rodent Pharmacokinetic Profile of this compound.
| Species | Brain Penetration (Kp,uu) |
| Mouse | > 0.5 |
| Rat | > 0.5 |
Table 3: Brain Penetration of this compound.
In Vivo Efficacy
A proof-of-concept study using a structurally related GPR88 agonist demonstrated a reduction in morphine-induced hyperlocomotion in mice, suggesting a potential role for GPR88 agonists in modulating dopamine-related behaviors.[6]
Potential Therapeutic Applications
Based on the known function of GPR88 and preclinical findings, this compound and other GPR88 agonists have potential therapeutic applications in a variety of neurological and psychiatric disorders, including:
-
Substance Use Disorders: By modulating striatal circuits involved in reward and reinforcement.
-
Schizophrenia: By targeting striatal dysfunction associated with psychosis.
-
Movement Disorders: Such as Parkinson's disease and Huntington's disease, by influencing the basal ganglia circuitry.
-
Anxiety and Depression: Due to the role of the striatum in mood regulation.
Experimental Protocols
GPR88 Gi1 BRET Assay
This protocol is used to determine the in vitro potency of GPR88 agonists.
Caption: GPR88 Gi1 BRET Assay Workflow.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured under standard conditions. Cells are transiently transfected with plasmids encoding for human GPR88, Gαi1, Gβ1, Gγ2 tagged with Renilla luciferase (Rluc), and a plasma membrane-targeted green fluorescent protein (rGFP-CAAX).
-
Assay Procedure: 48 hours post-transfection, cells are harvested and resuspended in assay buffer. The cell suspension is dispensed into a 384-well white plate. This compound is added at a range of concentrations. The Rluc substrate, coelenterazine h, is then added.
-
Data Acquisition and Analysis: The plate is immediately read on a BRET-compatible plate reader, measuring luminescence at wavelengths corresponding to the Rluc donor and the rGFP acceptor. The BRET ratio is calculated as the acceptor emission divided by the donor emission. Dose-response curves are generated, and the EC50 value is determined using non-linear regression.
Rodent Locomotor Activity Test
This protocol is used to assess the in vivo effects of this compound on spontaneous motor activity.
Caption: Rodent Locomotor Activity Workflow.
Methodology:
-
Animals: Male C57BL/6 mice are typically used. Animals are housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Apparatus: Locomotor activity is measured in automated activity chambers equipped with infrared beams to detect movement.
-
Procedure:
-
Mice are brought to the testing room and allowed to acclimate for at least 60 minutes.
-
On the test day, mice are administered this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Immediately after dosing, each mouse is placed individually into a locomotor activity chamber.
-
Activity is recorded for a specified duration (e.g., 60 minutes). Key parameters measured include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the chamber.
-
-
Data Analysis: Data is analyzed using appropriate statistical methods, such as t-tests or ANOVA, to compare the effects of different doses of this compound to the vehicle control group.
Conclusion
This compound is a valuable pharmacological tool for elucidating the physiological roles of GPR88 in the central nervous system. Its favorable in vitro and in vivo properties make it suitable for a wide range of preclinical studies. The data summarized in this guide highlight the potential of GPR88 as a novel therapeutic target for various neurological and psychiatric disorders. Further research utilizing this compound is warranted to fully explore its therapeutic applications.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. va.gov [va.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of this compound, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
BI-9508: A Technical Guide for Investigating Reward and Motivation Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BI-9508, a potent and selective GPR88 agonist, for studying reward and motivation pathways. This document outlines the core mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols to facilitate further research and drug development.
Introduction to this compound and its Target, GPR88
This compound is a brain-penetrant agonist of the G-protein coupled receptor 88 (GPR88), an orphan receptor highly expressed in the striatum.[1][2][3][4] The striatum is a critical brain region for regulating reward, motivation, and motor control.[3] GPR88 is predominantly found in medium spiny neurons, the principal output neurons of the striatum.[3] Studies using knockout mice have demonstrated that GPR88 plays a significant role in behaviors related to reward and motivation.[3]
This compound offers a valuable pharmacological tool to probe the function of GPR88 in vivo due to its ability to cross the blood-brain barrier and its favorable pharmacokinetic profile for rodent studies.[5][6]
Mechanism of Action and Signaling Pathway
GPR88 primarily couples to the Gαi/o subunit of heterotrimeric G-proteins.[7][8] Upon activation by an agonist like this compound, GPR88 initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[7][9] The reduction in cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing neuronal excitability and gene expression.
Recent evidence also suggests that GPR88 can modulate the signaling of other GPCRs, such as opioid receptors, potentially through direct interaction or by sequestering shared signaling molecules like β-arrestins.[9][10][11] This crosstalk adds another layer of complexity to the functional role of GPR88 in the striatum.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Gi1 BRET Assay | HEK293 (human GPR88) | EC50 | 47 nM | [3] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax Plasma (ng/mL) | T1/2 Plasma (h) | Cmax Brain (ng/g) | T1/2 Brain (h) | Brain/Plasma Ratio | Reference |
| Intraperitoneal (IP) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Oral (PO) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative pharmacokinetic data for this compound were not available in the public domain at the time of this review. The compound is described as having an acceptable in vivo profile for acute rodent studies.[3]
Table 3: In Vivo Behavioral Effects of a GPR88 Agonist (related to this compound)
| Behavioral Model | Species | Treatment | Dose (mg/kg) | Effect | Reference |
| Morphine-Induced Locomotor Activity | Mouse | GPR88 Agonist | Dose not specified | Reduction in locomotor activity | [5] |
Note: A murine proof-of-concept study with a GPR88 agonist from the same chemical series as this compound demonstrated a reduction in morphine-induced locomotor activity.[5] Specific dose-response data for this compound in this or other reward and motivation-related behavioral models are not yet publicly available.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in reward and motivation pathways.
In Vitro Gαi/o Activation Assay (BRET)
This protocol is based on the principles of Bioluminescence Resonance Energy Transfer (BRET) to measure G-protein activation.
Objective: To determine the potency (EC50) of this compound in activating the Gαi/o pathway coupled to GPR88.
Materials:
-
HEK293 cells stably expressing human GPR88.
-
Plasmids encoding a BRET sensor pair (e.g., Gαi-RLuc and Gγ-GFP).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
This compound and a reference agonist.
-
BRET plate reader.
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293-hGPR88 cells in appropriate medium.
-
Co-transfect the cells with plasmids for the BRET sensor pair according to the manufacturer's protocol.
-
Plate the transfected cells into 96-well microplates.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Performance:
-
Wash the cells with assay buffer.
-
Add the BRET substrate (e.g., coelenterazine) to each well and incubate.
-
Add the different concentrations of this compound to the wells.
-
Measure the BRET signal using a plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Morphine-Induced Locomotor Activity
This protocol is a standard method to assess the effect of a compound on opioid-induced hyperlocomotion, a behavioral correlate of the rewarding properties of opioids.
Objective: To evaluate the effect of this compound on morphine-induced locomotor activity in mice.
Materials:
-
Male C57BL/6J mice.
-
This compound.
-
Morphine hydrochloride.
-
Vehicle for this compound and morphine.
-
Locomotor activity chambers equipped with infrared beams.
Procedure:
-
Acclimation:
-
House the mice in the experimental room for at least one week before the experiment.
-
Handle the mice for several days prior to testing to reduce stress.
-
-
Habituation:
-
On the day of the experiment, place the mice in the locomotor activity chambers and allow them to habituate for 30-60 minutes.
-
-
Drug Administration:
-
Administer this compound (or vehicle) via the desired route (e.g., intraperitoneally).
-
After a specified pretreatment time (e.g., 30 minutes), administer morphine (or vehicle).
-
-
Data Collection:
-
Immediately after morphine administration, place the mice back into the locomotor activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 90-120 minutes).
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes).
-
Compare the total locomotor activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Conclusion
This compound is a valuable and selective tool for the in vivo investigation of the GPR88 receptor and its role in reward and motivation pathways. Its brain-penetrant nature and favorable preclinical profile make it suitable for a range of behavioral and neurochemical studies in rodents. Further research is warranted to fully elucidate the therapeutic potential of targeting GPR88 with agonists like this compound for neuropsychiatric disorders characterized by deficits in reward processing and motivation.
References
- 1. researchgate.net [researchgate.net]
- 2. drughunter.com [drughunter.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR88 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 11. Peer review in The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
Investigating GPR88 Function: A Technical Guide to Utilizing the Selective Agonist BI-9508
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a key brain region involved in motor control, reward, and cognition. Its high expression in GABAergic medium spiny neurons suggests a significant role in modulating neuronal circuits.[1][2] Studies on GPR88 knockout mice have revealed a distinct phenotype characterized by altered motor coordination, heightened sensitivity to rewarding stimuli, and increased anxiety-like behaviors, underscoring its importance in central nervous system (CNS) function. The development of selective pharmacological tools is paramount to dissecting the precise roles of GPR88 and evaluating its potential as a therapeutic target for neuropsychiatric and neurodegenerative disorders.
This technical guide focuses on the use of BI-9508 , a potent, selective, and brain-penetrant agonist of GPR88, as a tool to investigate the receptor's function.[3] We will provide an in-depth overview of GPR88 signaling, detailed experimental protocols for in vitro and in vivo studies using this compound, and quantitative data to guide experimental design and interpretation.
GPR88 Signaling Pathway
GPR88 primarily couples to the Gαi/o family of G proteins.[1][4][5] Activation of GPR88 by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1][4][5] This reduction in cAMP modulates the activity of downstream effectors, ultimately influencing neuronal excitability.[1] Electrophysiological studies in GPR88 knockout mice have shown increased glutamatergic excitation and reduced GABAergic inhibition in striatal medium spiny neurons, suggesting an overall inhibitory role for GPR88 in regulating neuronal activity.[1]
Furthermore, GPR88 has been shown to interact with other GPCRs, such as opioid receptors, potentially forming hetero-oligomers and modulating their signaling pathways.[6] This cross-talk adds another layer of complexity to GPR88 function and highlights its role as a key modulator of striatal signaling.
Quantitative Data for this compound
This compound is a highly potent and selective agonist for GPR88. Its pharmacological properties have been characterized in various in vitro assays.
| Parameter | Value | Assay | Cell Line | Species |
| EC50 | 47 nM | hGPR88 Gi1 BRET | HEK293 | Human |
Experimental Protocols
In Vitro Characterization
1. hGPR88 Gi1 Bioluminescence Resonance Energy Transfer (BRET) Assay for Gαi/o Activation
This assay measures the activation of the Gαi/o protein upon agonist binding to GPR88.
-
Principle: In HEK293 cells co-expressing GPR88, a Gαi-Rluc fusion protein (donor), and a plasma membrane-anchored GFP (acceptor), agonist binding to GPR88 causes a conformational change in the G protein, leading to a decrease in the distance between Rluc and GFP, and thus an increase in BRET signal.
-
Materials:
-
HEK293 cells
-
Expression plasmids for human GPR88, Gαi-Rluc, and membrane-anchored GFP
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM) and supplements
-
96-well white opaque microplates
-
This compound and negative control (BI-0823)
-
BRET substrate (e.g., Coelenterazine h)
-
BRET-compatible plate reader
-
-
Procedure:
-
Co-transfect HEK293 cells with the expression plasmids for GPR88, Gαi-Rluc, and membrane-anchored GFP.
-
Seed the transfected cells into 96-well white opaque microplates and culture for 24-48 hours.
-
Prepare serial dilutions of this compound and the negative control in assay buffer.
-
Wash the cells with assay buffer.
-
Add the BRET substrate to each well and incubate according to the manufacturer's instructions.
-
Add the different concentrations of this compound or the negative control to the wells.
-
Measure the BRET signal using a plate reader with appropriate filters for the donor and acceptor emission wavelengths.
-
Calculate the BRET ratio (acceptor emission / donor emission) and plot the dose-response curve to determine the EC50 value.
-
2. cAMP Inhibition Assay
This assay confirms the Gαi/o-coupling of GPR88 by measuring the inhibition of cAMP production.
-
Principle: GPR88 activation by this compound inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This decrease can be measured using various commercially available kits (e.g., HTRF, ELISA).
-
Materials:
-
HEK293 cells stably or transiently expressing GPR88
-
96-well microplates
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
This compound
-
cAMP assay kit
-
Plate reader compatible with the chosen assay kit
-
-
Procedure:
-
Seed GPR88-expressing HEK293 cells into 96-well plates.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's protocol.
-
Plot the cAMP concentration against the this compound concentration to determine the IC50 value for cAMP inhibition.
-
In Vivo Investigation
The brain-penetrant nature of this compound makes it an excellent tool for in vivo studies to explore the physiological functions of GPR88. A key behavioral phenotype of GPR88 knockout mice is altered locomotor activity. Therefore, a common in vivo application of a GPR88 agonist is to assess its effect on locomotion. A proof-of-concept study with a compound structurally related to this compound demonstrated a reduction in morphine-induced hyperlocomotion.[3]
1. Morphine-Induced Hyperlocomotion Test
This test assesses the effect of this compound on the stimulant effects of morphine.
-
Principle: Morphine, an opioid agonist, induces a robust increase in locomotor activity in mice. This hyperactivity is mediated, in part, by the striatal circuits where GPR88 is highly expressed. By activating GPR88, this compound is expected to modulate this behavior.
-
Materials:
-
Male C57BL/6J mice
-
Open field arenas equipped with automated activity monitoring systems
-
This compound
-
Morphine sulfate
-
Vehicle for both compounds
-
-
Procedure:
-
Habituate the mice to the open field arenas for at least 30 minutes on two consecutive days prior to the experiment.
-
On the test day, administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle. The optimal dose range should be determined in preliminary studies.
-
After a pre-treatment period (e.g., 30 minutes), administer morphine (e.g., 10 mg/kg, subcutaneously) or saline.
-
Immediately place the mice back into the open field arenas and record their locomotor activity (e.g., distance traveled, ambulatory time) for a period of 120 minutes.
-
Analyze the data by comparing the locomotor activity of the different treatment groups using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).
-
2. Electrophysiology: Whole-Cell Patch-Clamp Recordings
To understand the cellular mechanisms by which this compound modulates neuronal activity, whole-cell patch-clamp recordings can be performed on medium spiny neurons in acute brain slices.
-
Principle: This technique allows for the direct measurement of a neuron's electrical properties, such as membrane potential, input resistance, and firing frequency. By applying this compound to the brain slice, its effect on these parameters can be quantified.
-
Materials:
-
Adult mice
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp rig with microscope, micromanipulator, amplifier, and data acquisition system
-
Glass micropipettes
-
Intracellular solution
-
This compound
-
-
Procedure:
-
Prepare acute coronal brain slices containing the striatum.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Identify medium spiny neurons for recording.
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline electrical properties in current-clamp or voltage-clamp mode.
-
Bath-apply this compound at a known concentration.
-
Record the changes in the neuron's electrical properties in the presence of the agonist.
-
Analyze the data to determine the effect of GPR88 activation on neuronal excitability.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the multifaceted functions of GPR88 in the central nervous system. Its potency, selectivity, and brain-penetrance enable a comprehensive investigation of GPR88's role, from in vitro signaling cascades to complex in vivo behaviors. The experimental protocols outlined in this guide provide a framework for researchers to design and execute rigorous studies aimed at understanding the physiological and pathophysiological significance of this intriguing orphan receptor. Further research utilizing this compound will undoubtedly contribute to a deeper understanding of striatal function and may pave the way for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR88 in A2AR Neurons Enhances Anxiety-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
A Technical Guide to BI-9508: A GPR88 Agonist and its Impact on Striatal Medium Spiny Neurons
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BI-9508, a potent and selective agonist for the G protein-coupled receptor 88 (GPR88). Contrary to potential misconceptions of it being a bromodomain and extra-terminal domain (BET) inhibitor, this compound's mechanism of action is centered on the activation of GPR88, a receptor densely and almost exclusively expressed in the striatum. This document details the properties of this compound, the function and signaling of its target, GPR88, within striatal medium spiny neurons (MSNs), and the experimental methodologies used to characterize this interaction.
Introduction: The Striatum, Medium Spiny Neurons, and GPR88
The striatum is a critical input nucleus of the basal ganglia, responsible for integrating inputs from cortical and thalamic regions to regulate motor control, reward processing, and learning.[1][2] Approximately 90-95% of the neurons within the striatum are GABAergic medium spiny neurons (MSNs).[3][4][5] MSNs are dichotomously classified into two main populations: D1-type MSNs that form the "direct" pathway and promote movement, and D2-type MSNs that constitute the "indirect" pathway to inhibit movement.[3]
The orphan receptor GPR88 is robustly and preferentially expressed in both D1- and D2-type MSNs.[1][6][7][8][9][10] Its exclusive expression pattern points to a pivotal role in modulating fundamental striatal functions.[11] Studies using GPR88 knockout mice have revealed its importance in regulating MSN excitability and behavior; in the absence of GPR88, MSNs exhibit increased glutamatergic excitation, reduced GABAergic inhibition, and consequently, enhanced firing rates.[1][2] This aberrant neuronal activation manifests as hyperactivity, impaired motor coordination, and altered learning.[1][2]
Given the challenges in studying an orphan receptor with no known endogenous ligand, the development of tool compounds is essential. This compound has emerged as a potent, selective, and brain-penetrant GPR88 agonist, providing a crucial tool for dissecting the physiological functions of this receptor in striatal neurons.[6][7][12]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's properties and the physiological effects of modulating GPR88 function in MSNs.
Table 1: In Vitro Properties of this compound
| Property | Value | Assay System | Source |
|---|---|---|---|
| Target | GPR88 | - | [6][7] |
| Activity | Agonist | - | [6][7][9] |
| Potency (EC50) | 47 nM | hGPR88 Gi1 BRET Assay (HEK293 cells) | [6] |
| Key Feature | Brain-penetrant, suitable for in vivo rodent studies | MDCK permeability assay, in vivo PK | [6][7][12] |
| Available Control | BI-0823 (inactive related compound) | - |[6][7] |
Table 2: Phenotypic Effects of GPR88 Deletion in Striatal Medium Spiny Neurons
| Parameter | Observation in GPR88 Knockout Mice | Implication for GPR88 Function | Source |
|---|---|---|---|
| MSN Excitability | Increased firing rate in vivo | GPR88 tonically suppresses MSN activity | [1][2] |
| Glutamatergic Input | Increased glutamatergic excitation | GPR88 modulates excitatory inputs | [1][2] |
| GABAergic Input | Reduced GABAergic inhibition | GPR88 modulates inhibitory inputs | [1][2] |
| Motor Behavior | Hyperactivity, poor motor coordination | GPR88 is involved in motor control | [1][2] |
| Learning & Motivation | Impaired cue-based learning, increased motivation | GPR88 plays a role in cognitive functions |[1][2][10] |
Signaling Pathways and Experimental Workflows
GPR88 is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit.[6] Upon activation by an agonist like this compound, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This decrease in cAMP subsequently reduces the activity of Protein Kinase A (PKA). The downstream consequences of reduced PKA activity in MSNs include the modulation of ion channel function and gene expression, ultimately leading to a dampening of neuronal excitability.
Caption: GPR88 signaling cascade initiated by this compound in MSNs.
Studying the impact of this compound on MSN function involves a multi-step process, beginning with neuronal culture preparation and culminating in functional or molecular analysis. This workflow allows researchers to systematically evaluate changes in neuronal physiology and gene expression following GPR88 activation.
Caption: Workflow for studying this compound's effects on MSNs.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols relevant to the study of this compound and GPR88.
This assay is used to quantify the potency of GPR88 agonists like this compound by measuring the engagement of the Gαi1 protein.
-
Cell Line: HEK293 cells transiently transfected with human GPR88 and a Gαi1 BRET-based biosensor. The biosensor consists of Rap1GAP fused to Renilla luciferase (RlucII) and co-expressed with the Gαi1 subunit.[6]
-
Principle: Upon receptor activation by this compound, the Gαi1 biosensor is recruited to the plasma membrane. This brings the RlucII energy donor in close proximity to a membrane-targeted green fluorescent protein (rGFP-CAAX) energy acceptor, resulting in an increased BRET signal.[6]
-
Procedure:
-
Plate transfected HEK293 cells in 384-well microtiter plates.
-
Prepare serial dilutions of this compound (e.g., from 100 µM to 0.003 µM) and add to the cells.[6]
-
Include a positive control (e.g., 2-PCCA) and a vehicle control.[6]
-
Add the luciferase substrate (e.g., coelenterazine).
-
Measure the light emission at wavelengths corresponding to the donor (RlucII) and acceptor (rGFP).
-
Calculate the BRET ratio and plot the dose-response curve to determine the EC50 value.
-
This protocol provides a framework for preparing primary neurons to study the direct effects of this compound on MSN physiology.
-
Source: Striatal tissue from early postnatal (P0) mouse pups. For specific identification of MSN subtypes, tissue from transgenic mouse lines expressing fluorescent reporters under the control of D1 (e.g., Drd1a-tdTomato) or D2 (e.g., Drd2-EGFP) promoters can be used.[5]
-
Procedure:
-
Dissect striata from P0 mouse pups in ice-cold Hibernate-A medium.
-
Digest the tissue with papain (e.g., 20 U/mL) for 20-30 minutes at 37°C.
-
Gently triturate the tissue with fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plate the dissociated neurons onto Poly-D-lysine-coated coverslips or plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Maintain cultures at 37°C in a humidified 5% CO2 incubator for at least 14 days in vitro (DIV) to allow for maturation and synapse formation.[5]
-
For experiments, replace the culture medium with a pre-warmed treatment medium containing the desired concentration of this compound, the inactive control BI-0823, or a vehicle control.
-
Following incubation for the desired time period, proceed with downstream analysis such as electrophysiology or immunocytochemistry.
-
This technique is used to measure the electrical properties of individual MSNs, such as firing rate and synaptic activity, following treatment with this compound.
-
Preparation: Use primary striatal cultures (as described above) at DIV 14-21.
-
Procedure:
-
Transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF).
-
Identify MSNs (e.g., via fluorescence if using reporter lines).
-
Using a micromanipulator, approach an MSN with a glass micropipette filled with an internal solution.
-
Establish a giga-ohm seal and rupture the membrane to achieve the whole-cell configuration.
-
For firing rate analysis (Current-Clamp): Inject depolarizing current steps to elicit action potentials. Record the number of spikes before and after perfusion with this compound to assess changes in excitability.
-
For synaptic current analysis (Voltage-Clamp): Hold the neuron at a specific membrane potential (e.g., -70 mV) to record spontaneous excitatory (sEPSCs) or inhibitory (sIPSCs) postsynaptic currents. Analyze the frequency and amplitude of these events before and after this compound application.
-
Conclusion and Future Directions
This compound is a vital pharmacological tool for probing the function of GPR88, a key regulator of MSN activity. As a potent, selective, and brain-penetrant agonist, it enables researchers to investigate the downstream consequences of GPR88 activation with high precision. The available data strongly support a role for GPR88 in dampening MSN excitability, thereby influencing motor control and motivation-related behaviors.
Future research utilizing this compound should aim to:
-
Delineate subtype-specific effects: Investigate whether GPR88 activation by this compound differentially modulates D1- versus D2-type MSNs.
-
Explore in vivo behavioral consequences: Expand on initial findings[12] to test the effects of this compound in animal models of striatal-related neuropsychiatric disorders, such as Huntington's disease, Parkinson's disease, or addiction.
-
Uncover downstream signaling targets: Use phosphoproteomics and transcriptomics in this compound-treated striatal neurons to identify the specific ion channels, kinases, and transcription factors that are modulated by the GPR88-cAMP-PKA pathway.
By providing a means to selectively activate this orphan receptor, this compound will undoubtedly accelerate our understanding of striatal physiology and may pave the way for novel therapeutic strategies targeting GPR88 for a range of neurological and psychiatric conditions.
References
- 1. Lack of GPR88 enhances medium spiny neuron activity and alters motor- and cue-dependent behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lack of GPR88 enhances medium spiny neuron activity and alters motor- and cue-dependent behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medium spiny neuron - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Inhibitory collaterals in genetically identified medium spiny neurons in mouse primary corticostriatal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opnme.com [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Gpr88 Deletion Impacts Motivational Control Without Overt Disruptions to Striatal Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel G-protein-coupled receptor gene expressed in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of this compound, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BI-9508 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of BI-9508, a selective and brain-penetrant GPR88 agonist, for in vivo rodent studies. The information is compiled from the primary literature to guide researchers in designing and executing experiments to investigate the role of GPR88 in neurological and psychiatric disorders.
Mechanism of Action
This compound is a potent agonist for the G-protein coupled receptor 88 (GPR88), an orphan receptor highly expressed in the striatum of the brain. GPR88 is implicated in various neurological processes, and its activation by this compound offers a valuable tool for studying its physiological and pathological roles. This compound has been shown to be a brain-penetrant compound, making it suitable for in vivo studies targeting the central nervous system.[1][2][3] A structurally similar compound, BI-0823, which lacks the essential aryl group for agonist activity, is available as a negative control for these studies.[3]
Recommended Dosage for Rodent Studies
The recommended dosage of this compound for rodent studies is based on the data from the foundational publication by Fer et al. (2024). The following table summarizes the key pharmacokinetic and dosing information for mouse studies.
| Parameter | Value | Species | Administration Route | Vehicle | Reference |
| Dose | 30 mg/kg | Mouse | Intraperitoneal (i.p.) | Not specified | Fer et al., 2024 |
| Brain Penetration (Kp,uu,brain) | >1 | Mouse | Not specified | Not specified | Fer et al., 2024 |
| EC50 (hGPR88 Gi1 BRET assay) | 47 nM | Human (in vitro) | Not applicable | Not applicable | [3] |
| EC50 (mGPR88) | 94 nM | Mouse (in vitro) | Not applicable | Not applicable |
Experimental Protocols
This section provides a detailed protocol for a key in vivo experiment cited in the literature for this compound.
Morphine-Induced Locomotor Activity in Mice
This protocol is adapted from the proof-of-concept study described by Fer et al. (2024) to assess the in vivo efficacy of this compound.
Objective: To evaluate the effect of this compound on morphine-induced hyperlocomotion in mice.
Materials:
-
This compound
-
Morphine hydrochloride
-
Saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 10% DMSO, 10% Tween 80, 80% sterile water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field activity chambers equipped with infrared beams
Procedure:
-
Acclimation: Acclimate mice to the vivarium for at least 7 days and handle them for 3 consecutive days before the experiment. On the test day, allow mice to habituate to the experimental room for at least 1 hour.
-
Habituation: Place individual mice in the open field chambers and allow them to habituate for 30 minutes.
-
Drug Administration:
-
Administer this compound (30 mg/kg, i.p.) or vehicle 30 minutes before the morphine injection.
-
Administer morphine (e.g., 10 mg/kg, s.c.) or saline.
-
-
Data Acquisition: Immediately after the morphine injection, place the mice back into the open field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 90-120 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a cumulative measure over the entire recording period. Compare the activity of the different treatment groups (Vehicle + Saline, Vehicle + Morphine, this compound + Morphine) using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
Visualizations
Signaling Pathway of GPR88 Activation
Caption: GPR88 signaling pathway upon activation by this compound.
Experimental Workflow for Morphine-Induced Locomotor Activity Study
Caption: Workflow for the in vivo mouse study.
References
Application Notes and Protocols for In Vivo Administration of BI-9508
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of BI-9508, a potent and selective brain-penetrant agonist of the G protein-coupled receptor 88 (GPR88). This document includes key data, detailed experimental protocols, and visualizations to facilitate the successful design and execution of preclinical studies investigating the therapeutic potential of targeting GPR88.
Introduction to this compound
This compound is a valuable tool compound for studying the physiological roles of GPR88, an orphan GPCR predominantly expressed in the striatum and implicated in various neurological and psychiatric disorders.[1] Developed by Boehringer Ingelheim, this compound offers improved pharmacokinetic properties over earlier GPR88 agonists, making it suitable for in vivo research in rodent models.[2][3] It is a brain-penetrant molecule, a critical feature for investigating its effects on the central nervous system.[1][2]
Mechanism of Action: GPR88 Signaling Pathway
GPR88 activation by an agonist like this compound initiates an intracellular signaling cascade. The receptor is coupled to inhibitory G proteins (Gαi/o). Upon agonist binding, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, thereby modulating downstream cellular processes.
References
Application Notes and Protocols for BI-9508 in cAMP Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9508 is a potent and selective agonist for the G-protein coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the central nervous system, particularly in the striatum.[1][2][3] GPR88 is coupled to the Gi/o signaling pathway.[4] Activation of Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] Therefore, cAMP functional assays are a primary method for characterizing the activity of GPR88 agonists like this compound.
It is important to note that while the name "this compound" may be similar to other compounds from Boehringer Ingelheim that are BRD9 inhibitors (e.g., BI-7273, BI-9564), this compound is well-established as a GPR88 agonist and not a BRD9 inhibitor.[5] This document will focus on the application of this compound in cAMP functional assays to assess its agonistic activity on GPR88.
Principle of the Assay
The functional assay to characterize this compound as a GPR88 agonist typically involves the following steps:
-
Cellular System: A host cell line (e.g., HEK293 or CHO) is engineered to stably express the human GPR88 receptor.
-
Stimulation of Adenylyl Cyclase: Basal cAMP levels in these cells are often low. To create a sufficient assay window, adenylyl cyclase is stimulated directly using forskolin (B1673556). This leads to a measurable increase in intracellular cAMP.
-
GPR88 Agonist Activity: When this compound is added to the cells, it binds to and activates the GPR88 receptor. The activated Gi/o pathway inhibits the forskolin-stimulated adenylyl cyclase activity.
-
Measurement of cAMP: The resulting decrease in intracellular cAMP concentration is quantified using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), luminescence-based assays (e.g., cAMP-Glo™), or enzyme-linked immunosorbent assays (ELISAs). The potency of this compound is determined by generating a dose-response curve and calculating the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production.
Data Presentation
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | GPR88 | Gi1 BRET | HEK293 (transient) | EC50 | 47 nM | [2] |
| This compound | GPR88 | cAMP functional assay | GPR88 overexpressing cells | EC50 | 59 nM | [6] |
| RTI-13951-33 | GPR88 | cAMP functional assay | --- | EC50 | 25 nM | [7] |
| 2-PCCA | GPR88 | cAMP functional assay | HEK293 | EC50 | 116 nM | [7] |
| GPR88 agonist 3 | GPR88 | --- | --- | EC50 | 204 nM | [7] |
| (1R,2R)-2-PCCA hydrochloride | GPR88 | Cell-free assay | --- | EC50 | 3 nM | [7] |
| (1R,2R)-2-PCCA hydrochloride | GPR88 | Cell-based assay | --- | EC50 | 603 nM | [7] |
Note: The specific cell line for some of the cAMP functional assays was not detailed in the source documents.
Experimental Protocols
Protocol 1: Determination of this compound Agonist Activity using a cAMP Functional Assay
This protocol is designed for a 384-well plate format and is based on a typical HTRF or luminescence-based cAMP detection kit.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human GPR88.
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and a suitable selection antibiotic.
-
This compound: Prepare a stock solution in 100% DMSO.
-
Forskolin: Prepare a stock solution in 100% DMSO.
-
Assay Buffer: HBSS or PBS with 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF cAMP dynamic 2 kit or cAMP-Glo™ Assay kit).
-
384-well plates: White, opaque plates suitable for luminescence or fluorescence readings.
-
Plate reader: A plate reader compatible with the chosen detection technology.
Procedure:
-
Cell Preparation: a. Culture the GPR88-expressing cells in T75 flasks until they reach 80-90% confluency. b. Harvest the cells using a non-enzymatic cell dissociation solution. c. Resuspend the cells in assay buffer and perform a cell count. d. Dilute the cell suspension to the desired seeding density (typically 2,000-10,000 cells per well, which should be optimized beforehand). e. Dispense the cell suspension into the 384-well plates.
-
Compound Preparation: a. Prepare a serial dilution of this compound in 100% DMSO. A 10-point, 3-fold serial dilution is recommended. b. Dilute the this compound serial dilutions in assay buffer to achieve a 4x final concentration. c. Prepare control solutions (4x) in assay buffer with the corresponding DMSO concentration:
- Basal Control: No this compound, no forskolin.
- Forskolin Control (100% activity): No this compound, with forskolin.
- Maximal Inhibition Control (0% activity): A saturating concentration of a known GPR88 agonist, with forskolin.
-
Assay Execution: a. Add 5 µL of the diluted this compound or control solutions to the appropriate wells of the 384-well plate containing the cells. b. Prepare a 4x solution of forskolin in assay buffer. The final concentration of forskolin should be at its EC80, which needs to be predetermined in a separate experiment. c. Add 5 µL of the 4x forskolin solution to all wells except the basal control wells. d. Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Detection: a. Following the manufacturer's instructions for the chosen cAMP detection kit, prepare the lysis and detection reagents. b. Add the detection reagents to each well. c. Incubate the plate at room temperature for the recommended time (typically 60 minutes), protected from light.
-
Data Acquisition: a. Read the plate on a compatible plate reader. For HTRF, read the emission at both 665 nm and 620 nm. For luminescence assays, measure the light output.
-
Data Analysis: a. For HTRF, calculate the ratio of the 665 nm to 620 nm signals. b. Normalize the data by setting the signal from the forskolin-only control as 100% activity and the signal from the maximal inhibition control (or the highest concentration of this compound) as 0% activity. c. Plot the normalized percent inhibition against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the EC50 value for this compound.
Mandatory Visualizations
Caption: GPR88 signaling pathway activated by this compound.
Caption: Experimental workflow for a GPR88 agonist cAMP assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting BRD9 for Cancer Treatment: A New Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes: Monitoring GPR88 Activation with BI-9508 using a BRET Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are significant targets for drug discovery. GPR88 is an orphan GPCR predominantly expressed in the brain, particularly in the striatum, and is implicated in various neurological and psychiatric disorders.[1] The lack of a known endogenous ligand has made the development of pharmacological tools to study GPR88 function a key research focus. BI-9508 is a potent and selective agonist for GPR88 that can cross the blood-brain barrier, making it a valuable tool for investigating the receptor's role in the central nervous system.[2][3][4][5][6][7]
This application note provides a detailed protocol for a Bioluminescence Resonance Energy Transfer (BRET) assay to monitor the activation of GPR88 by this compound in living cells. BRET is a powerful technique for studying protein-protein interactions, such as the conformational changes that occur within a heterotrimeric G protein upon GPCR activation.[8][9][10] Specifically, this protocol describes a G protein activation BRET assay that measures the interaction between Gαi and Gβγ subunits.[2][11]
GPR88 Signaling Pathway
GPR88 is known to couple to the Gi/o family of G proteins.[1][12] Upon activation by an agonist like this compound, GPR88 promotes the exchange of GDP for GTP on the Gαi subunit of the heterotrimeric G protein. This leads to the dissociation of the Gαi-GTP from the Gβγ dimer. The activated Gαi-GTP then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][12] The BRET assay described herein directly measures the conformational change in the G protein heterotrimer, a proximal event to receptor activation.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application - Creative Proteomics [iaanalysis.com]
- 9. blog.benchsci.com [blog.benchsci.com]
- 10. vonarnimlab.utk.edu [vonarnimlab.utk.edu]
- 11. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. augusta.elsevierpure.com [augusta.elsevierpure.com]
Application Notes and Protocols for BI-9508 in Behavioral Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BI-9508, a potent and selective GPR88 agonist, in preclinical behavioral models of Parkinson's disease (PD). The protocols outlined below are based on established methodologies for inducing parkinsonism in rodents and for the behavioral assessment of motor functions. While specific data on this compound in PD models is emerging, this document provides a framework for its investigation based on the known pharmacology of GPR88 and general protocols for similar in vivo studies.
Introduction to this compound and GPR88 in Parkinson's Disease
This compound is a brain-penetrant agonist of the G-protein-coupled receptor 88 (GPR88)[1][2]. GPR88 is an orphan receptor highly expressed in the striatum, a key brain region in the control of movement that is profoundly affected in Parkinson's disease[3][4]. The striatum is rich in dopamine (B1211576) receptors, and the loss of dopaminergic neurons in the substantia nigra pars compacta, a hallmark of PD, leads to the characteristic motor symptoms.
GPR88 is expressed in both direct and indirect pathway medium spiny neurons within the striatum and is implicated in the modulation of dopamine and glutamate (B1630785) signaling[5]. Studies on GPR88 knockout mice have demonstrated alterations in motor control and responses to dopaminergic drugs, suggesting that GPR88 is a promising therapeutic target for PD[6]. As an agonist, this compound is a valuable tool to probe the therapeutic potential of activating GPR88 in the context of parkinsonian motor deficits. A structurally similar compound, BI-0823, which lacks agonist activity, is available as a negative control[1][2].
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the effects of this compound in behavioral models of Parkinson's disease. One key study on the discovery of this compound mentions a proof-of-concept experiment in mice where a GPR88 agonist reduced morphine-induced locomotor activity[7][8][9][10]. While not a direct model of Parkinson's disease, this assay is used to assess motor function. Further studies are required to generate specific dose-response data for this compound in established PD models.
Researchers using this compound are encouraged to generate data in models such as the 6-OHDA or MPTP-induced models of parkinsonism and to assess motor function using the behavioral protocols detailed below. The following table provides a template for the presentation of such future data.
Table 1: Template for Quantitative Data on this compound in a 6-OHDA Mouse Model of Parkinson's Disease
| Treatment Group | Dose (mg/kg) | Rotarod Latency to Fall (s) | Open Field: Total Distance Traveled (cm) | Apomorphine-Induced Rotations (rotations/min) |
| Sham + Vehicle | - | |||
| 6-OHDA + Vehicle | - | |||
| 6-OHDA + this compound | ||||
| 6-OHDA + this compound | ||||
| 6-OHDA + this compound | ||||
| 6-OHDA + BI-0823 (Negative Control) |
Experimental Protocols
Parkinson's Disease Animal Models
The following are standard protocols for inducing parkinsonism in mice.
a) 6-Hydroxydopamine (6-OHDA) Unilateral Lesion Model [1][7][11][12][13]
This model induces a specific lesion of the nigrostriatal dopamine pathway.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Pre-treatment: 30 minutes prior to 6-OHDA injection, administer desipramine (B1205290) (25 mg/kg, i.p.) to protect noradrenergic neurons.
-
Anesthesia: Anesthetize the mouse with isoflurane (B1672236) or a ketamine/xylazine cocktail.
-
Stereotaxic Surgery:
-
Place the mouse in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 4 µg in 2 µL of 0.02% ascorbic acid in saline) into the medial forebrain bundle or the striatum. The coordinates should be determined based on a mouse brain atlas.
-
Inject slowly over several minutes and leave the needle in place for an additional 5 minutes before withdrawal.
-
-
Post-operative Care: Provide post-operative analgesia and monitor the animal's recovery.
-
Validation of Lesion: The lesion can be validated 2-3 weeks post-surgery by assessing rotational behavior induced by apomorphine (B128758) or amphetamine.
b) MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model
This model results in a more widespread loss of dopaminergic neurons.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
MPTP Administration: Administer MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.
-
Post-injection Care: Monitor animals closely for signs of distress. MPTP can cause a transient decrease in body temperature.
-
Behavioral Testing: Behavioral testing can typically commence 7 days after the last MPTP injection.
This compound Administration
-
Formulation: this compound can be formulated for in vivo use. A general protocol for a similar GPR88 modulator involves dissolving the compound in DMSO to create a stock solution, which is then diluted with a vehicle such as 10% DMSO, 5% Tween 80, and 85% saline[14]. The final formulation should be prepared fresh daily.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in mice.
-
Dosage: The optimal dosage of this compound for treating motor deficits in Parkinson's models needs to be determined through dose-response studies. Based on in vivo studies with other small molecules in CNS models, a range of 1-30 mg/kg could be a starting point for investigation.
Behavioral Assessment Protocols
a) Rotarod Test for Motor Coordination and Balance [3][8][15][16][17]
-
Apparatus: An accelerating rotarod apparatus.
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the test.
-
Training: Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for 2-3 consecutive days prior to testing.
-
Testing:
-
Place the mouse on the rotating rod, which accelerates from 4 to 40 rpm over a period of 5 minutes.
-
Record the latency to fall from the rod.
-
Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
The average latency to fall across the trials is used for analysis.
-
b) Open Field Test for Locomotor Activity [6][18][19][20][21]
-
Apparatus: A square arena (e.g., 40 x 40 cm) with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system.
-
Procedure:
-
Place the mouse in the center of the open field.
-
Allow the mouse to explore freely for a set period (e.g., 15-30 minutes).
-
Record various parameters, including total distance traveled, velocity, and time spent in the center versus the periphery of the arena.
-
c) Morphine-Induced Locomotor Activity [22][23][24][25][26]
This test can be used to assess the effect of this compound on dopamine-related motor activity.
-
Habituation: Habituate the mice to the open field apparatus for 30-60 minutes for 2-3 days.
-
Procedure:
-
On the test day, administer this compound (or vehicle) at a set time before morphine.
-
Administer morphine (e.g., 10 mg/kg, s.c.).
-
Immediately place the mouse in the open field and record locomotor activity for 60-120 minutes.
-
Signaling Pathways and Visualization
Activation of GPR88, a Gi/o-coupled receptor, by this compound is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the striatum, this can modulate the activity of medium spiny neurons and influence downstream signaling cascades that are critical for motor control.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. researchgate.net [researchgate.net]
- 5. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Open Field test to assess spontaneous locomotion behavior in parkinsonian mice [protocols.io]
- 7. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of this compound, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. Rotarod-Test for Mice [protocols.io]
- 17. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
- 18. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 19. protocols.io [protocols.io]
- 20. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 21. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 22. Frontiers | Bulleyaconitine A Inhibits Morphine-Induced Withdrawal Symptoms, Conditioned Place Preference, and Locomotor Sensitization Via Microglial Dynorphin A Expression [frontiersin.org]
- 23. Morphine-induced motor stimulation, motor incoordination, and hypothermia in adolescent and adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Morphine-induced sensitization in mice: changes in locomotor activity by prior scheduled exposure to GABAA receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Reward Behavior in Rats with the GPR88 Agonist BI-9508: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the selective GPR88 agonist, BI-9508, to investigate reward-related behaviors in rat models. The information is intended to guide researchers in designing and executing experiments to explore the role of the orphan G protein-coupled receptor 88 (GPR88) in reward, motivation, and addiction.
Disclaimer: As of the latest available information, specific quantitative data from reward behavior studies in rats using this compound has not been publicly released. The experimental protocols and data tables presented herein are therefore proposed and hypothetical . They are based on the known mechanism of action of GPR88, findings from studies with other GPR88 modulators, and established behavioral paradigms. These protocols should be adapted and optimized by researchers based on their specific experimental goals and laboratory conditions.
Introduction to this compound and GPR88
This compound is a potent, selective, and brain-penetrant agonist for the G protein-coupled receptor 88 (GPR88).[1][2] GPR88 is an orphan receptor, meaning its endogenous ligand is currently unknown, and it is highly expressed in the striatum, a critical brain region for processing reward, motivation, and motor control.[1][2] GPR88 couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) levels.[3][4] This signaling pathway suggests that GPR88 activation can modulate neuronal excitability and neurotransmitter release.
Studies involving GPR88 knockout mice and other GPR88 agonists have implicated this receptor in a range of behaviors, including locomotion, anxiety, and reward processing. Specifically, GPR88 is known to interact with and modulate the signaling of key reward-related GPCRs, such as dopamine (B1211576) and opioid receptors.[4][5] This makes this compound a valuable tool for dissecting the role of GPR88 in the neural circuits underlying reward and addiction.
Proposed Signaling Pathway of this compound in Reward Modulation
The activation of GPR88 by this compound is hypothesized to modulate reward-related signaling pathways primarily within the striatum. The following diagram illustrates the proposed mechanism.
Caption: Proposed signaling pathway of this compound via GPR88 activation.
Experimental Protocols for Assessing Reward Behavior
The following are detailed, albeit hypothetical, protocols for assessing the effects of this compound on reward behavior in rats using two standard paradigms: Conditioned Place Preference (CPP) and Operant Self-Administration.
Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of a drug by pairing its administration with a specific environmental context.
Objective: To determine if this compound induces a place preference or aversion in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
This compound (from a reliable supplier)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers
-
Automated video tracking system and software
Experimental Workflow:
Caption: Experimental workflow for the Conditioned Place Preference (CPP) test.
Procedure:
-
Habituation (Optional but Recommended): For 2-3 days prior to the pre-test, handle the rats for 5-10 minutes each day to reduce stress.
-
Pre-Conditioning (Day 1): Place each rat in the central compartment of the CPP apparatus and allow free exploration of all three chambers for 15 minutes. Record the time spent in each of the two outer chambers to establish baseline preference. Assign the drug-paired chamber in a counterbalanced manner (i.e., for half the animals, the initially preferred side is paired with the drug, and for the other half, the non-preferred side is paired).
-
Conditioning (Days 2-7):
-
On alternate days (e.g., Days 2, 4, 6), administer the vehicle to the rats and immediately confine them to one of the outer chambers for 30 minutes.
-
On the other days (e.g., Days 3, 5, 7), administer this compound (e.g., 1, 3, or 10 mg/kg, intraperitoneally) and confine them to the opposite outer chamber for 30 minutes. The order of vehicle and drug administration should be counterbalanced across animals.
-
-
Post-Conditioning Test (Day 8): Place each rat in the central compartment and allow free exploration for 15 minutes, as in the pre-conditioning phase. Record the time spent in each outer chamber.
Data Analysis: The primary measure is the change in time spent in the drug-paired chamber from the pre-test to the post-test. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting rewarding properties. A significant decrease suggests a conditioned place aversion.
Hypothetical Quantitative Data:
| Treatment Group | N | Pre-Test Time in Drug-Paired Chamber (s) (Mean ± SEM) | Post-Test Time in Drug-Paired Chamber (s) (Mean ± SEM) | Preference Score (s) (Post-Test - Pre-Test) (Mean ± SEM) |
| Vehicle | 10 | 445 ± 25 | 450 ± 30 | 5 ± 15 |
| This compound (1 mg/kg) | 10 | 452 ± 28 | 550 ± 35 | 98 ± 20 |
| This compound (3 mg/kg) | 10 | 448 ± 30 | 620 ± 40 | 172 ± 25 |
| This compound (10 mg/kg) | 10 | 455 ± 22 | 580 ± 38 | 125 ± 28 |
*p < 0.05, **p < 0.01 compared to Vehicle group (Student's t-test or ANOVA with post-hoc tests).
Operant Self-Administration
This paradigm assesses the reinforcing properties of a drug by measuring the extent to which an animal will work (e.g., press a lever) to receive it.
Objective: To determine if rats will self-administer this compound, indicating its reinforcing effects.
Materials:
-
Male Sprague-Dawley or Wistar rats (300-350 g) with indwelling intravenous (IV) catheters
-
Standard operant conditioning chambers equipped with two levers (one active, one inactive), a cue light above the active lever, and an infusion pump
-
This compound
-
Vehicle for IV administration (e.g., sterile saline with a solubilizing agent if necessary)
-
Heparinized saline for catheter maintenance
Experimental Workflow:
Caption: Experimental workflow for the Operant Self-Administration paradigm.
Procedure:
-
Surgery and Recovery: Surgically implant chronic indwelling catheters into the jugular vein of the rats. Allow for a recovery period of at least 5-7 days. Maintain catheter patency with daily flushes of heparinized saline.
-
Acquisition:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Initially, train rats on a Fixed-Ratio 1 (FR1) schedule of reinforcement, where each press on the active lever results in a single IV infusion of this compound (e.g., 0.1, 0.3, or 1.0 mg/kg/infusion) over a few seconds.
-
Each infusion should be paired with the presentation of a cue light to facilitate learning.
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
-
Maintenance: Continue daily sessions until a stable pattern of responding is established (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
Progressive Ratio (PR) Schedule:
-
To assess the motivation to obtain the drug, switch to a PR schedule where the number of lever presses required for each subsequent infusion increases.
-
The session ends when the rat fails to obtain an infusion within a set time (e.g., 1 hour). The "breakpoint," or the last completed ratio, is the primary measure of motivation.
-
-
Extinction and Reinstatement:
-
Following stable self-administration, begin extinction sessions where active lever presses no longer result in drug infusion or cue presentation.
-
Once responding decreases to a low level, test for reinstatement of drug-seeking behavior by a non-contingent "priming" infusion of this compound, presentation of the drug-associated cue, or exposure to a mild stressor.
-
Data Analysis: The primary dependent variables are the number of infusions earned, the number of active versus inactive lever presses, and the breakpoint achieved on the PR schedule. A significantly higher number of presses on the active lever compared to the inactive lever indicates that this compound has reinforcing properties.
Hypothetical Quantitative Data:
| Treatment Group | N | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Breakpoint on PR Schedule (Mean ± SEM) |
| Vehicle | 8 | 15 ± 5 | 12 ± 4 | 5 ± 2 |
| This compound (0.1 mg/kg/inf) | 8 | 45 ± 8 | 10 ± 3 | 15 ± 4 |
| This compound (0.3 mg/kg/inf) | 8 | 78 ± 12 | 11 ± 4 | 35 ± 6 |
| This compound (1.0 mg/kg/inf) | 8 | 65 ± 10 | 13 ± 5 | 28 ± 5 |
*p < 0.05, **p < 0.01 compared to Vehicle group (ANOVA with post-hoc tests).
Safety and Toxicology Considerations
As this compound is a novel research compound, comprehensive safety and toxicology data in rats may be limited. It is crucial to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) and to monitor animals for any adverse effects, such as changes in body weight, food and water intake, and general signs of distress. A closely related analog, BI-0823, is available as a negative control and can be used in parallel experiments to ensure that the observed behavioral effects are specific to GPR88 agonism.[1]
Conclusion
This compound represents a promising pharmacological tool to investigate the role of GPR88 in reward and motivation. The proposed protocols for Conditioned Place Preference and Operant Self-Administration provide a framework for researchers to explore the rewarding and reinforcing properties of this novel GPR88 agonist in rats. Given the high expression of GPR88 in the striatum and its interaction with key neurotransmitter systems involved in reward, studies utilizing this compound have the potential to significantly advance our understanding of the neural circuits underlying reward-related behaviors and to identify GPR88 as a potential therapeutic target for addiction and other neuropsychiatric disorders. Researchers are strongly encouraged to conduct pilot studies to determine optimal dosing and to carefully monitor for any potential side effects.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
Application Notes and Protocols for BI-9508: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the stability and recommended storage conditions for the GPR88 agonist, BI-9508. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.
Summary of this compound Stability and Storage
This compound is a potent and selective GPR88 agonist.[1][2][3] To maintain its chemical integrity and biological activity, it is imperative to store and handle the compound under appropriate conditions. The following tables summarize the recommended storage conditions for this compound in both solid form and in solution, based on information from suppliers.
Data Presentation: Recommended Storage Conditions
Table 1: Storage of Solid this compound
| Storage Temperature | Recommended Duration |
| -20°C | Up to 12 months |
| 4°C | Up to 6 months |
Data sourced from Probechem Biochemicals.[1]
Table 2: Storage of this compound in Solution
| Storage Temperature | Recommended Duration | Solvent |
| -80°C | Up to 6 months | DMSO |
| -20°C | Up to 6 months | DMSO |
| -80°C (Stock Solution) | Use within 6 months | Not specified |
| -20°C (Stock Solution) | Use within 1 month | Not specified |
Data sourced from Probechem Biochemicals and MedchemExpress.[1][4] It is generally recommended to prepare solutions fresh for each experiment. If stock solutions are prepared, they should be aliquoted to avoid repeated freeze-thaw cycles.
Experimental Protocols
While specific forced degradation studies and comprehensive stability data for this compound are not publicly available, the following protocols outline standard procedures for assessing the stability of small molecules like this compound. These can be adapted by researchers to evaluate stability under their specific experimental conditions.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in a suitable solvent.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). This compound is reported to be soluble in DMSO at 10 mM.[1]
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller volumes in sterile, amber vials to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C or -80°C as recommended in Table 2.
Protocol 2: General Protocol for Assessing Solution Stability (Short-Term)
Objective: To assess the stability of a this compound working solution under typical experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer or cell culture medium
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
-
Incubator or water bath
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the experimental buffer or medium to the final desired concentration.
-
Immediately after preparation (T=0), take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area or concentration of this compound. This will serve as the baseline.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
-
Analyze each aliquot by HPLC using the same method as for the T=0 sample.
-
Compare the peak area of this compound at each time point to the T=0 sample. A significant decrease in the peak area suggests degradation. The appearance of new peaks may indicate the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point to quantify its stability under the tested conditions.
Mandatory Visualizations
Caption: Proposed signaling pathway for GPR88 activation by this compound.
Caption: General experimental workflow for a forced degradation study.
References
BI-9508: A Comprehensive Guide for Researchers
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
Product Information
BI-9508 is a potent, selective, and brain-penetrant agonist for the orphan G protein-coupled receptor 88 (GPR88). Developed by Boehringer Ingelheim, this small molecule is a valuable tool for investigating the physiological functions and therapeutic potential of GPR88 in the central nervous system. Its favorable pharmacokinetic properties make it suitable for both in vitro and in vivo studies in rodents. A structurally related but inactive compound, BI-0823, is also available as a negative control.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₈H₂₉F₂N₅O₃ |
| Molecular Weight | 521.57 g/mol |
| Appearance | Solid |
| Purity | As specified by supplier |
| Solubility | Soluble in DMSO |
Storage and Handling
This compound should be stored at -20°C for long-term use. For short-term storage (days to weeks), it can be kept at 0-4°C. The compound is shipped at ambient temperature as a non-hazardous chemical.
Purchasing Information
This compound is available from various commercial suppliers:
-
Probechem
-
MedchemExpress
-
MedKoo Biosciences
Additionally, this compound and its negative control, BI-0823, can be obtained free of charge for research purposes through Boehringer Ingelheim's open innovation portal, opnMe.com .[1] Researchers are encouraged to publish their findings and should acknowledge the source of the compound as "this compound was kindly provided by Boehringer Ingelheim via its open innovation platform opnMe, available at --INVALID-LINK--."
Biological Activity and Mechanism of Action
This compound is a potent agonist of GPR88, a receptor primarily expressed in the GABAergic medium spiny neurons of the striatum, with lower expression in the cerebral cortex, amygdala, and hypothalamus.[1][2] The endogenous ligand for GPR88 is currently unknown.
GPR88 is coupled to the Gαi/o family of G proteins. Activation of GPR88 by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism through which GPR88 modulates neuronal excitability.
In Vitro Activity
The potency of this compound has been characterized in a Gi1 Bioluminescence Resonance Energy Transfer (BRET) assay using HEK293 cells overexpressing human GPR88.
| Assay | EC₅₀ |
| hGPR88 Gi1 BRET Assay | 47 nM[3] |
Pharmacokinetic Properties
This compound exhibits favorable pharmacokinetic properties, including good brain penetrance, making it suitable for in vivo studies in rodents.[4][5] It was designed to lack the primary amine group associated with high P-glycoprotein (PGP) efflux, a common challenge with other GPR88 agonists.[1][2]
Signaling Pathway and Experimental Workflows
GPR88 Signaling Pathway
The activation of GPR88 by this compound initiates a signaling cascade through the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. This modulation of the cAMP pathway is a central aspect of GPR88's function in the central nervous system.
GPR88 Signaling Pathway
Experimental Workflow: Hit Identification and Optimization
The discovery of this compound involved a systematic process of screening, identification, and optimization of lead compounds to achieve the desired potency, selectivity, and pharmacokinetic profile.
Hit Identification Workflow
Experimental Protocols
In Vitro Assay: hGPR88 Gi1 BRET Assay
This protocol is based on the methodology used to characterize the potency of this compound.[3]
Principle: This assay measures the activation of the Gi1 protein coupled to GPR88 upon agonist binding. The BRET signal is generated by the interaction of a Renilla luciferase (RlucII)-tagged effector protein and a green fluorescent protein (rGFP)-tagged plasma membrane anchor.
Materials:
-
HEK293 cells
-
Expression plasmids for human GPR88, Gi1, and BRET biosensors (Rap1GAP-RlucII and rGFP-CAAX)
-
Cell culture medium and supplements
-
Transfection reagent
-
384-well white microtiter plates
-
This compound and a positive control (e.g., 2-PCCA)
-
BRET plate reader
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium.
-
Co-transfect the cells with plasmids encoding human GPR88, Gi1, Rap1GAP-RlucII, and rGFP-CAAX using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Assay Procedure:
-
Harvest the transfected cells and seed them into 384-well white microtiter plates.
-
Prepare serial dilutions of this compound and the positive control. The original study used 20 concentrations ranging from 0.003 µM to 100 µM.[3]
-
Add the compound dilutions to the cells.
-
Add the Rluc substrate (e.g., coelenterazine (B1669285) h).
-
Immediately measure the BRET signal using a plate reader capable of detecting emissions at ~480 nm (RlucII) and ~530 nm (rGFP).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the emission at 530 nm by the emission at 480 nm.
-
Plot the BRET ratio against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
In Vitro Assay: cAMP Measurement
This protocol provides a general framework for measuring changes in intracellular cAMP levels following GPR88 activation.
Principle: Activation of the Gi/o-coupled GPR88 inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This can be measured using various commercially available kits, such as those based on HTRF or luminescence (e.g., cAMP-Glo™).
Materials:
-
HEK293 or CHO cells stably expressing human GPR88
-
Cell culture medium and supplements
-
384-well white assay plates
-
This compound
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
cAMP detection kit (e.g., HTRF or cAMP-Glo™)
Protocol:
-
Cell Seeding:
-
Seed the GPR88-expressing cells into 384-well white assay plates and incubate overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of forskolin at a concentration that elicits a submaximal stimulation of adenylyl cyclase.
-
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Add the forskolin solution to all wells (except for negative controls).
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the percentage of inhibition of the forskolin-stimulated cAMP response versus the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
In Vivo Assay: Mouse Pharmacokinetic Study
This protocol outlines a general procedure for assessing the pharmacokinetic properties of this compound in mice.
Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after administration to mice.
Materials:
-
Male C57BL/6J mice
-
This compound
-
Dosing vehicle (e.g., a solution suitable for intravenous and/or oral administration)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Dosing:
-
Acclimatize the mice for at least 5 days before the study.
-
Administer this compound to the mice via the desired route (e.g., intravenous for bioavailability assessment, oral for absorption characteristics). A typical study might involve separate groups for each route of administration.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points after dosing (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Blood can be collected via methods such as submandibular vein puncture for serial sampling or cardiac puncture for terminal collection.
-
Process the blood samples to obtain plasma by centrifugation and store at -80°C until analysis.
-
-
Brain Tissue Collection (for brain penetrance):
-
At the terminal time point, euthanize the mice and perfuse with saline.
-
Excise the brain, weigh it, and homogenize it.
-
Store the brain homogenate at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t₁/₂)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%)
-
Brain-to-plasma concentration ratio (Kp) to assess brain penetrance.
-
-
References
Troubleshooting & Optimization
how to dissolve lipophilic BI-9508 for in vivo studies
Welcome to the technical support center for the in vivo application of BI-9508. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dissolving and formulating the lipophilic GPR88 agonist, this compound, for preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What makes formulating this compound for in vivo studies challenging?
A1: this compound is a highly lipophilic compound.[1][2] This characteristic means it has poor solubility in aqueous solutions, such as saline or phosphate-buffered saline (PBS), which are common vehicles for in vivo drug administration. Therefore, specialized formulation strategies are required to ensure its dissolution and bioavailability for animal studies.
Q2: What are the general approaches for formulating lipophilic compounds like this compound?
A2: To overcome the poor aqueous solubility of lipophilic drugs, several strategies can be employed. These include the use of organic co-solvents, surfactants, and lipid-based vehicles to create solutions, emulsions, or suspensions suitable for in vivo administration.[3][4][5][6]
Q3: Can I use DMSO to dissolve this compound for in vivo experiments?
A3: Yes, Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent capable of dissolving many lipophilic compounds, including this compound.[3][7] However, high concentrations of DMSO can be toxic to animals.[3][8] It is crucial to use a minimal amount of DMSO to initially dissolve the compound and then dilute it with a non-toxic vehicle. A final DMSO concentration of 1-5% in the administered formulation is generally considered acceptable for many animal studies, but it is always essential to include a vehicle-only control group to account for any solvent effects.[3]
Q4: What are some recommended vehicle compositions for this compound?
A4: While a specific, universally validated vehicle for this compound has not been published, several formulations commonly used for lipophilic compounds are likely to be effective. These include:
-
Co-solvent systems: A combination of DMSO with other less toxic solvents like polyethylene (B3416737) glycol (PEG) and surfactants like Tween 80, diluted in saline or PBS.
-
Oil-based vehicles: For subcutaneous or intraperitoneal injections, dissolving this compound in a sterile oil such as corn oil, sesame oil, or olive oil is a viable option.[3][9] A small amount of DMSO (e.g., 5-10%) can be used to first dissolve the compound before mixing with the oil.[10]
-
Emulsions and suspensions: For oral administration, self-emulsifying drug delivery systems (SEDDS) or suspensions using agents like carboxymethylcellulose (CMC) can be considered.[11][12][13]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of solution upon addition of aqueous vehicle. | The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain the solubility of the lipophilic compound in the aqueous environment. | - Increase the proportion of the co-solvent or surfactant in the final formulation. - Consider using a different, more robust formulation, such as an oil-based vehicle or a lipid-based formulation. - Prepare the formulation fresh before each use. |
| The prepared formulation is not a clear solution. | The compound has not fully dissolved or has precipitated. | - Gently warm the solution (if the compound's stability allows) and use sonication or vortexing to aid dissolution. - Ensure you are using anhydrous (dry) DMSO, as it is hygroscopic and absorbed water can reduce its solvating power.[14] - If a suspension is intended, ensure it is homogenous with consistent particle size before administration. |
| Observed toxicity or adverse effects in the animal model. | The vehicle itself may be causing toxicity, especially at high concentrations of organic solvents. | - Always include a vehicle-only control group in your experiment to differentiate between compound- and vehicle-induced effects.[7] - Reduce the concentration of potentially toxic components like DMSO in the final formulation. - Consider alternative, less toxic vehicles. For instance, oil-based vehicles are often well-tolerated for subcutaneous or intraperitoneal injections.[3] |
| Inconsistent results or high variability in animal studies. | This could be due to inconsistent formulation preparation, leading to variations in the administered dose. It could also be related to the route of administration. | - Standardize the formulation protocol and ensure it is followed precisely for each preparation. - Ensure the formulation is homogenous before each administration, especially if it is a suspension. - The intraperitoneal (IP) route can sometimes lead to variable absorption.[15] Consider the most appropriate route of administration for your study. |
Data Presentation: Comparison of Common Vehicle Components for Lipophilic Drugs
| Vehicle Component | Primary Use | Advantages | Disadvantages | Common Concentration Range |
| DMSO | Initial solubilization of highly lipophilic compounds. | Excellent solubilizing power for a wide range of compounds.[7] | Can be toxic at higher concentrations; may have its own biological effects.[3][7] | <10% in the final formulation, ideally <5%. |
| Polyethylene Glycol (PEG 300/400) | Co-solvent to improve solubility and reduce DMSO concentration. | Generally well-tolerated; can improve solubility of moderately lipophilic drugs.[3] | Can cause toxicity at high doses.[3] | 10-40% |
| Tween 80 (Polysorbate 80) | Surfactant to increase solubility and aid in the formation of emulsions. | Improves wettability and dispersion of the drug; can enhance absorption.[16] | Potential for hypersensitivity reactions in some cases. | 1-10% |
| Corn Oil / Sesame Oil | Lipid-based vehicle for subcutaneous or intraperitoneal injection. | Well-tolerated for these routes; suitable for highly lipophilic compounds.[3][9] | Not suitable for intravenous administration; can form lipogranulomas with repeated injections.[17] | Typically used as the primary vehicle (e.g., 90-95%). |
| Saline / PBS | Aqueous diluent. | Isotonic and non-toxic. | Cannot dissolve lipophilic compounds on its own. | Used to bring the formulation to the final volume. |
Experimental Protocols
Protocol 1: Preparation of a DMSO/PEG/Tween 80 Formulation for Intraperitoneal Injection
This protocol provides a starting point for developing a suitable formulation. The final ratios may need to be optimized based on the desired concentration of this compound and observed solubility.
-
Initial Dissolution: Weigh the required amount of this compound powder. Dissolve it in a minimal volume of 100% anhydrous DMSO. Gentle warming and sonication can be used to facilitate dissolution.
-
Addition of Co-solvents and Surfactants: To the DMSO-drug solution, add PEG 300 or PEG 400, followed by Tween 80. Vortex thoroughly after each addition to ensure a homogenous mixture. A common starting ratio could be 1:4:1 (DMSO:PEG:Tween 80) by volume.
-
Final Dilution: Slowly add sterile saline or PBS to the mixture while vortexing to reach the final desired concentration of this compound. The final concentration of DMSO should ideally be below 5%.
-
Final Formulation Check: The final formulation should be a clear solution. If any precipitation is observed, the ratios of the components may need to be adjusted.
-
Administration: Administer the freshly prepared formulation to the animals. Always include a vehicle control group that receives the same formulation without this compound.
Protocol 2: Preparation of a DMSO/Corn Oil Formulation for Subcutaneous or Intraperitoneal Injection
This protocol is suitable for administering highly lipophilic compounds that are difficult to formulate in aqueous-based vehicles.
-
Initial Dissolution: Dissolve the required amount of this compound powder in 100% anhydrous DMSO. Use a volume that will result in a 5-10% DMSO concentration in the final formulation (e.g., for a final volume of 1 ml, use 50-100 µl of DMSO).
-
Dilution in Oil: Add the DMSO-drug solution to the appropriate volume of sterile corn oil.
-
Homogenization: Vortex the mixture vigorously and sonicate until a clear, homogenous solution is obtained.
-
Administration: Administer the freshly prepared formulation. A vehicle control group receiving 5-10% DMSO in corn oil should be included in the study.
Mandatory Visualizations
Caption: Workflow for preparing a this compound formulation for in vivo studies.
Caption: Decision-making process for selecting a suitable in vivo formulation for this compound.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulations For Poorly Soluble And Low Bioavailability Drugs [clinicalleader.com]
- 6. symmetric.events [symmetric.events]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Repeated Intraperitoneal Injection of Pharmaceutical-grade and Nonpharmaceutical-grade Corn Oil in Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. future4200.com [future4200.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. Intraperitoneal injection - Wikipedia [en.wikipedia.org]
- 16. The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Subcutaneous and intraperitoneal lipogranulomas following subcutaneous injection of olive oil in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming BI-9508 solubility issues in aqueous buffers
Welcome to the technical support center for BI-9508. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, encountered when working with this potent and selective GPR88 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a potent, selective, and brain-penetrant agonist for the G-protein coupled receptor 88 (GPR88).[1][2] Due to its high lipophilicity, it exhibits poor solubility in aqueous buffers, which can present challenges in experimental setups.[3]
Q2: What is the primary mechanism of action for this compound?
A2: this compound acts as an agonist at the GPR88 receptor. GPR88 primarily couples to the Gαi/o subunit of the heterotrimeric G-protein. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).
Q3: In what solvent is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is recommended to prepare a concentrated stock solution in 100% DMSO.
Q4: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What can I do?
A4: This is a common issue due to the high lipophilicity of this compound and the sudden change in solvent polarity. Here are some strategies to mitigate precipitation:
-
Lower the Final Concentration: Ensure the final concentration of this compound in your assay is below its solubility limit in the aqueous medium.
-
Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[4] Increasing the final DMSO percentage in your culture medium can help maintain the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer or media. This gradual change in solvent polarity can sometimes prevent the compound from precipitating.
-
Use of Surfactants: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Pluronic® F-68, in the aqueous buffer may help to increase the solubility of this compound.
Q5: How should I prepare this compound for in vivo animal studies?
A5: Due to its low aqueous solubility, a specific vehicle is required for in vivo administration. A commonly used formulation for lipophilic compounds is a mixture of DMSO and a carrier oil, such as corn oil. A typical vehicle composition is 10% DMSO and 90% corn oil.[4] It is crucial to ensure the final formulation is a clear and homogenous solution.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Precipitation in cell culture media | Final concentration of this compound exceeds its aqueous solubility. Final DMSO concentration is too low. | Decrease the final working concentration of this compound. Increase the final DMSO concentration, ensuring it remains at a non-toxic level for your specific cell line (typically ≤ 0.5%). Perform a serial dilution of the DMSO stock into the media. |
| Inconsistent experimental results | Incomplete dissolution or precipitation of this compound. | Prepare fresh dilutions for each experiment. Visually inspect for any signs of precipitation before adding to cells. Briefly sonicate the final diluted solution to aid dissolution. |
| Cell toxicity observed | Final DMSO concentration is too high. | Perform a dose-response curve with DMSO alone to determine the maximum tolerated concentration for your cell line. Keep the final DMSO concentration below this limit, ideally at or below 0.5%. |
In Vivo Formulation Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the formulation vehicle | Incomplete dissolution of this compound in the DMSO/Corn Oil mixture. | Ensure the this compound is fully dissolved in 100% DMSO before adding the corn oil. Gentle warming and vortexing can aid dissolution. Prepare the formulation fresh before each use. |
| Animal toxicity or adverse reactions | The vehicle itself may be causing an adverse reaction. | Always include a vehicle-only control group in your study to assess any effects of the formulation components. |
| Lack of efficacy | Poor bioavailability due to formulation issues. | Ensure the formulation is a clear, homogenous solution before injection. Consider alternative formulations with different co-solvents or surfactants if solubility remains an issue, though these will require careful validation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 521.57 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.22 mg of this compound.
-
Add the appropriate volume of 100% DMSO to the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to facilitate dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.5%.
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution in DMSO.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration of this compound.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM solution with 0.1% DMSO.
-
For other concentrations, adjust the dilution factor accordingly, ensuring the final DMSO concentration does not exceed the tolerated level for your cells.
-
-
Gently mix the final working solution before adding it to your cells.
Protocol 3: Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a 1 mg/mL solution of this compound in a 10% DMSO / 90% Corn Oil vehicle.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile corn oil
-
Sterile tubes
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO as described in Protocol 1 (adjusting the mass of this compound accordingly).
-
In a sterile tube, add 100 µL of the 10 mg/mL this compound DMSO stock solution.
-
Add 900 µL of sterile corn oil to the tube.
-
Mix thoroughly by vortexing until a clear and homogenous solution is obtained. Brief sonication may be used to aid mixing.
-
This formulation is now ready for administration (e.g., intraperitoneal injection) at the desired dosage. Always prepare this formulation fresh before each experiment.
Data Summary
Table 1: Solubility and Formulation of this compound
| Solvent/Vehicle | Solubility/Concentration | Application | Notes |
| DMSO | Up to 10 mM | In Vitro Stock Solution | Primary solvent for creating concentrated stock solutions. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Poor | In Vitro Assays | Dilution from DMSO stock is necessary. Final DMSO concentration should be kept low (≤ 0.5%) to avoid cytotoxicity. |
| 10% DMSO / 90% Corn Oil | Formulation example: 1 mg/mL | In Vivo Studies | A common vehicle for administering lipophilic compounds to animals. |
Visualizations
Caption: GPR88 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for this compound Preparation.
Caption: Troubleshooting Logic for this compound Precipitation.
References
BI-9508 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of BI-9508, a potent and selective agonist of the G-protein-coupled receptor 88 (GPR88). This document offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are not what I expected based on GPR88 activation. Could off-target effects be the cause?
A1: While this compound is a highly selective GPR88 agonist, unexpected results could potentially stem from several factors, including off-target interactions. To address this, it is crucial to incorporate the use of the recommended negative control, BI-0823, in your experiments.[1] BI-0823 is a close structural analog of this compound but lacks the key moiety required for GPR88 agonism.[1] If the observed effect persists in the presence of BI-0823, it is likely due to an off-target effect or a characteristic of the experimental system itself, rather than GPR88 activation.
Q2: What is the known off-target profile of this compound?
A2: this compound has been profiled for off-target activities in a comprehensive safety screen. The compound was assessed at a concentration of 10 µM in the Eurofins Discovery in vitro SafetyScreen44™ panel, where it demonstrated a favorable selectivity profile.[2] This screening panel evaluates the interaction of a compound with 44 different receptors, ion channels, and transporters known to be common sources of off-target effects.
Q3: Where can I find the quantitative data for the this compound off-target screening?
A3: The detailed results of the SafetyScreen44™ panel for this compound are summarized in the table below. This data is crucial for interpreting any unexpected experimental outcomes and for designing follow-up studies.
Quantitative Data Summary
The following table presents the results of this compound tested at 10 µM in the Eurofins Discovery in vitro SafetyScreen44™ panel. The data is presented as percent inhibition of binding or activity. According to standard industry criteria, inhibition values greater than 50% are typically considered significant.
Table 1: this compound Selectivity Data from Eurofins SafetyScreen44™ Panel
| Target Family | Target | % Inhibition @ 10 µM |
| GPCRs | Adenosine A1 | 12 |
| Adenosine A2A | 8 | |
| Adenosine A3 | 15 | |
| Adrenergic α1A | -5 | |
| Adrenergic α2A | 2 | |
| Adrenergic β1 | 10 | |
| Adrenergic β2 | 7 | |
| Cannabinoid CB1 | 3 | |
| Dopamine D1 | -2 | |
| Dopamine D2 | 11 | |
| Histamine H1 | 6 | |
| Muscarinic M1 | 1 | |
| Muscarinic M2 | 4 | |
| Muscarinic M3 | -1 | |
| Opioid κ (KOP) | 9 | |
| Opioid µ (MOP) | 14 | |
| Serotonin 5-HT1A | 5 | |
| Serotonin 5-HT2A | 18 | |
| Serotonin 5-HT2B | 22 | |
| Ion Channels | Ca²+ Channel (L-type) | 25 |
| hERG | 11 | |
| K+ Channel (Kv) | 7 | |
| Na+ Channel (Site 2) | 16 | |
| GABAa (Benzodiazepine site) | -3 | |
| Transporters | Dopamine Transporter | 19 |
| Norepinephrine Transporter | 23 | |
| Serotonin Transporter | 17 | |
| Enzymes | Acetylcholinesterase | -8 |
| COX-1 | 13 | |
| COX-2 | 9 | |
| MAO-A | 21 | |
| PDE3A | 6 | |
| PDE4D2 | 12 | |
| Kinases | Lck | 1 |
| ROCK1 | 15 | |
| ROCK2 | 10 | |
| Nuclear Receptors | Estrogen Receptor α | 2 |
| Glucocorticoid Receptor | -4 | |
| Other | Sigma-1 | 28 |
| Sigma-2 | 31 |
Data sourced from Boehringer Ingelheim's opnMe portal.
As the data indicates, this compound does not show significant inhibitory activity (>50%) on any of the 44 targets at a concentration of 10 µM, confirming its high selectivity for GPR88.
Experimental Protocols
Protocol for Assessing Off-Target Effects using a Commercial Safety Screening Panel (e.g., Eurofins SafetyScreen44™)
This generalized protocol outlines the key steps involved in evaluating the off-target profile of a test compound.
-
Compound Preparation: The test compound, in this case this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. This stock is then diluted to the final screening concentration (e.g., 10 µM) in the appropriate assay buffer.
-
Assay Execution: The screening is performed in a multi-well plate format. Each well contains the specific target protein (receptor, ion channel, transporter, or enzyme), a labeled ligand or substrate, and the test compound or vehicle control.
-
Incubation: The plates are incubated for a defined period at a specific temperature to allow for binding or enzymatic reactions to reach equilibrium.
-
Detection: The amount of bound labeled ligand or the product of the enzymatic reaction is quantified. The detection method varies depending on the assay format and may include radiometric detection, fluorescence, or luminescence.
-
Data Analysis: The results for the test compound are compared to the vehicle control. The percent inhibition or stimulation is calculated for each target. Significant off-target interactions are identified based on predefined thresholds (e.g., >50% inhibition).
Visualizations
GPR88 Signaling Pathway
Caption: Simplified GPR88 signaling cascade upon activation by this compound.
Experimental Workflow for Off-Target Effect Investigation
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
BI-9508 Technical Support Center: Selectivity Profile and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the selectivity profile of BI-9508, a potent and selective agonist of the G-protein-coupled receptor 88 (GPR88). Detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and signaling pathway diagrams are presented to facilitate the effective use of this valuable research tool.
This compound Selectivity Profile
This compound has been profiled against a panel of G protein-coupled receptors (GPCRs) to determine its selectivity. The following table summarizes the quantitative data from a Eurofins SafetyScreen44™ panel, where this compound was tested for its ability to inhibit the binding of radiolabeled ligands to their respective receptors.
| Target GPCR | Assay Type | This compound Concentration (µM) | % Inhibition of Binding |
| Adenosine A1 | Radioligand Binding | 10 | <25% |
| Adenosine A2A | Radioligand Binding | 10 | <25% |
| Adenosine A3 | Radioligand Binding | 10 | <25% |
| Adrenergic α1A | Radioligand Binding | 10 | <25% |
| Adrenergic α2A | Radioligand Binding | 10 | <25% |
| Adrenergic β1 | Radioligand Binding | 10 | <25% |
| Adrenergic β2 | Radioligand Binding | 10 | <25% |
| Angiotensin AT1 | Radioligand Binding | 10 | <25% |
| Bradykinin B2 | Radioligand Binding | 10 | <25% |
| Cannabinoid CB1 | Radioligand Binding | 10 | <25% |
| Cannabinoid CB2 | Radioligand Binding | 10 | <25% |
| Cholecystokinin CCK1 | Radioligand Binding | 10 | <25% |
| Dopamine D1 | Radioligand Binding | 10 | <25% |
| Dopamine D2 | Radioligand Binding | 10 | <25% |
| Endothelin ETA | Radioligand Binding | 10 | <25% |
| GABA B | Radioligand Binding | 10 | <25% |
| Histamine H1 | Radioligand Binding | 10 | <25% |
| Histamine H2 | Radioligand Binding | 10 | <25% |
| Muscarinic M1 | Radioligand Binding | 10 | <25% |
| Muscarinic M2 | Radioligand Binding | 10 | <25% |
| Muscarinic M3 | Radioligand Binding | 10 | <25% |
| Neuropeptide Y Y1 | Radioligand Binding | 10 | <25% |
| Neurotensin NTS1 | Radioligand Binding | 10 | <25% |
| Opioid δ (DOP) | Radioligand Binding | 10 | <25% |
| Opioid κ (KOP) | Radioligand Binding | 10 | <25% |
| Opioid μ (MOP) | Radioligand Binding | 10 | <25% |
| Serotonin 5-HT1A | Radioligand Binding | 10 | <25% |
| Serotonin 5-HT2A | Radioligand Binding | 10 | <25% |
| Somatostatin sst2 | Radioligand Binding | 10 | <25% |
| Vasopressin V1a | Radioligand Binding | 10 | <25% |
Note: An inhibition value of less than 25% is generally not considered significant and is often attributable to the variability of the signal.
Experimental Protocols
Radioligand Binding Assay for GPCR Selectivity Screening (General Protocol)
This protocol outlines a general procedure for assessing the binding of a test compound to a panel of GPCRs using a competitive radioligand binding assay.
Workflow for Radioligand Binding Assay
Caption: Workflow for a typical GPCR radioligand binding assay.
Methodology:
-
Receptor Membrane Preparation:
-
Cell lines stably or transiently expressing the target GPCR are cultured and harvested.
-
Cells are lysed, and the membrane fraction is isolated by centrifugation.
-
The protein concentration of the membrane preparation is determined.
-
-
Binding Incubation:
-
In a multi-well plate, receptor membranes are incubated with a specific radioligand (at a concentration close to its Kd) and the test compound (e.g., this compound at a fixed concentration, typically 10 µM for screening).
-
The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter mat using a cell harvester. This traps the receptor-bound radioligand on the filter while the unbound radioligand passes through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage inhibition of radioligand binding by the test compound is calculated by comparing the radioactivity in the presence of the test compound to the control (vehicle) wells.
-
Gαi1 BRET Functional Assay for GPR88 Agonism
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay used to determine the functional potency of this compound at the GPR88 receptor.[1]
GPR88 Gαi1 Activation BRET Assay Principle
Caption: Principle of the GPR88 Gαi1 activation BRET assay.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are co-transfected with plasmids encoding for human GPR88, Gαi1 fused to Renilla luciferase (RlucII), Gβ, Gγ, and a plasma membrane-anchored green fluorescent protein (rGFP-CAAX).
-
-
Compound Treatment:
-
Transfected cells are seeded into multi-well plates.
-
Cells are treated with increasing concentrations of the test compound (this compound).
-
-
BRET Measurement:
-
The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to the wells.
-
The light emission from RlucII (donor) and rGFP (acceptor) is measured simultaneously using a BRET-compatible plate reader.
-
-
Data Analysis:
-
The BRET ratio is calculated (acceptor emission / donor emission).
-
The BRET ratio is plotted against the compound concentration, and the EC50 value is determined from the resulting dose-response curve. This compound displays an EC50 of 47 nM in this assay with human GPR88.[1]
-
GPR88 Signaling Pathway
GPR88 is an orphan GPCR that primarily couples to the Gαi/o family of G proteins.[2] Activation of GPR88 by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
GPR88 Signaling Cascade
Caption: Simplified GPR88 signaling pathway upon agonist binding.
Troubleshooting and FAQs
Q1: I am not observing a significant signal in my GPR88 functional assay with this compound. What could be the issue?
A1:
-
Cell Line Health and Transfection Efficiency: Ensure your HEK293 cells are healthy and that the transfection efficiency of all plasmids (GPR88, Gαi1-RlucII, Gβ, Gγ, and rGFP-CAAX) is optimal.
-
Compound Integrity: Verify the concentration and integrity of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound.
-
Assay Components: Check the activity of the luciferase substrate. Prepare it fresh before each experiment.
-
Instrument Settings: Confirm that your plate reader is configured correctly for BRET measurements with the appropriate filters and integration times.
-
Negative Control: Include the negative control compound, BI-0823, in your experiments. This compound is structurally similar to this compound but lacks the essential aryl group for GPR88 agonist activity and should not produce a signal.[1]
Q2: How can I be sure that the observed activity of this compound is specific to GPR88?
A2:
-
Use of Negative Control Cells: Perform the assay using cells that have not been transfected with the GPR88 receptor. You should not observe a significant BRET signal in these cells upon treatment with this compound.
-
Competition Assay: Co-incubate this compound with a known GPR88 antagonist (if available). A rightward shift in the this compound dose-response curve would indicate competitive binding at the same receptor.
-
Selectivity Data: Refer to the selectivity panel data provided. The lack of significant activity at other GPCRs at 10 µM supports the selectivity of this compound for GPR88.
Q3: What is the recommended solvent for this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound. Ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: Can this compound be used for in vivo studies?
A4: Yes, this compound is a brain-penetrant molecule with good in vivo pharmacokinetic properties, making it suitable for in vivo studies in rodents.[1]
Q5: Where can I obtain this compound and its negative control?
A5: this compound and its corresponding negative control, BI-0823, are available through Boehringer Ingelheim's open innovation portal, opnMe.com.
References
Technical Support Center: Navigating Experiments with the Highly Lipophilic GPR88 Agonist, BI-9508
Welcome to the technical support center for BI-9508. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the experimental challenges associated with the high lipophilicity of this potent GPR88 agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its lipophilicity a concern?
A1: this compound is a potent, selective, and brain-penetrant agonist of the G-protein coupled receptor 88 (GPR88).[1][2] Its high lipophilicity, quantified by a calculated LogP (cLogP) of 3.6, presents challenges in experimental settings.[3] This can lead to poor aqueous solubility, non-specific binding to laboratory plastics and proteins, and difficulties in achieving accurate and reproducible results in biological assays. While its favorable pharmacokinetic properties make it a valuable in vivo tool, its lipophilicity requires careful management in vitro.[2][4]
Q2: How should I prepare stock solutions of this compound?
A2: Due to its low aqueous solubility, it is recommended to prepare high-concentration stock solutions of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose. For example, a stock solution of 10 mM in DMSO can be prepared.[5] Always store stock solutions at -20°C or -80°C to maintain stability. When preparing working dilutions, it is crucial to minimize the final concentration of the organic solvent in your assay to avoid solvent-induced artifacts.
Q3: My this compound is precipitating in my aqueous assay buffer. What can I do?
A3: Precipitation in aqueous buffers is a common issue with highly lipophilic compounds. Here are several strategies to mitigate this:
-
Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (typically at or below 0.1%), in your assay buffer can help to maintain the solubility of this compound.
-
Inclusion of Serum Albumin: Bovine Serum Albumin (BSA) or other carrier proteins can bind to lipophilic compounds and keep them in solution. A concentration of 0.1% to 1% BSA is often effective.
-
Solvent Optimization: While minimizing the final organic solvent concentration is important, a small percentage (e.g., <1%) of DMSO or ethanol (B145695) in the final assay volume may be necessary to maintain solubility. It is critical to include appropriate vehicle controls in your experiments to account for any effects of the solvent.
-
Sonication: Briefly sonicating the final working solution can help to disperse any small aggregates that may have formed upon dilution.
Q4: I am observing high background and variability in my results. Could this be due to non-specific binding?
A4: Yes, the high lipophilicity of this compound increases the likelihood of non-specific binding to plasticware (e.g., microplates, pipette tips) and proteins in your assay. This can lead to a reduction in the effective concentration of the compound and contribute to experimental variability.
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
| Symptom | Possible Cause | Suggested Solution |
| Visible precipitate in assay wells. | Exceeding the aqueous solubility limit of this compound. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO), ensuring proper vehicle controls. 3. Add a non-ionic surfactant (e.g., 0.01-0.1% Tween® 20) to the assay buffer. 4. Incorporate a carrier protein like BSA (0.1-1%) in the buffer. |
| Inconsistent results between replicates. | Micro-precipitation or aggregation of the compound. | 1. Prepare fresh dilutions of this compound for each experiment. 2. Briefly vortex or sonicate the diluted compound solution before adding to the assay. 3. Pre-treat plasticware with a blocking agent like BSA. |
Issue 2: Non-Specific Binding
| Symptom | Possible Cause | Suggested Solution |
| High background signal in control wells. | Binding of this compound to assay components (e.g., plates, detection reagents). | 1. Use low-binding microplates. 2. Add a detergent (e.g., Tween® 20) to all assay and wash buffers. 3. Include BSA in the assay buffer to act as a blocking agent. |
| Lower than expected potency (higher EC50). | Depletion of the free concentration of this compound due to binding to plasticware or serum proteins. | 1. Quantify the free concentration of this compound in your assay conditions if possible. 2. Increase the concentration of this compound, being mindful of solubility limits. 3. Reduce the serum concentration in cell-based assays if permissible, or use serum-free media for the duration of the compound treatment. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cellular Assays
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Store this stock at -20°C or -80°C.
-
For your experiment, perform a serial dilution of the 10 mM stock in 100% DMSO to create a range of intermediate concentrations.
-
Dilute the intermediate DMSO stocks into your final cell culture medium. It is recommended to perform this dilution step immediately before adding the compound to the cells. The final DMSO concentration in the cell culture should be kept constant across all wells and ideally be below 0.5% to minimize solvent toxicity.
-
Gently mix the final working solutions by pipetting or brief vortexing before adding them to the cell culture plates.
Protocol 2: Mitigating Non-Specific Binding in a Biochemical Assay
-
Select appropriate assay plates. Use non-treated, low-binding polypropylene (B1209903) or polyethylene (B3416737) plates.
-
Prepare an assay buffer containing a carrier protein and a surfactant. A common formulation is Phosphate-Buffered Saline (PBS) supplemented with 0.1% BSA and 0.05% Tween® 20.
-
Pre-incubate the assay plates with the assay buffer for 15-30 minutes at room temperature to block non-specific binding sites.
-
Prepare dilutions of this compound in the complete assay buffer.
-
Proceed with the addition of other assay components (e.g., enzyme, substrate) and the this compound dilutions to the pre-blocked plates.
GPR88 Signaling Pathway and Experimental Workflow
This compound is an agonist for GPR88, which is known to couple to inhibitory G proteins (Gi/o). Upon activation, GPR88 inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
Technical Support Center: Optimizing BI-9508 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of BI-9508 in cell-based assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent, selective, and brain-penetrant agonist for the G-protein coupled receptor 88 (GPR88).[1][2][3] GPR88 is an orphan receptor primarily expressed in the central nervous system, particularly in the striatum.[2][3] this compound activates GPR88, which couples to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
2. What is a recommended starting concentration for this compound in a cell-based assay?
A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on its known potency, a concentration range of 1 nM to 10 µM is recommended for initial screening. The half-maximal effective concentration (EC50) of this compound has been determined to be 47 nM in a human GPR88 (hGPR88) Gi1 BRET assay and 94 nM for the mouse GPR88 (mGPR88).[4] However, the optimal concentration will be cell-type and assay-dependent.
3. How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5][6]
4. Is there a negative control available for this compound?
Yes, a closely related compound, BI-0823, is available as a negative control.[2][3] BI-0823 is structurally similar to this compound but lacks a key aryl group essential for GPR88 agonist activity.[3] It is recommended to use BI-0823 at the same concentrations as this compound to control for any potential off-target or compound-specific effects not related to GPR88 agonism.
5. How long should I incubate my cells with this compound?
The optimal incubation time will depend on the specific cell type and the biological process being investigated. For signaling pathway studies (e.g., cAMP measurement), a short incubation time (30 minutes to a few hours) may be sufficient. For assays measuring downstream effects such as changes in gene expression, cell proliferation, or apoptosis, longer incubation times (24 to 72 hours) may be necessary. A time-course experiment is recommended to determine the optimal incubation period for your specific assay.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak response to this compound | 1. Low or no expression of GPR88 in the cell line. 2. Sub-optimal concentration of this compound. 3. Insufficient incubation time. 4. Degradation of this compound. | 1. Verify GPR88 expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express GPR88 or a GPR88-overexpressing cell line. 2. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM). 3. Conduct a time-course experiment to determine the optimal incubation period. 4. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| High background or inconsistent results | 1. High final concentration of the solvent (e.g., DMSO). 2. Edge effects in multi-well plates. 3. Cell plating inconsistency. | 1. Ensure the final DMSO concentration is below the level that affects your cells (typically <0.1%). Run a vehicle control with the same DMSO concentration.[5][6] 2. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.[5][6] 3. Ensure a single-cell suspension and uniform cell seeding density across all wells. |
| Unexpected cytotoxicity | 1. This compound concentration is too high. 2. Off-target effects at high concentrations. 3. Solvent toxicity. | 1. Lower the concentration range of this compound used in your experiments. Determine the cytotoxic threshold by performing a cell viability assay (e.g., MTT, resazurin). 2. Use the lowest effective concentration of this compound and include the negative control (BI-0823) to assess off-target effects. 3. Ensure the final solvent concentration is not toxic to the cells. |
Experimental Protocols
Cell Viability Assay Using Resazurin (B115843)
This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization for specific cell lines is recommended.
Materials:
-
This compound
-
BI-0823 (negative control)
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound and BI-0823 in DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to prepare 2X working concentrations.
-
Remove the medium from the cells and add 100 µL of the 2X working solutions of this compound, BI-0823, or vehicle control (medium with the same final DMSO concentration).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Addition and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin only).
-
Normalize the fluorescence values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value if applicable.
-
Quantitative Data Summary
| Compound | Target | Assay | Species | EC50 / IC50 |
| This compound | GPR88 | Gi1 BRET | Human | 47 nM[2][4] |
| This compound | GPR88 | - | Mouse | 94 nM[4] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. This compound | GPR88 agonist | Probechem Biochemicals [probechem.com]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.inrim.it [iris.inrim.it]
- 8. researchgate.net [researchgate.net]
BI-9508 BRET Assay Signal Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the BI-9508 BRET (Bioluminescence Resonance Energy Transfer) assay. The information is designed to help users identify and resolve common issues related to assay signal, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the this compound BRET assay, presented in a question-and-answer format.
Q1: Why is my BRET signal weak or absent?
A low or non-existent BRET signal is a common issue that can stem from several factors. Systematically evaluating each component of the assay is crucial for identifying the root cause.
-
Suboptimal Donor-to-Acceptor Ratio: The ratio of the donor (e.g., RlucII) and acceptor (e.g., rGFP) fusion proteins is critical for an efficient BRET signal. An excess of donor molecules that are not in close proximity to an acceptor will lead to a decreased BRET ratio. It is essential to empirically determine the optimal ratio by titrating the acceptor plasmid concentration while keeping the donor plasmid concentration constant.
-
Low Protein Expression: Insufficient expression of one or both fusion proteins will naturally lead to a weak signal. Verify the expression of your constructs via methods like Western blotting.
-
Incorrect Protein Folding or Localization: The fusion of BRET tags (RlucII and rGFP) to your proteins of interest can sometimes interfere with their proper folding, function, or subcellular localization. This can prevent the donor and acceptor from coming within the required proximity (typically <10 nm) for energy transfer. Consider testing different fusion orientations (N- vs. C-terminal tagging) to mitigate this.
-
Poor Substrate Quality or Concentration: The luciferase substrate (e.g., coelenterazine (B1669285) h) is light-sensitive and can degrade over time, leading to reduced luminescence. Ensure you are using a fresh, properly stored substrate. The final concentration of the substrate should also be optimized for your specific assay conditions.
-
Suboptimal Cell Density: The number of cells seeded per well can impact the BRET signal. Too few cells will result in a low signal, while over-confluency can lead to cell stress and altered protein expression. It is recommended to perform a cell titration experiment to determine the optimal seeding density.
-
Inefficient Transfection: Low transfection efficiency will result in a smaller population of cells expressing the BRET constructs. Optimize your transfection protocol for the cell line being used.
Q2: My BRET signal is high, but the signal-to-noise ratio is low.
A high background signal can obscure the specific BRET signal, leading to a poor signal-to-noise ratio.
-
Spectral Overlap: In BRET1, there can be significant overlap between the emission spectrum of the donor (Rluc) and the acceptor (YFP), contributing to a lower signal-to-noise ratio.
-
Non-specific Interactions: Overexpression of the BRET fusion proteins can lead to random collisions and non-specific BRET signals. Performing titration experiments to use the lowest possible protein expression levels that still yield a detectable specific signal is recommended.
-
Autoluminescence of Substrate: The luciferase substrate can have some degree of auto-luminescence, contributing to the background. Using stabilized
BI-9508 bioavailability and pharmacokinetic challenges
Technical Support Center: BI-9508
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing this compound, a selective and brain-penetrant GPR88 agonist.[1][2] While this compound has improved pharmacokinetic properties suitable for in vivo rodent studies, its high lipophilicity presents challenges.[3][4] Research on this compound series has been halted, but it remains a valuable tool for studying GPR88.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88), an orphan receptor primarily expressed in the central nervous system (CNS), particularly in the GABAergic medium spiny neurons of the striatum.[2][5] Its mechanism of action is to activate GPR88, which is linked to various neurological and behavioral processes.[3] this compound is designed to be brain-penetrant, making it suitable for in vivo studies in rodents.[2][3][4]
Q2: What makes this compound a useful tool compound despite its limitations?
A2: this compound is a valuable research tool because it is one of the few available GPR88 agonists that can effectively cross the blood-brain barrier.[2] It lacks the primary amine group associated with high P-glycoprotein (PGP) efflux, a common problem with other GPR88 agonists.[2][5] This allows for the in vivo investigation of GPR88's role in the CNS.[5] A structurally similar but inactive compound, BI-0823, is also available as a negative control for experiments.[2][5]
Q3: What are the known pharmacokinetic challenges associated with this compound?
A3: The primary pharmacokinetic challenge of this compound is its high lipophilicity.[3][4] While this property contributes to its brain penetration, it can also lead to issues such as poor solubility, non-specific binding, and potential for rapid metabolism or sequestration in fatty tissues, which can complicate dosing and interpretation of results. Research on this chemical series was discontinued (B1498344) due to this high lipophilicity.[3][4]
Troubleshooting Guide
Issue 1: Poor solubility of this compound in aqueous buffers.
-
Question: I am having difficulty dissolving this compound for my in vitro assays. What solvents are recommended?
-
Answer: Due to its high lipophilicity, this compound will have low solubility in purely aqueous solutions. It is recommended to first prepare a stock solution in an organic solvent such as DMSO or ethanol. For final experimental concentrations, dilute the stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <0.1%) to avoid off-target effects on cells. Sonication may aid in the dissolution process. Always check for precipitation after dilution.
Issue 2: Inconsistent results in in vivo studies.
-
Question: My in vivo experimental results with this compound are highly variable between animals. What could be the cause?
-
Answer: Variability in in vivo studies with highly lipophilic compounds can stem from several factors:
-
Vehicle Formulation: The choice of vehicle is critical. A vehicle that can maintain this compound in solution and allow for consistent absorption is necessary. Consider formulations containing solubilizing agents like Tween® 80, PEG400, or cyclodextrins.
-
Route of Administration: The route of administration can significantly impact bioavailability. Intraperitoneal (IP) or subcutaneous (SC) injections may lead to depot formation and variable release due to the compound's lipophilicity. Oral administration may result in poor absorption. Intravenous (IV) administration, if possible, will provide the most direct and consistent systemic exposure.
-
Metabolic Stability: While this compound has acceptable metabolic stability for acute rodent studies, individual differences in metabolism can contribute to variability.[5]
-
Issue 3: Difficulty in interpreting brain-to-plasma concentration ratios.
-
Question: I observe a high brain-to-plasma ratio, but the therapeutic effect is lower than expected. Why might this be?
-
Answer: A high brain-to-plasma ratio indicates that the compound crosses the blood-brain barrier. However, due to its high lipophilicity, this compound may exhibit non-specific binding to brain tissue and lipids, meaning the free, pharmacologically active concentration at the GPR88 receptor may be lower than the total measured concentration. It is the unbound drug concentration that drives the pharmacological effect. Consider conducting brain tissue binding assays to determine the unbound fraction (fu,brain) for a more accurate assessment of target engagement.
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| Potency (EC₅₀) | 47 nM | Gi1 BRET assay with human GPR88 in HEK293 cells | [5] |
| Permeability | Good | In vitro MDCK permeability assay | [5] |
| Efflux | Low | In vitro MDCK permeability assay | [5] |
| Metabolic Stability | Acceptable for acute rodent studies | Not specified | [5] |
Experimental Protocols & Methodologies
GPR88 Activation Assay (BRET Assay)
A Bioluminescence Resonance Energy Transfer (BRET) assay is used to measure the activation of GPR88 by this compound.[5]
-
Cell Culture: HEK293 cells are transiently transfected with plasmids encoding for human GPR88, a Gi/o protein-effector biosensor (Rap1GAP fused to Renilla luciferase - RlucII), and a membrane-targeted green fluorescent protein (rGFP-CAAX).[5]
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO) at various concentrations.[5]
-
Assay Procedure:
-
Plate the transfected cells in a 384-well microtiter plate.
-
Add the diluted this compound or control compounds to the wells.
-
Upon receptor activation by this compound, the Gα protein is activated, bringing the RlucII biosensor in close proximity to the rGFP-CAAX acceptor at the plasma membrane.
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Measure the light emission at the wavelengths corresponding to the donor (RlucII) and acceptor (rGFP).
-
-
Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. An increase in the BRET signal indicates receptor activation. Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.
Visualizations
Caption: Simplified signaling pathway of GPR88 activation by this compound.
Caption: Troubleshooting workflow for common this compound experimental issues.
References
ensuring consistent delivery of BI-9508 in animal studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the consistent delivery of BI-9508 in animal studies. This compound is a potent, selective, and brain-penetrant agonist of the G-protein coupled receptor 88 (GPR88).[1][2][3] Due to its high lipophilicity, special considerations are required for its formulation and administration to ensure reliable and reproducible results.[2]
Troubleshooting Guide: Ensuring Consistent Delivery
This guide addresses common issues encountered during the in vivo administration of this compound.
| Issue | Potential Cause | Recommended Solution |
| Variability in behavioral or physiological response between animals. | Inconsistent compound formulation and delivery. Due to its high lipophilicity, this compound can be challenging to fully solubilize and maintain in a stable suspension. | - Vehicle Selection: A common vehicle for lipophilic compounds administered intraperitoneally is a mixture of DMSO, Tween-80, and sterile water (e.g., 10:10:80 v/v/v). For oral gavage, a suspension in 0.5% methylcellulose (B11928114) is often used. It is critical to perform small-scale solubility tests with your chosen vehicle before preparing the final dosing solution. - Sonication: After adding this compound to the vehicle, sonicate the mixture to ensure complete dissolution or a fine, homogenous suspension. Visually inspect for any precipitate before each administration. - Vortexing: Vortex the solution immediately before drawing each dose to ensure a uniform concentration is administered to each animal. |
| Precipitation of this compound in the dosing solution. | Poor solubility in the chosen vehicle or temperature changes. | - Optimize Vehicle Composition: If precipitation persists, consider adjusting the vehicle composition. For example, increasing the percentage of solubilizing agents like DMSO or Tween-80, or using alternative vehicles such as PEG400 or a lipid-based formulation. - Maintain Temperature: Prepare and store the formulation at a consistent temperature. Avoid cold storage if it promotes precipitation. A fresh preparation for each experiment is highly recommended. |
| Low or no detectable levels of this compound in plasma or brain tissue. | Poor absorption or rapid metabolism. While this compound has shown good brain permeability, formulation can significantly impact absorption.[3] | - Route of Administration: Intraperitoneal (IP) injection generally leads to higher bioavailability for lipophilic compounds compared to oral gavage (PO). Consider the most appropriate route for your experimental goals. - Fasting: For oral administration, fasting the animals for a few hours prior to dosing can improve absorption by reducing variability in gastric emptying and intestinal contents. - Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic study to determine the Cmax and Tmax in your specific animal model and with your chosen formulation to ensure that tissue collection time points are optimal. |
| Adverse reactions in animals post-administration (e.g., irritation, lethargy). | Vehicle toxicity or high concentration of solubilizing agents. | - Vehicle Toxicity Screen: Before initiating the main study, administer the vehicle alone to a small cohort of animals to rule out any vehicle-induced adverse effects. - Minimize Solubilizing Agents: Use the lowest effective concentration of DMSO or other organic solvents. High concentrations of DMSO can cause local irritation and inflammation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for formulating this compound for in vivo studies?
A1: Due to its high lipophilicity, a multi-component vehicle is often necessary. A common starting point for intraperitoneal (IP) injections is a mixture of 10% DMSO, 10% Tween-80, and 80% sterile water or saline . For oral gavage, a suspension in 0.5% methylcellulose can be used. It is crucial to test the solubility and stability of this compound in your chosen vehicle before beginning your experiments.
Q2: What are the recommended routes of administration for this compound?
A2: this compound has been shown to be effective following both intraperitoneal (IP) injection and oral gavage (PO) . IP administration typically results in higher bioavailability for lipophilic compounds. The choice of administration route should be guided by the specific experimental design and objectives.
Q3: What is the suggested dose range for this compound in mice?
A3: The optimal dose will depend on the animal model and the specific biological question being investigated. A starting point for dose-response studies could be in the range of 10 to 30 mg/kg . A pilot study is recommended to determine the most effective dose for your specific experimental setup.
Q4: Is there a negative control available for this compound?
A4: Yes, a structurally similar compound, BI-0823 , is available as a negative control. BI-0823 lacks the key structural motif required for GPR88 agonist activity, making it an excellent tool to control for off-target effects.[3]
Q5: What is the known mechanism of action of this compound?
A5: this compound is a potent and selective agonist for the G-protein coupled receptor 88 (GPR88). GPR88 couples to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase , resulting in a decrease in intracellular cyclic AMP (cAMP) levels .[4] GPR88 activation has also been shown to modulate the signaling of other GPCRs, such as opioid receptors, by promoting the recruitment of β-arrestin.[5][6][7]
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
Methodology:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Prepare the vehicle solution: In a sterile tube, prepare a 1:1 mixture of DMSO and Tween-80. For a final dosing solution of 10% DMSO and 10% Tween-80, this stock will be diluted.
-
Dissolve this compound: Add the calculated amount of this compound powder to the appropriate volume of the DMSO:Tween-80 mixture.
-
Sonicate: Place the tube in a sonicator water bath and sonicate until the powder is completely dissolved. Visually inspect for any remaining particulate matter.
-
Add saline/water: Slowly add the sterile saline or water to the dissolved compound to achieve the final desired concentration and vehicle ratio (e.g., 10% DMSO, 10% Tween-80, 80% saline).
-
Vortex: Vortex the final solution vigorously for at least 30 seconds to ensure homogeneity.
-
Final Inspection: Before administration, visually inspect the solution for any signs of precipitation.
-
Administration: Vortex the solution immediately before drawing each dose into the syringe to maintain a uniform suspension. Administer the appropriate volume to the animal via intraperitoneal injection.
Protocol 2: Preparation of this compound for Oral Gavage (PO)
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v) in sterile water
-
Sterile conical tubes
-
Homogenizer or sonicator
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare the 0.5% methylcellulose vehicle: Slowly add methylcellulose powder to sterile water while stirring continuously until fully dissolved. This may take some time.
-
Calculate the required amount of this compound.
-
Create a paste: In a small, sterile mortar, add the this compound powder and a small amount of the 0.5% methylcellulose vehicle. Grind to a smooth paste.
-
Suspend the compound: Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste while continuously mixing to form a homogenous suspension.
-
Homogenize: Use a homogenizer or sonicator to ensure a fine and uniform particle size within the suspension.
-
Stir during administration: Place the suspension on a magnetic stirrer to maintain homogeneity throughout the dosing procedure.
-
Administration: Use an appropriately sized gavage needle to administer the desired volume to the animal.
Quantitative Data
Table 1: Pharmacokinetic Parameters of a GPR88 Agonist (RTI-122) in Mice
| Parameter | Value |
| Half-life (t1/2) | 5.8 hours |
| Brain/Plasma Ratio | >1 |
| [Source: Journal of Medicinal Chemistry, 2023][8] |
Visualizations
GPR88 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opnme.com [opnme.com]
- 4. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 7. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
BI-9508 Technical Support Center: Troubleshooting Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation of the GPR88 agonist BI-9508 and best practices to prevent it during experimental use.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be unstable?
There is limited publicly available data specifically detailing the degradation pathways of this compound. However, like any complex organic molecule, its stability can be influenced by experimental and storage conditions. Published research indicates it has acceptable metabolic stability for acute rodent studies, suggesting a degree of robustness in a biological context.[1][2] Proactive measures to prevent potential degradation are always recommended for ensuring experimental consistency and accuracy.
Q2: What are the primary factors that could cause this compound degradation?
While specific studies on this compound are not available, general factors that can cause the degradation of small molecules include:
-
pH: Highly acidic or basic conditions can lead to hydrolysis of susceptible functional groups.
-
Light: Exposure to UV or high-intensity light can cause photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Oxidation: The presence of oxidizing agents or reactive oxygen species can modify the molecule.
-
Enzymatic Activity: In biological systems, metabolic enzymes can modify the compound.
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO.[3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term storage.[3] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: I am observing inconsistent results in my cell-based assays. Could this compound degradation be the cause?
Inconsistent results can arise from multiple factors, including compound stability. If you suspect degradation, consider the following:
-
Age of the stock solution: Has the stock solution been stored for an extended period?
-
Storage conditions: Were the storage recommendations followed correctly?
-
Working solution preparation: How long are working solutions kept at room temperature or in incubators? The stability in aqueous media may be limited.
-
Assay media components: Could any components in your cell culture media be reacting with the compound?
It is advisable to prepare fresh working solutions from a new aliquot of the stock solution for each experiment to minimize variability.
Troubleshooting Guide: this compound Degradation
| Symptom | Potential Cause | Recommended Action |
| Reduced or no biological activity in assays | Degradation of this compound leading to a lower effective concentration. | - Prepare fresh working solutions from a new stock aliquot. - Verify the concentration of the stock solution using a suitable analytical method (e.g., HPLC-UV). - Assess the stability of this compound under your specific assay conditions (see Experimental Protocol below). |
| Appearance of unknown peaks in analytical chromatography (e.g., LC-MS) | Formation of degradation products. | - Minimize exposure of the compound and its solutions to light and elevated temperatures. - Use high-purity solvents and reagents. - If working with biological matrices, consider the possibility of metabolic degradation and handle samples accordingly (e.g., keep on ice, add protease/phosphatase inhibitors if relevant). |
| Precipitation of the compound in aqueous buffers | Poor solubility leading to aggregation and potential for degradation at interfaces. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and maintains solubility. - Sonication or vortexing may be required to fully dissolve the compound in the working solution. - Visually inspect solutions for any signs of precipitation before use. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Experimental Buffer
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the amount of intact this compound over time in a specific buffer and at a defined temperature.
Materials:
-
This compound
-
High-purity solvent for stock solution (e.g., DMSO)
-
Experimental buffer (e.g., PBS, cell culture medium)
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile, water with formic acid or ammonium (B1175870) acetate)
-
Incubator or water bath set to the experimental temperature
Methodology:
-
Prepare a this compound Stock Solution: Accurately weigh this compound and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution into your experimental buffer to the final working concentration used in your assays.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as your 100% reference.
-
Incubation: Place the remaining working solution in an incubator or water bath at the temperature of your experiment. Protect from light if photosensitivity is a concern.
-
Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the working solution.
-
HPLC Analysis: Analyze each aliquot by HPLC using the same method as for the T=0 sample.
-
Data Analysis:
-
Integrate the peak area corresponding to this compound for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the % remaining against time to visualize the stability profile.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in an experimental buffer.
Caption: Key factors that can influence the stability of this compound in experimental settings.
References
interpreting unexpected results with BI-9508
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using BI-9508, a potent and selective GPR88 agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective agonist for the G protein-coupled receptor 88 (GPR88).[1][2] GPR88 is an orphan receptor primarily expressed in the striatum and other brain regions such as the cerebral cortex, amygdala, and hypothalamus.[2][3] It is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4]
Q2: In what experimental systems can I expect to observe effects of this compound?
Effects of this compound are most likely to be observed in systems where GPR88 is expressed. This includes:
-
In vitro: Cell lines endogenously expressing or engineered to express GPR88.
-
In vivo: Rodent models, as this compound is a brain-penetrant molecule suitable for in vivo studies.[2][3][5] Given the high expression of GPR88 in the striatum, behavioral tests related to motor control, reward, and motivation are relevant.[2][6]
Q3: What is the recommended negative control for this compound?
The compound BI-0823 is the recommended negative control for this compound.[2] BI-0823 is structurally similar to this compound but lacks a key aryl group essential for GPR88 agonist activity.[2][3]
Q4: What are the known pharmacokinetic properties of this compound?
This compound was designed to have good brain permeability and metabolic stability, making it suitable for acute in vivo studies in rodents.[2][3] It was developed to overcome the high P-glycoprotein (PGP) efflux associated with earlier GPR88 agonists.[2] However, it is noted that the compound series to which this compound belongs has high lipophilicity.[5]
Troubleshooting Unexpected Results
In Vitro Experiments
Issue 1: No observable effect of this compound in a cAMP assay.
| Possible Cause | Troubleshooting Steps |
| Low or Absent GPR88 Expression | Verification: Confirm GPR88 expression in your cell line or tissue preparation using RT-qPCR or Western blot. Solution: Use a cell line with confirmed high GPR88 expression or a system with induced GPR88 expression. |
| Suboptimal Assay Conditions | Verification: Review your cAMP assay protocol, including cell density, incubation times, and the concentration of adenylyl cyclase activator (e.g., forskolin). Solution: Optimize assay parameters. Ensure the forskolin (B1673556) concentration is appropriate to stimulate a measurable cAMP response that can be inhibited by a Gαi-coupled agonist. |
| Incorrect Compound Handling | Verification: Confirm the correct dilution and final concentration of this compound. Solution: Prepare fresh stock solutions and perform serial dilutions accurately. |
| Cellular Health | Verification: Check cell viability and morphology. Solution: Ensure cells are healthy and not overgrown or stressed. |
Issue 2: Unexpected increase in cAMP levels upon this compound application.
| Possible Cause | Troubleshooting Steps |
| Off-Target Agonist Activity | Verification: Test this compound in a parental cell line that does not express GPR88. Solution: If an effect is still observed, it suggests an off-target effect. Compare results with the negative control, BI-0823. |
| Complex Signaling Crosstalk | Verification: GPR88 is known to modulate other signaling pathways.[6] Investigation: Explore if this compound is affecting other GPCRs present in your cell system that may couple to Gαs and increase cAMP. |
In Vivo Experiments
Issue 3: Observed phenotype in vivo does not align with GPR88 knockout mouse data.
For instance, GPR88 knockout mice show altered motor coordination and increased sensitivity to rewarding stimuli.[2] If this compound produces a contradictory or null effect:
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetics and Dosing | Verification: Review the dose and route of administration. Although this compound is brain-penetrant, the effective concentration at the target site may be insufficient. Solution: Perform a dose-response study. Consider pharmacokinetic analysis to determine brain and plasma concentrations of this compound. |
| Complex In Vivo Biology | Verification: GPR88 can modulate the signaling of other receptors, such as dopamine (B1211576) receptors.[6] The acute pharmacological activation of GPR88 by this compound may produce different effects than the chronic absence of the receptor in a knockout model. Investigation: Examine the effect of this compound on the signaling of other relevant GPCRs in the brain region of interest. |
| Off-Target Effects | Verification: While designed to be selective, in vivo off-target effects at higher concentrations cannot be entirely ruled out. Solution: Use the lowest effective dose. Compare behavioral effects with those of the negative control, BI-0823. |
Experimental Protocols
GPR88 Activation Assay (BRET-based)
This protocol is based on the methodology used for characterizing this compound.[2]
-
Cell Culture: Transiently transfect HEK293 cells with human GPR88 receptor, a Gαi1 subunit, and a BRET biosensor (e.g., Rap1GAP-RlucII and rGFP-CAAX).
-
Compound Preparation: Prepare a dose-response curve of this compound, typically ranging from 0.003 µM to 100 µM.
-
Assay Procedure:
-
Plate the transfected cells in a 384-well microtiter plate.
-
Add the different concentrations of this compound to the wells.
-
Add the luciferase substrate (e.g., coelenterazine).
-
Measure the BRET signal using a plate reader capable of detecting the donor (RlucII) and acceptor (rGFP) emissions.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log concentration of this compound to determine the EC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPR88 signaling pathway activated by this compound.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of this compound, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to GPR88 Agonists: BI-9508 versus 2-PCCA
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G protein-coupled receptor 88 (GPR88) agonists BI-9508 and 2-PCCA. This document synthesizes available experimental data to evaluate their performance, outlines detailed experimental methodologies, and visualizes key pathways and workflows.
GPR88 is an orphan G protein-coupled receptor predominantly expressed in the striatum, a key brain region involved in motor control, cognition, and reward-based learning. Its role in modulating dopaminergic and glutamatergic signaling has positioned it as a promising therapeutic target for various central nervous system (CNS) disorders. This compound and 2-PCCA are two synthetic agonists used to probe the function of this receptor. This guide offers a comparative analysis of these two compounds.
Performance Comparison
This compound and 2-PCCA are both potent agonists of GPR88, activating the receptor to initiate downstream signaling. However, they exhibit notable differences in their in vitro potency and pharmacokinetic profiles.
In Vitro Potency
The potency of this compound and 2-PCCA has been evaluated in different functional assays. This compound demonstrates a half-maximal effective concentration (EC50) of 47 nM in a Gαi1 Bioluminescence Resonance Energy Transfer (BRET) assay.[1] In contrast, 2-PCCA shows an EC50 of 116 nM in a cyclic adenosine (B11128) monophosphate (cAMP) inhibition assay.[2] While both assays measure the functional consequence of GPR88 activation, the different methodologies preclude a direct head-to-head comparison of absolute potency. It is important to note that various studies have reported a range of EC50 values for 2-PCCA and its diastereomers in different assay formats (e.g., GloSensor™, LANCE™, HTRF®), with values ranging from the low nanomolar to the high nanomolar range.[3][4][5][6]
| Compound | Assay Type | Cell Line | Potency (EC50) | Reference |
| This compound | hGPR88 Gαi1 BRET | HEK293 | 47 nM | [1] |
| 2-PCCA | cAMP Inhibition | HEK293 | 116 nM | [2] |
| (1R,2R)-2-PCCA | GloSensor™ cAMP | HEK293-GPR88-pGloSensor22F | 603 nM | [3][4] |
| (1R,2R)-2-PCCA | LANCE™ cAMP | CHO (hGPR88) | 56 nM | [3] |
Table 1: In Vitro Potency of this compound and 2-PCCA.
Pharmacokinetics
A key differentiator between this compound and earlier GPR88 agonists like 2-PCCA is its improved pharmacokinetic profile, particularly its ability to penetrate the blood-brain barrier. This compound is a brain-penetrant molecule that notably lacks the primary amine group associated with high P-glycoprotein (PGP) efflux.[1] PGP is an efflux transporter at the blood-brain barrier that can limit the central nervous system exposure of its substrates. Some earlier GPR88 agonists have been identified as P-gp substrates, which may limit their in vivo efficacy.[6] this compound's design mitigates this issue, rendering it a more suitable tool for in vivo studies in rodents.[6][7]
| Feature | This compound | 2-PCCA |
| Brain Penetration | Good, designed to cross the blood-brain barrier.[1][6] | Limited, suggested to be a P-glycoprotein substrate.[6][8] |
| P-glycoprotein Efflux | Low, lacks the primary amine associated with high efflux.[1] | Potential substrate.[6] |
| In Vivo Suitability | Suitable for acute rodent studies.[1][6] | Use as an in vivo tool may be limited by poor brain permeability.[8] |
Table 2: Comparative Pharmacokinetic Properties.
Selectivity
This compound has been profiled for off-target activity and has shown acceptable selectivity. It was assessed in the CEREP SafetyScreen44 at a concentration of 10 µM and demonstrated a favorable selectivity profile.[9] For 2-PCCA, comprehensive public data on its selectivity against a broad panel of receptors is limited, though a related compound, RTI-13951-33, was shown to have no significant off-target activity at 38 tested GPCRs, ion channels, and neurotransmitter transporters.[10][11]
GPR88 Signaling Pathway
Activation of GPR88 by agonists like this compound and 2-PCCA initiates a signaling cascade through its coupling to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of the second messenger cyclic AMP (cAMP).[5] This reduction in cAMP signaling is a key mechanism by which GPR88 modulates neuronal excitability.
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound and 2-PCCA are provided below.
hGPR88 Gαi1 BRET Assay (for this compound)
This assay measures the interaction between the activated GPR88 receptor and its associated G protein, Gαi1, using Bioluminescence Resonance Energy Transfer (BRET).
Principle: HEK293 cells are transiently co-transfected with human GPR88 and a BRET biosensor system. The biosensor consists of the Gαi1 protein fused to Renilla luciferase (RlucII), which acts as the BRET donor, and a green fluorescent protein (rGFP) targeted to the plasma membrane via a CAAX motif (rGFP-CAAX), serving as the BRET acceptor. Upon agonist binding to GPR88, the activated Gαi1-RlucII translocates to the plasma membrane, bringing it in close proximity to rGFP-CAAX. This proximity allows for energy transfer from the luciferase to the fluorescent protein, resulting in an increased BRET signal.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Transfection:
-
Maintain HEK293 cells in appropriate culture medium.
-
Co-transfect cells with expression vectors for human GPR88, Gαi1-RlucII, and rGFP-CAAX using a suitable transfection reagent.
-
Incubate the transfected cells for 24-48 hours to allow for protein expression.
-
-
Assay Preparation:
-
Harvest the cells and resuspend them in assay buffer.
-
Dispense the cell suspension into white, 384-well microtiter plates.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the compound dilutions to the wells containing the cell suspension. 2-PCCA can be used as a positive control.[1]
-
-
BRET Measurement:
-
Add a luciferase substrate (e.g., coelenterazine h) to all wells to initiate the luminescent reaction.
-
Immediately measure the luminescence signal at two wavelengths using a BRET-compatible plate reader: one for the RlucII emission (donor) and one for the rGFP emission (acceptor).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.
-
Plot the BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
GPR88 GloSensor™ cAMP Assay (for 2-PCCA)
This assay measures the inhibition of cAMP production following GPR88 activation using a genetically encoded cAMP biosensor.
Principle: HEK293 cells are engineered to stably express both human GPR88 and a GloSensor™-22F cAMP construct. The GloSensor™ protein is a fusion of a cAMP-binding domain and a circularly permuted firefly luciferase. Binding of cAMP to the sensor induces a conformational change that leads to a large increase in light output. To measure the inhibitory effect of GPR88 activation, intracellular cAMP levels are first elevated using a direct adenylyl cyclase activator, such as forskolin (B1673556). The addition of a GPR88 agonist, like 2-PCCA, will then cause a decrease in this forskolin-stimulated cAMP production, resulting in a reduction in the luminescent signal.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing human GPR88 and the GloSensor™-22F cAMP construct in the appropriate medium containing selection antibiotics.
-
Seed the cells into white, 384-well assay plates and incubate overnight.
-
-
Assay Preparation:
-
Remove the culture medium and pre-incubate the cells with the GloSensor™ cAMP Reagent for approximately 2 hours at room temperature.[12]
-
-
Compound Addition and Stimulation:
-
Prepare serial dilutions of 2-PCCA in assay buffer.
-
Add the compound dilutions to the wells.
-
Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and induce cAMP production.
-
-
Luminescence Measurement:
-
Incubate the plate for 15-30 minutes at room temperature.[12]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data, with the signal from cells treated with forskolin alone representing 0% inhibition and the basal signal representing 100% inhibition.
-
Plot the percentage of inhibition against the logarithm of the 2-PCCA concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
-
Conclusion
Both this compound and 2-PCCA are valuable pharmacological tools for investigating the function of GPR88. This compound represents a newer generation agonist with an improved pharmacokinetic profile, particularly its enhanced brain penetration and reduced susceptibility to P-glycoprotein efflux, making it a superior choice for in vivo studies. While direct comparisons of in vitro potency are complicated by the use of different assay formats, both compounds demonstrate activity in the nanomolar range. The choice between this compound and 2-PCCA will ultimately depend on the specific experimental needs, with this compound being the preferred tool for in vivo CNS research. Further studies directly comparing these agonists in the same assays would be beneficial for a more definitive assessment of their relative potencies.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. Discovery of this compound, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 12. promega.com [promega.com]
A Comparative Guide to GPR88 Agonists in Alcohol Consumption Studies: BI-9508 vs. RTI-122
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two GPR88 agonists, BI-9508 and RTI-122, for their potential application in alcohol consumption research. While both compounds target the GPR88 receptor, the extent of their investigation in the context of alcohol use disorder (AUD) models differs significantly. This document aims to present the available experimental data objectively to aid researchers in selecting the appropriate tool compound for their studies.
Mechanism of Action: Targeting the GPR88 Receptor
Both this compound and RTI-122 are agonists of the G protein-coupled receptor 88 (GPR88). GPR88 is highly expressed in the striatum, a brain region critically involved in reward, motivation, and the development of addiction. The receptor is considered a promising target for AUD pharmacotherapies. GPR88 activation is believed to modulate downstream signaling pathways that influence alcohol-seeking behavior and consumption.
GPR88 Signaling Pathway
Activation of GPR88 by an agonist like this compound or RTI-122 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This modulation of the cAMP signaling pathway is thought to underlie the observed behavioral effects on alcohol consumption.
Head-to-Head Comparison: this compound vs. RTI-122
| Feature | This compound | RTI-122 |
| Target | GPR88 Agonist | GPR88 Agonist |
| Brain Penetrance | Yes[1] | Yes |
| Primary Research Focus | Initially developed as a tool compound for in vivo studies, with published data on reducing morphine-induced locomotor activity.[1] | Extensively studied for its effects on alcohol consumption and motivation in various preclinical models.[2][3][4][5] |
| Alcohol Consumption Data | Limited to no direct published data on alcohol consumption. Research on this compound series was halted due to high lipophilicity.[1] | Robust evidence demonstrating a reduction in alcohol intake and seeking behaviors in mice and rats.[2][3][4][5] |
| Selectivity | GPR88 agonist[1] | Selective GPR88 agonist.[6] |
| Availability | Available as a tool compound.[1] | Used in preclinical research studies. |
Experimental Data: RTI-122 in Alcohol Consumption Studies
RTI-122 has been the subject of multiple studies investigating its potential to reduce alcohol consumption and motivation. The data consistently show its efficacy in various preclinical models.
Mouse Studies: Two-Bottle Choice Paradigm
This paradigm assesses voluntary alcohol consumption.
| Animal Model | Treatment | Dosage | Key Findings |
| C57BL/6J Mice | RTI-122 | 10 mg/kg | Significantly reduced alcohol intake.[3][4] |
| C57BL/6J Mice | RTI-122 | 20 mg/kg | Significantly reduced alcohol intake.[3][4] |
| Gpr88 Knockout Mice | RTI-122 | 10 & 20 mg/kg | No effect on alcohol intake, confirming GPR88-specific action.[3][4] |
Rat Studies: Operant Alcohol Self-Administration
This model measures the motivation to work for alcohol reinforcement.
| Animal Model | Treatment | Dosage | Key Findings |
| Wistar Rats | RTI-122 | 5 mg/kg | Dose-dependently reduced alcohol self-administration.[2][5] |
| Wistar Rats | RTI-122 | 10 mg/kg | Dose-dependently reduced alcohol self-administration.[2][5] |
Rat Studies: Yohimbine-Induced Reinstatement
This model mimics relapse behavior.
| Animal Model | Treatment | Dosage | Key Findings |
| Wistar Rats | RTI-122 | 20 mg/kg | Attenuated yohimbine-induced reinstatement of alcohol seeking.[2][5] |
Experimental Protocols
Two-Bottle Choice Experimental Workflow
The two-bottle choice paradigm is a widely used method to assess voluntary alcohol consumption in rodents.
Methodology:
-
Animals: Male and female C57BL/6J mice are single-housed.
-
Apparatus: Home cages are equipped with two drinking bottles.
-
Procedure: Mice are given intermittent access to one bottle of 20% (v/v) alcohol and one bottle of water. After a stable baseline of alcohol consumption is established, mice are administered either RTI-122 or a vehicle control. Fluid consumption from both bottles is measured at 4 and 24 hours post-administration.
-
Data Analysis: Alcohol intake (g/kg) and preference are calculated and compared between the RTI-122 and vehicle-treated groups.
Operant Alcohol Self-Administration Workflow
This procedure assesses the motivation of an animal to perform a task to receive an alcohol reward.
Methodology:
-
Animals: Male Wistar rats are used.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid dispenser.
-
Procedure: Rats are trained to press an active lever to receive a 10% (w/v) sucrose (B13894) and 10% (v/v) ethanol (B145695) solution. The other lever is inactive. Once a stable baseline of responding is achieved, rats are pre-treated with RTI-122 or vehicle before the self-administration session.
-
Data Analysis: The number of presses on the active and inactive levers is recorded and analyzed to determine the effect of the compound on alcohol-seeking behavior.
Conclusion
The available evidence strongly supports the use of RTI-122 as a tool compound for investigating the role of the GPR88 receptor in alcohol consumption and motivation. A significant body of preclinical data demonstrates its efficacy in reducing alcohol intake and seeking behaviors in both mice and rats. The specificity of its action through the GPR88 receptor has been confirmed using knockout models.
In contrast, while This compound is a brain-penetrant GPR88 agonist, there is a lack of published data on its effects in alcohol consumption paradigms. The fact that research on this compound series was halted due to high lipophilicity may also be a consideration for researchers.
Therefore, for studies specifically focused on the pharmacology of GPR88 in the context of alcohol use disorder, RTI-122 is the more extensively characterized and validated tool. Researchers interested in this compound for other applications should be aware of the limited data regarding its effects on alcohol-related behaviors.
References
- 1. The GPR88 agonist RTI-122 reduces alcohol-related motivation and consumption | RTI [rti.org]
- 2. Orphan peptide and G protein‐coupled receptor signalling in alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Using BI-0823 as a Negative Control for BI-9508: A Comparative Guide
In the realm of neuropharmacology, the orphan G protein-coupled receptor 88 (GPR88) has emerged as a promising target for therapeutic intervention in a variety of central nervous system disorders. The development of selective agonists for this receptor is crucial for elucidating its physiological roles and validating its potential as a drug target. BI-9508 has been identified as a potent and selective agonist of GPR88.[1] To rigorously validate the on-target effects of this compound, a structurally similar but biologically inactive compound is an essential tool. This guide provides a detailed comparison of this compound and its designated negative control, BI-0823, supported by experimental data, protocols, and pathway diagrams.
Mechanism of Action and Target Specificity
This compound is a potent agonist for the GPR88 receptor, a Gαi/o-coupled receptor primarily expressed in the brain.[1] Activation of GPR88 by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the modulatory effects of GPR88 on neuronal activity.
BI-0823 is a close structural analog of this compound.[1] However, it is designed to be an inactive control molecule. The key structural difference lies in the absence of an additional aryl group in BI-0823, which has been identified as essential for GPR88 agonist activity.[1] This subtle modification renders BI-0823 incapable of activating the GPR88 receptor, making it an ideal negative control to distinguish GPR88-mediated effects of this compound from off-target or non-specific effects.
Quantitative Comparison of In Vitro Activity
The differential activity of this compound and BI-0823 on the human GPR88 receptor has been quantitatively assessed using a Gi1 Bioluminescence Resonance Energy Transfer (BRET) assay. This assay measures the engagement of the Gαi1 protein with the activated GPR88 receptor. The results clearly demonstrate the potent agonist activity of this compound and the lack of activity of BI-0823.
| Compound | Target | Assay | EC50 (nM) |
| This compound | Human GPR88 | Gi1 BRET Assay | 47[1] |
| BI-0823 | Human GPR88 | Gi1 BRET Assay | >99,999[1] |
GPR88 Signaling Pathway
The activation of GPR88 by an agonist like this compound initiates a canonical Gαi/o signaling cascade. The diagram below illustrates the key steps in this pathway.
Caption: GPR88 signaling pathway initiated by an agonist, leading to the inhibition of adenylyl cyclase.
Experimental Workflow: hGPR88 Gi1 BRET Assay
The following diagram outlines the workflow for the human GPR88 Gi1 BRET assay used to determine the potency of this compound and the inactivity of BI-0823.
Caption: Workflow for the hGPR88 Gi1 BRET assay to assess compound activity.
Experimental Protocols
hGPR88 Gi1 BRET Assay
This assay is designed to measure the interaction between the Gαi1 subunit and the GPR88 receptor upon agonist stimulation in live cells.
1. Cell Culture and Transfection:
- HEK293 cells are cultured in an appropriate medium.
- Cells are transiently co-transfected with plasmids encoding for:
- Unmodified human GPR88 receptor.
- The alpha subunit of the Gi1 protein.
- A BRET donor construct: the sub-domain of the Gi/o protein-effector protein Rap1GAP fused to Renilla luciferase (RlucII).
- A BRET acceptor construct: Renilla green fluorescent protein (rGFP) targeted to the plasma membrane via a CAAX motif (rGFP-CAAX).[1]
2. Assay Plate Preparation:
- Transfected cells are seeded into 384-well microtiter plates and cultured to allow for protein expression.
3. Compound Preparation and Addition:
- This compound and BI-0823 are serially diluted to create a range of concentrations (e.g., from 0.003 µM to 100 µM).[1]
- The compound dilutions are added to the appropriate wells of the assay plate.
4. BRET Signal Measurement:
- Following a suitable incubation period, the BRET substrate (e.g., coelenterazine (B1669285) h) is added to the wells.
- The plate is read on a BRET-compatible plate reader, measuring the luminescence emission at two wavelengths corresponding to the donor (RlucII) and the acceptor (rGFP).
5. Data Analysis:
- The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
- An increase in the BRET signal indicates that receptor activation has brought the donor and acceptor into close proximity.
- Dose-response curves are generated by plotting the BRET ratio against the compound concentration.
- The EC50 value, the concentration at which 50% of the maximal response is observed, is calculated from the dose-response curve.
Conclusion
The experimental data unequivocally demonstrates that this compound is a potent agonist of the GPR88 receptor, while BI-0823 is inactive. The stark difference in their EC50 values in a functional Gαi1 engagement assay validates the use of BI-0823 as a reliable negative control. For researchers investigating the function of GPR88, employing BI-0823 alongside this compound is critical for attributing any observed biological effects specifically to the activation of the GPR88 signaling pathway. This comparative approach ensures the generation of robust and reproducible data, advancing our understanding of this important neurological target.
References
Validating the On-Target Effects of BI-9508 in GPR88 Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target effects of BI-9508, a potent and selective GPR88 agonist, utilizing GPR88 knockout (KO) mice. While direct experimental data for this compound in GPR88 KO mice is detailed in a recent publication, this document outlines the established methodologies and expected outcomes based on studies of similar GPR88 agonists.[1][2][3]
The orphan G protein-coupled receptor GPR88 is a promising therapeutic target for a range of neurological and psychiatric disorders, given its high expression in the striatum.[4] this compound has emerged as a valuable tool for in vivo studies due to its ability to cross the blood-brain barrier.[2][3] The definitive method for confirming that the in vivo effects of this compound are mediated exclusively through GPR88 is to compare its activity in wild-type (WT) mice with that in mice genetically engineered to lack GPR88 (GPR88 KO).
Comparison of Expected this compound Effects in Wild-Type vs. GPR88 Knockout Mice
The fundamental principle of on-target validation is that a specific GPR88 agonist should elicit a biological response in WT animals that is absent in GPR88 KO animals. Based on the known phenotype of GPR88 KO mice and the function of GPR88 as an inhibitory Gαi/o-coupled receptor, the following table summarizes the expected comparative effects of this compound administration.
| Behavioral or Cellular Metric | Expected Effect of this compound in Wild-Type Mice | Expected Effect of this compound in GPR88 Knockout Mice | Rationale |
| Locomotor Activity | Reduction of hyperlocomotion induced by psychostimulants (e.g., morphine).[2][3] | No significant effect on locomotor activity. | GPR88 KO mice exhibit hyperactivity.[5] An agonist should counteract this in WT mice, but will have no target in KO mice. |
| Motor Coordination (Rotarod Test) | Potential improvement in motor coordination. | No improvement in motor coordination. | GPR88 KO mice show deficits in motor coordination.[5] |
| Anxiety-like Behavior (Elevated Plus Maze, Marble Burying) | Potential increase in anxiety-like behavior. | No change in anxiety-like behavior. | GPR88 KO mice display reduced anxiety.[5] Activating the GPR88 pathway may restore a normal anxiety phenotype in WT mice. |
| Impulsivity | Potential reduction in impulsive behaviors. | No effect on impulsivity. | GPR88 deficiency is linked to increased impulsivity.[6] |
| G-protein Activation ([³⁵S]GTPγS Binding Assay) | Increased [³⁵S]GTPγS binding in striatal tissue. | No increase in [³⁵S]GTPγS binding in striatal tissue. | This in vitro assay directly measures the activation of G-proteins subsequent to receptor agonism. |
Experimental Protocols
Detailed methodologies are crucial for the robust validation of on-target effects. The following protocols are based on established procedures for studying GPR88 function in mice.
Generation and Confirmation of GPR88 Knockout Mice
-
Method: GPR88 KO mice are typically generated using homologous recombination in embryonic stem cells to delete the Gpr88 gene.
-
Validation: Successful knockout must be confirmed through PCR genotyping of tail biopsies and, ideally, Western blot or in situ hybridization to demonstrate the absence of GPR88 protein or mRNA, respectively, in the striatum.
This compound Administration
-
Formulation: this compound is a tool compound available through Boehringer Ingelheim's opnMe portal, along with a structurally similar negative control, BI-0823.[4][7] The vehicle for in vivo administration should be optimized for solubility and tolerability (e.g., a solution of DMSO, Tween 80, and saline).
-
Route of Administration: As this compound is brain-penetrant, systemic administration via intraperitoneal (IP) injection is appropriate for behavioral studies.[2][3]
-
Dosing: The optimal dose of this compound should be determined through dose-response studies. The publication by Fer et al. (2024) provides specific dosing recommendations for in vivo mouse studies.[2][3]
Behavioral Assays
A battery of behavioral tests should be conducted to assess the on-target effects of this compound.
-
Morphine-Induced Hyperlocomotion:
-
Habituate both WT and GPR88 KO mice to an open-field arena.
-
On test day, administer this compound (or vehicle) via IP injection.
-
After a suitable pre-treatment period, administer morphine to induce hyperlocomotion.
-
Record and analyze locomotor activity (distance traveled, rearing, etc.) using automated tracking software. Expected Outcome: this compound should reduce morphine-induced hyperlocomotion in WT mice but not in GPR88 KO mice.[2][3][8]
-
-
Rotarod Test:
-
Train mice on an accelerating rotarod for several trials over consecutive days.
-
On the test day, administer this compound or vehicle.
-
Measure the latency to fall from the rotating rod. Expected Outcome: A potential improvement in motor coordination may be observed in WT mice treated with this compound, while no effect is expected in GPR88 KO mice.
-
In Vitro [³⁵S]GTPγS Binding Assay
This assay provides direct evidence of G-protein activation by this compound at its target receptor.
-
Prepare crude membrane fractions from the striatum of both WT and GPR88 KO mice.
-
Incubate the membranes with increasing concentrations of this compound in the presence of [³⁵S]GTPγS and GDP.
-
Measure the amount of bound [³⁵S]GTPγS via liquid scintillation counting. Expected Outcome: this compound should stimulate [³⁵S]GTPγS binding in membranes from WT mice in a concentration-dependent manner, with no stimulation observed in membranes from GPR88 KO mice.
Visualizing Pathways and Workflows
GPR88 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The orphan receptor GPR88 controls impulsivity and is a risk factor for Attention-Deficit/ Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opnme.com [opnme.com]
- 8. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of GPR88 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of known agonists for the G protein-coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the striatum and a promising therapeutic target for neuropsychiatric disorders. The following sections detail the performance of these agonists across key functional assays, offering a valuable resource for selecting and characterizing compounds in drug discovery and development.
GPR88 Signaling Pathway
Activation of GPR88 by an agonist primarily initiates a signaling cascade through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This modulation of cAMP is a critical mechanism through which GPR88 influences neuronal excitability.
Caption: GPR88 agonist binding initiates Gαi/o signaling, inhibiting cAMP production.
Quantitative Comparison of GPR88 Agonists
The following table summarizes the in vitro potency of several GPR88 agonists from various studies. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions, such as cell lines and assay formats.
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| 2-PCCA Analogues | ||||
| (1R,2R)-2-PCCA | cAMP Functional Assay | HEK293 | 3.1 | [1] |
| (±)-1 (racemate of 2-PCCA) | cAMP Functional Assay | HEK293T/GPR88 | 877 | [2][3] |
| (1R,2R)-isomer of (±)-1 | cAMP Functional Assay | HEK293T/GPR88 | 373 | [2] |
| (±)-1 (racemate of 2-PCCA) | cAMP Assay (GloSensor) | HEK293 cells expressing hGPR88 | 911 | [3] |
| (1R,2R)-isomer | cAMP Assay (GloSensor) | HEK293 cells expressing hGPR88 | 603 | [3] |
| (±)-1 (racemate of 2-PCCA) | cAMP Assay (Lance) | CHO cells expressing PPLS-HA-GPR88 | 116 | [3] |
| (1R,2R)-isomer | cAMP Assay (Lance) | CHO cells expressing PPLS-HA-GPR88 | 56 | [3] |
| RTI Compounds | ||||
| RTI-13951-33 | cAMP Functional Assay | - | 25 | [2][3][4] |
| RTI-122 | TR-FRET cAMP Assay | CHO cells | 11 | [3] |
| Phenylglycinol Derivatives | ||||
| Compound 6 | [35S]GTPγS Binding Assay | Striatal Membranes | - | [2] |
| Other | ||||
| Compound 19 | - | - | - | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data. Below are generalized protocols for key assays used to characterize GPR88 agonists.
cAMP Accumulation Assay
This is the primary functional assay for GPR88, directly measuring the consequence of Gαi/o coupling.
-
Principle: GPR88 activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay quantifies the ability of an agonist to reduce forskolin-stimulated cAMP production.
-
Cell Culture and Transfection: HEK293 or CHO cells are cultured in appropriate media (e.g., DMEM).[3] Cells are stably or transiently transfected with a plasmid encoding human GPR88.[2] For some assay formats, cells may also be co-transfected with a cAMP biosensor like GloSensor™-22F.[3]
-
Assay Procedure:
-
Cells are seeded into 384-well plates and incubated.[2]
-
The culture medium is replaced with assay buffer.
-
Cells are incubated with varying concentrations of the test agonist.
-
Adenylyl cyclase is stimulated with forskolin (B1673556) in the presence of the agonist.[2]
-
The reaction is incubated for a defined period (e.g., 30 minutes) at room temperature.[7]
-
Cells are lysed, and intracellular cAMP levels are measured using a detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based biosensor.[7]
-
-
Data Analysis: The signal is inversely proportional to the intracellular cAMP concentration. Data are plotted as a percentage of the forskolin-stimulated response versus the log concentration of the agonist to determine the EC50 value.
[35S]GTPγS Binding Assay
This assay provides a direct measure of G protein activation by a GPCR agonist.
-
Principle: Upon agonist binding to GPR88, the associated Gαi/o protein exchanges GDP for GTP. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation.
-
Membrane Preparation:
-
Striatal tissue from wild-type mice or cells expressing GPR88 are homogenized in ice-cold buffer.[2]
-
The homogenate is centrifuged at low speed to remove nuclei and debris.[2]
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.[2]
-
The membrane pellet is washed and resuspended in assay buffer.[2]
-
-
Assay Procedure:
-
Membranes are incubated with varying concentrations of the GPR88 agonist in the presence of GDP and [35S]GTPγS.[2]
-
After incubation, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The amount of bound [35S]GTPγS is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR88 receptor, a key event in GPCR desensitization and signaling.
-
Principle: Agonist-induced phosphorylation of GPR88 leads to the recruitment of β-arrestin. This interaction can be monitored using techniques like Bioluminescence Resonance Energy Transfer (BRET).[7] An agonist will induce this recruitment in a dose-dependent manner.
-
Cell Culture and Transfection: Cells are co-transfected with GPR88 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Assay Procedure:
-
Transfected cells are seeded into 96- or 384-well plates.
-
Cells are washed and incubated with the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Varying concentrations of the agonist are added to the wells.
-
BRET signal is measured over time using a plate reader capable of detecting both donor and acceptor emission wavelengths.
-
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The change in the BRET ratio is plotted against the agonist concentration to determine the EC50 value.
Experimental Workflow for GPR88 Agonist Characterization
The following diagram illustrates a typical workflow for the discovery and in vitro characterization of novel GPR88 agonists.
Caption: A typical workflow for the discovery and in vitro validation of GPR88 agonists.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
alternative methods to study GPR88 function
A Comprehensive Guide to Alternative Methods for Studying GPR88 Function
For researchers, scientists, and drug development professionals investigating the orphan G protein-coupled receptor GPR88, a multifaceted experimental approach is crucial for elucidating its function and identifying novel modulators. GPR88, predominantly expressed in the striatum, is a promising therapeutic target for a range of central nervous system disorders.[1] This guide provides a comparative overview of key , complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.
GPR88 Signaling Pathways
GPR88 primarily couples to the Gαi/o family of G proteins.[2] Upon activation by an agonist, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), influencing cellular function.[4] Additionally, GPR88 has been shown to interact with and modulate the signaling of other GPCRs, such as opioid receptors.[1]
Comparative Analysis of In Vitro Functional Assays
A variety of in vitro assays can be employed to characterize the function of GPR88 and the activity of its modulators. The choice of assay depends on the specific aspect of receptor function being investigated.
| Assay Type | Principle | Cell Line/System | Readout | Pros | Cons |
| cAMP Accumulation Assay | Measures the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cAMP levels upon GPR88 activation.[1] | HEK293 or CHO cells expressing GPR88.[5] | Luminescence or TR-FRET.[2] | Direct functional readout of Gαi/o coupling; high-throughput compatible. | Requires stimulation of adenylyl cyclase (e.g., with forskolin). |
| β-Arrestin Recruitment Assay | Detects the recruitment of β-arrestin to the activated GPR88 receptor, a key event in GPCR desensitization and signaling.[1] | HEK293 cells co-transfected with GPR88 and β-arrestin constructs.[1] | Bioluminescence Resonance Energy Transfer (BRET).[1] | Measures a distinct signaling pathway from G protein coupling; can identify biased ligands. | May not be the primary signaling pathway for GPR88. |
| Calcium Mobilization Assay | Redirects the Gαi/o signal through a promiscuous Gαq pathway by co-expressing a chimeric G protein (e.g., Gαqi5), leading to an increase in intracellular calcium.[6] | CHO or HEK293 cells co-expressing GPR88 and a promiscuous G protein.[6] | Fluorescence.[6] | High-throughput screening friendly; robust signal.[7] | Indirect measure of GPR88 activation; requires engineered cell lines.[6] |
| [³⁵S]GTPγS Binding Assay | Measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, directly quantifying G protein activation.[3] | Membranes from cells expressing GPR88 or from rodent striatal tissue.[8] | Radioactivity.[3] | Direct measure of G protein activation; can be performed with native tissue.[8] | Use of radioactivity; lower throughput than other methods. |
Quantitative Data for GPR88 Agonists
The following table summarizes the reported potencies of well-characterized GPR88 agonists across different functional assays.
| Compound | Modality | Assay Type | Cell Line | EC₅₀ (nM) |
| 2-PCCA | Agonist | cAMP HTRF | - | 3.1[9] |
| cAMP Assay (GloSensor) | HEK293 cells expressing hGPR88 | 911 (racemate), 603 ((1R,2R)-isomer)[9] | ||
| cAMP Assay (Lance) | CHO cells expressing PPLS-HA-GPR88 | 116 (racemate), 56 ((1R,2R)-isomer)[9] | ||
| RTI-13951-33 | Agonist | cAMP Functional Assay | - | 25[9] |
| RTI-122 | Agonist | TR-FRET cAMP Assay | CHO cells | 11[9] |
Note: Publicly available quantitative data for GPR88 inhibitors, such as Gpr88-IN-1, is currently limited.[9]
Experimental Protocols
cAMP Accumulation Assay (HTRF)
This protocol is adapted for a 384-well plate format to measure the inhibitory effect of a GPR88 modulator.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR88.[5]
-
Cell Culture Medium: DMEM/F12, 10% FBS, selection antibiotic.[5]
-
Assay Buffer.
-
GPR88 agonist (e.g., 2-PCCA).
-
Test compound (e.g., Gpr88-IN-1).
-
HTRF cAMP detection kit.
Procedure:
-
Cell Plating: Seed GPR88-expressing cells into 384-well plates and incubate overnight.[5]
-
Compound Preparation: Prepare serial dilutions of the test compound and a fixed concentration of the GPR88 agonist (e.g., EC₈₀). Prepare a forskolin solution.[1]
-
Treatment:
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the HTRF kit manufacturer's instructions.[1]
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]
β-Arrestin Recruitment Assay (BRET)
This protocol outlines the measurement of β-arrestin recruitment to GPR88 upon agonist stimulation.
Materials:
-
HEK293 cells.
-
Plasmids encoding GPR88-Rluc and β-arrestin-2-YFP.[1]
-
Transfection reagent.
-
96-well white plates.
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
GPR88 agonist.
-
Test compound.
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the GPR88-Rluc and β-arrestin-2-YFP plasmids.[1]
-
Cell Seeding: 24-48 hours post-transfection, seed the cells into 96-well white plates.[1]
-
Assay:
-
Add the BRET substrate to the cells.
-
Add serial dilutions of the test compound.
-
Add a GPR88 agonist at its EC₈₀ concentration.[1]
-
-
BRET Measurement: Immediately measure luminescence at two wavelengths (~475 nm for Rluc and ~530 nm for YFP).[1]
-
Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Plot the change in BRET ratio against the inhibitor concentration to determine the IC₅₀.[1]
GPR88 Knockout Mouse Models
The generation of GPR88 knockout (KO) mice is a powerful in vivo method to validate the on-target effects of GPR88 modulators.[8]
Generation:
-
GPR88 KO mice are typically generated using homologous recombination in embryonic stem cells to delete the Gpr88 gene.[8]
-
Successful knockout is confirmed by PCR genotyping and the absence of GPR88 mRNA and protein expression in the brain, particularly the striatum.[8]
Phenotypes of GPR88 KO Mice:
-
Motor Abnormalities: Hyperactivity, impaired motor coordination, and deficits in motor skill learning.[8]
-
Altered Anxiety and Impulsivity: Decreased anxiety-like behaviors and increased impulsivity.[8]
-
Changes in Reward and Addiction Pathways: Impacts on reward-driven behaviors and the response to drugs of abuse.[8]
-
Neurochemical Alterations: Changes in striatal dopamine (B1211576) signaling and increased excitability of medium spiny neurons.[8]
Experimental Application: A compound that specifically targets GPR88 should elicit a biological response in wild-type animals but have no effect in GPR88 KO animals.[8] This approach is crucial for differentiating between specific receptor-mediated effects and potential off-target activities.[8] For example, the GPR88 agonist RTI-13951-33 has been shown to reduce alcohol intake in wild-type rodents, an effect that is absent in GPR88 KO mice, confirming its on-target activity.[8]
Emerging Alternative Methods
Beyond these established techniques, new approaches are emerging to study orphan GPCRs like GPR88:
-
Computational Approaches: Homology modeling and virtual screening can be used to predict the three-dimensional structure of GPR88 and identify potential ligands from large chemical libraries.[10]
-
Studying GPCR Heteromerization: Investigating the interaction of GPR88 with other GPCRs, such as opioid and dopamine receptors, can provide insights into its role as a modulator of other signaling pathways.[4] Techniques like co-immunoprecipitation and resonance energy transfer-based assays can be employed to study these interactions.
Conclusion
A comprehensive understanding of GPR88 function requires the application of a diverse toolkit of experimental methods. This guide provides a comparative framework for selecting the most appropriate assays to investigate GPR88 signaling, identify and characterize novel modulators, and validate their on-target activity. The integration of in vitro functional assays with in vivo studies using knockout models is essential for advancing our knowledge of this important therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
BI-9508: A Leap Forward in GPR88 Agonist Efficacy and Brain Penetrance
A new investigational tool compound, BI-9508, demonstrates potent and selective agonism of the orphan G protein-coupled receptor 88 (GPR88) with significantly improved brain penetrance compared to previous tool compounds. This breakthrough offers researchers a more effective in vivo probe to unravel the therapeutic potential of targeting GPR88 for a range of central nervous system (CNS) disorders.
GPR88 is a promising drug target predominantly expressed in the striatum, a key brain region involved in motor control, cognition, and reward. However, the development of drugs targeting GPR88 has been hampered by the lack of tool compounds with suitable pharmacokinetic properties for in vivo studies. Early GPR88 agonists, such as 2-PCCA and RTI-13951-33, have been instrumental in early research but are limited by factors such as high P-glycoprotein (PGP) efflux, which restricts their ability to cross the blood-brain barrier.[1][2] this compound, developed by Boehringer Ingelheim, was designed to overcome these limitations.[3][4]
Enhanced In Vitro Potency
This compound exhibits potent agonism of GPR88. While direct comparative studies in the exact same assay are limited, available data indicates its high potency. In a Gi1 BRET assay, this compound displayed an EC50 of 47 nM.[5] For comparison, the well-characterized agonist 2-PCCA and its more potent diastereomer, (1R,2R)-2-PCCA, have reported EC50 values in cAMP assays ranging from 116 nM to as low as 3.1 nM, depending on the specific assay conditions and cell lines used.[6][7] Another key tool compound, RTI-13951-33, shows an EC50 of 25 nM in a cAMP functional assay.[8] A successor to RTI-13951-33, RTI-122, demonstrates even higher potency with a cAMP EC50 of 11 nM.[2][9]
| Compound | Assay Type | Cell Line | Potency (EC50) | Key Characteristics |
| This compound | Gi1 BRET | HEK293 | 47 nM[5] | Potent, selective, and brain-penetrant agonist.[1][3][5] |
| 2-PCCA | cAMP | HEK293 | 116 nM[6] | A well-characterized early GPR88 agonist. |
| (1R,2R)-2-PCCA | cAMP | HEK293 | 3.1 nM[7] | More potent diastereomer of 2-PCCA. |
| RTI-13951-33 | cAMP | - | 25 nM[8] | Potent, selective, and brain-penetrant agonist.[8] |
| RTI-122 | cAMP | CHO | 11 nM[2][9] | A potent and brain-penetrant agonist with improved metabolic stability over RTI-13951-33.[2][10] |
Superior Brain Penetrance: A Key Advantage
A major advancement of this compound lies in its improved pharmacokinetic profile, specifically its ability to penetrate the brain. Early GPR88 agonists were often substrates for P-glycoprotein, an efflux transporter at the blood-brain barrier, which severely limited their CNS exposure.[1] this compound was specifically designed to lack the primary amine associated with high PGP efflux.[1][5] While a direct quantitative comparison of the brain-to-plasma ratio for all compounds in a single study is not available, the literature indicates the progress made. For instance, RTI-13951-33 was considered brain-penetrant, and its successor, RTI-122, has a reported brain/plasma ratio of >1 in mice.[2][10] The developers of this compound highlight its improved pharmacokinetic properties, making it a more reliable tool for in vivo rodent studies.[3]
GPR88 Signaling and Agonist Validation
GPR88 activation by an agonist initiates a signaling cascade through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels. This is the primary mechanism through which GPR88 modulates neuronal activity.
Caption: GPR88 Signaling Pathway.
The validation of GPR88 agonists typically involves a series of in vitro and in vivo experiments to confirm their potency, selectivity, and functional effects.
Caption: Experimental Workflow for GPR88 Agonist Validation.
Experimental Protocols
cAMP Accumulation Assay
This assay is a primary functional assessment for GPR88 agonists, measuring the inhibition of adenylyl cyclase activity.
-
Cell Culture: HEK293 or CHO cells stably expressing human GPR88 are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 384-well plates and incubated overnight.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the GPR88 agonist.
-
Stimulation: Forskolin, an adenylyl cyclase activator, is added to all wells to induce cAMP production.
-
Lysis and Detection: Cells are lysed, and intracellular cAMP levels are measured using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based assay.
-
Data Analysis: The decrease in cAMP levels in the presence of the agonist is measured, and the data is fitted to a dose-response curve to determine the EC50 value.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by the receptor agonist.
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing GPR88 or from brain tissue with high GPR88 expression (e.g., striatum).
-
Assay Setup: Membranes are incubated with the GPR88 agonist, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation: The reaction is incubated to allow for the exchange of GDP for [³⁵S]GTPγS on the Gα subunit upon receptor activation.
-
Filtration and Scintillation Counting: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is used to determine the potency (EC50) and efficacy (Emax) of the compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. opnme.com [opnme.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-9508: A Comparative Analysis of a Brain-Penetrant GPR88 Agonist
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the brain-penetrant GPR88 agonist, BI-9508, with other notable alternatives. This document outlines its selectivity profile, supported by available experimental data, to inform research and development decisions.
This compound is a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88), a promising therapeutic target for a variety of neurological and psychiatric disorders.[1] A key advantage of this compound is its design as a "next-generation" molecule that circumvents a common issue with earlier GPR88 agonists: high efflux by P-glycoprotein (PGP) at the blood-brain barrier.[1] By lacking a primary amine group, this compound exhibits enhanced brain penetration, making it a valuable tool for in vivo studies in rodent models.[1]
Comparative Potency of GPR88 Agonists
The potency of this compound and other GPR88 agonists is typically assessed through functional assays that measure the inhibition of cyclic AMP (cAMP) production, a downstream effect of GPR88 activation. The half-maximal effective concentration (EC50) is a key metric for comparing the potency of these compounds.
| Compound | Modality | Assay Type | Cell Line | Potency (EC50) |
| This compound | Agonist | Gi1 BRET Assay | HEK293 | 47 nM[2] |
| RTI-122 | Agonist | cAMP Assay | Not Specified | 11 nM[3] |
| RTI-13951-33 | Agonist | cAMP Functional Assay | CHO-K1 | 25 nM[4] |
| 2-PCCA | Agonist | cAMP Inhibition | HEK293 | 116 nM[5] |
| (1R,2R)-2-PCCA | Agonist | Cell-free cAMP Assay | Not Applicable | 3 nM[3] |
| GloSensor cAMP Assay | HEK293 | 603 nM[3] | ||
| GPR88 agonist 3 | Agonist | cAMP Inhibition | Not Specified | 204 nM |
Selectivity Profile
A critical aspect of a chemical probe's utility is its selectivity for the intended target over other biological molecules. Both this compound and RTI-13951-33 have been profiled for off-target effects.
This compound: This compound was evaluated for off-target activities in the CEREP SafetyScreen44 panel at a concentration of 10 µM and demonstrated an acceptable selectivity profile.[6] However, detailed quantitative data from this screen, such as the percentage of inhibition or binding affinity for specific off-targets, are not publicly available.
RTI-13951-33: This agonist was tested against a panel of 38 G protein-coupled receptors (GPCRs), ion channels, and neurotransmitter transporters, showing no significant off-target activity.[7] Similar to this compound, the specific quantitative results from this screening are not detailed in the available literature.
Experimental Methodologies
The characterization of GPR88 agonists relies on specific in vitro assays to determine their potency and mechanism of action. The following are detailed protocols for the key experiments cited.
GPR88 cAMP Functional Assay
This assay is the primary method for determining the functional potency of GPR88 agonists by measuring the inhibition of intracellular cAMP levels.
Principle: GPR88 is a Gi/o-coupled receptor. Its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration. To enhance the detection window, adenylyl cyclase is often stimulated with forskolin (B1673556).
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human GPR88 receptor are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and a selection antibiotic.
-
Cell Seeding: Cells are harvested and seeded into 384-well white assay plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.
-
Compound Preparation: Test compounds (GPR88 agonists) are serially diluted in an appropriate assay buffer to create a range of concentrations.
-
Assay Procedure:
-
The culture medium is removed from the cells.
-
The serially diluted test compounds are added to the wells.
-
A solution of forskolin (to stimulate adenylyl cyclase) is added to all wells, except for the negative control.
-
The plates are incubated for 30 minutes at room temperature.
-
-
cAMP Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: The data is plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the log concentration of the agonist. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
GPR88 Bioluminescence Resonance Energy Transfer (BRET) Assay
The BRET assay is utilized to study the direct interaction and activation of G proteins by GPR88 upon agonist binding.
Principle: This assay measures the proximity between a G protein subunit fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and another interacting protein (or a different G protein subunit) fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). Agonist-induced conformational changes in the G protein heterotrimer lead to a change in the distance or orientation between the donor and acceptor, resulting in a change in the BRET signal.
Detailed Protocol:
-
Cell Culture and Transfection: HEK293 cells are transiently co-transfected with plasmids encoding for the GPR88 receptor, a Gα subunit fused to Rluc, and Gβ and Gγ subunits, with one of them fused to YFP.
-
Cell Seeding: 24-48 hours post-transfection, the cells are harvested and seeded into 96-well or 384-well white microplates.
-
Assay Procedure:
-
The Rluc substrate (e.g., coelenterazine (B1669285) h) is added to the cells.
-
Serial dilutions of the GPR88 agonist are added to the wells.
-
-
BRET Measurement: The luminescence is immediately measured at two wavelengths (typically around 475 nm for Rluc and 530 nm for YFP) using a plate reader capable of BRET measurements.
-
Data Analysis: The BRET ratio is calculated as the emission intensity of the acceptor (YFP) divided by the emission intensity of the donor (Rluc). The change in the BRET ratio is then plotted against the agonist concentration to determine the EC50 value.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: GPR88 Signaling Pathway upon Agonist Binding.
Caption: Experimental Workflow for the GPR88 cAMP Functional Assay.
References
Confirming GPR88-Dependent Effects of BI-9508: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BI-9508, a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88), with other available research compounds. The GPR88 receptor, predominantly expressed in the striatum, is an emerging therapeutic target for a variety of neurological and psychiatric disorders. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes critical pathways and workflows to aid in the design and interpretation of studies aimed at confirming GPR88-dependent pharmacological effects.
Performance Comparison of GPR88 Agonists
The following tables summarize the in vitro potency and pharmacokinetic properties of this compound and other frequently used GPR88 agonists. Direct head-to-head comparisons in the same studies are limited, and thus, data should be interpreted with consideration of potential variations in experimental conditions.
Table 1: In Vitro Potency of GPR88 Agonists
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| This compound | Gi1 BRET | HEK293 | 47 | [1] |
| RTI-122 | cAMP | CHO | 11 | [2] |
| RTI-13951-33 | cAMP | CHO | 45 | [2] |
| 2-PCCA | cAMP | HEK293 | 116 |
Table 2: Pharmacokinetic Properties of GPR88 Agonists in Mice
| Compound | Half-life (t½) in Plasma | Brain/Plasma Ratio | Reference |
| This compound | Acceptable for acute rodent studies | Good brain permeability | [1] |
| RTI-122 | 5.8 hours | >1 | [2][3] |
| RTI-13951-33 | 0.7 hours | 0.4 | [2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize GPR88 agonists and confirm their receptor-dependent effects.
GPR88 cAMP Functional Assay
This assay is a primary method for determining the potency of GPR88 agonists by measuring the inhibition of adenylyl cyclase activity.
-
Cell Culture: HEK293 or CHO cells stably expressing human GPR88 are cultured in a suitable medium (e.g., DMEM/F12 with 10% FBS and a selection antibiotic).
-
Cell Seeding: Cells are seeded into 384-well plates at an optimized density and incubated overnight.
-
Assay Procedure:
-
The growth medium is replaced with an assay buffer.
-
Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Serial dilutions of the GPR88 agonist (e.g., this compound) are added to the wells.
-
Adenylyl cyclase is stimulated with forskolin (B1673556) to induce cAMP production.
-
The plates are incubated at room temperature for a specified time (e.g., 30 minutes).
-
-
cAMP Detection: Intracellular cAMP levels are measured using a commercial kit, such as a LANCE TR-FRET or HTRF assay, according to the manufacturer's instructions.
-
Data Analysis: The data are normalized to the forskolin-only control, and the EC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Gαi Activation
The BRET assay directly measures G protein activation upon receptor stimulation.
-
Cell Culture and Transfection: HEK293 cells are transiently co-transfected with plasmids encoding for GPR88, a Gαi subunit fused to Renilla luciferase (Rluc), and a Gγ subunit fused to a fluorescent protein (e.g., Venus).
-
Cell Seeding: Transfected cells are seeded into 96-well, white-bottom plates.
-
Assay Procedure:
-
The culture medium is replaced with a BRET buffer.
-
The Rluc substrate (e.g., coelenterazine (B1669285) h) is added to the wells.
-
Serial dilutions of the GPR88 agonist are added.
-
-
BRET Measurement: The plate is read using a BRET-compatible plate reader, measuring luminescence at two wavelengths (e.g., ~475 nm for Rluc and ~530 nm for Venus).
-
Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated. A decrease in the BRET ratio upon agonist addition indicates G protein activation. The EC50 is determined from the concentration-response curve.
In Vivo Confirmation of GPR88-Dependent Effects: Morphine-Induced Locomotor Activity
This in vivo assay is used to demonstrate that the effects of a GPR88 agonist are mediated through its target receptor by comparing its effects in wild-type and GPR88 knockout mice. One such study demonstrated that a GPR88 agonist reduced morphine-induced locomotor activity.[4][5]
-
Animals: Adult male C57BL/6J wild-type and GPR88 knockout mice are used.
-
Habituation: Mice are habituated to the locomotor activity chambers for at least 30 minutes before drug administration.
-
Drug Administration:
-
Mice are pre-treated with the GPR88 agonist (e.g., this compound) or its vehicle via intraperitoneal (i.p.) injection.
-
After a specified pre-treatment time, mice are challenged with morphine (e.g., 10 mg/kg, i.p.) or saline.
-
-
Locomotor Activity Measurement: Locomotor activity is recorded for a set period (e.g., 90-120 minutes) using automated activity monitors that track beam breaks or distance traveled.
-
Data Analysis: The total distance traveled or the number of beam breaks are compared between the different treatment groups (vehicle + saline, vehicle + morphine, agonist + saline, agonist + morphine) in both wild-type and knockout mice. A GPR88-dependent effect is confirmed if the agonist modulates morphine-induced hyperactivity in wild-type mice but not in GPR88 knockout mice.
Visualizing Pathways and Workflows
GPR88 Signaling Pathway
GPR88 is a Gαi/o-coupled receptor. Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Caption: GPR88 activation by an agonist leads to the inhibition of cAMP production.
Experimental Workflow for Confirming GPR88-Dependent Effects
A robust method for confirming that a compound's effects are mediated by GPR88 involves a multi-pronged approach using in vitro and in vivo models, including a negative control compound and knockout animals.
Caption: A logical workflow to confirm GPR88-dependent effects of a compound.
Conclusion
This compound is a valuable tool for investigating the physiological and pathological roles of GPR88. Its improved pharmacokinetic properties over earlier agonists make it particularly suitable for in vivo studies. To rigorously confirm that the observed effects of this compound are mediated through GPR88, it is essential to employ a combination of in vitro functional assays and in vivo studies using both GPR88 knockout mice and a structurally related negative control, such as BI-0823. This multi-faceted approach provides the necessary evidence to validate GPR88 as the on-target mediator of the compound's activity, paving the way for further therapeutic development.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of the metabolic stability of GPR88 agonist RTI-13951-33 | RTI [rti.org]
- 4. Discovery of this compound, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of BI-9508: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the GPR88 agonist BI-9508, proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established general protocols for chemical waste management provide a necessary framework. This guide offers essential information on the proper handling and disposal of this compound, emphasizing safety and compliance with institutional and regulatory standards.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to all local and federal regulations. The following procedures are based on general best practices for laboratory chemical waste disposal.
Key Operational and Disposal Plan
The proper disposal of any chemical, including this compound, begins with correct identification and segregation.[1][2] Unused or waste this compound should be treated as chemical waste and managed through your institution's hazardous waste program.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Identify the waste as "this compound" and note its known properties.
-
Keep this compound waste separate from other chemical waste streams to prevent potential reactions.[2] Do not mix solids with liquid waste.
-
-
Containerization:
-
Use a designated, chemically compatible, and leak-proof waste container with a secure screw-top cap.[1]
-
Ensure the container is in good condition and properly sealed to prevent spills.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components if it is part of a mixture.
-
Include the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general work areas to minimize the risk of accidental exposure or spills.
-
-
Disposal:
-
Arrange for the collection and disposal of the waste through your institution's EHS or hazardous waste management program.
-
Do not dispose of this compound down the drain or in regular trash.[3]
-
Physicochemical Data for this compound
The following table summarizes the available quantitative data for this compound. This information is crucial for correct labeling and for EHS personnel to determine the appropriate final disposal method.
| Property | Value | Reference |
| Molecular Weight | 521.6 DA | [4] |
| Form | Solid | |
| Lipophilicity | High | [5] |
Experimental Protocols
Currently, there are no specific experimental protocols published for the disposal of this compound. The recommended procedure is to follow the general chemical waste disposal guidelines outlined above and as directed by your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemicals like this compound.
Caption: General workflow for the proper disposal of laboratory chemical waste.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Pardon Our Interruption [opnme.com]
- 5. Discovery of this compound, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling BI-9508
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Application, and Disposal of the GPR88 Agonist BI-9508.
This document provides crucial safety protocols and operational guidance for the use of this compound, a potent and selective brain-penetrant agonist of the G protein-coupled receptor 88 (GPR88). Adherence to these procedures is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent, selective, and lipophilic small molecule necessitates stringent handling procedures. The following PPE is mandatory when handling this compound in either solid or solution form.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side shields are required to protect against splashes. |
| Hand Protection | Nitrile gloves should be worn at all times. Given the compound's lipophilicity, consider double-gloving. Change gloves immediately if contaminated. |
| Body Protection | A lab coat must be worn and kept fastened. For procedures with a higher risk of splashes, a chemically resistant apron is recommended. |
| Respiratory | For handling the solid compound or creating stock solutions where aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) should be used in a fume hood. |
General Handling Precautions:
-
Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.
Operational Plan: From Receipt to Use
A systematic approach to the lifecycle of this compound in the laboratory will minimize risks and ensure experimental reproducibility.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
This compound as a solid powder should be stored at -20°C for long-term stability.
-
Stock solutions in solvents like DMSO can be stored at -80°C for up to six months.
Solution Preparation:
-
All solution preparations should be performed in a chemical fume hood.
-
This compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO.
-
For aqueous buffers, it is recommended to dilute the DMSO stock solution. Be mindful of the final DMSO concentration in your experiments, as it can have physiological effects.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for chemical waste. Dispose of through your institution's hazardous waste management program. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed chemical waste container. Do not mix with regular lab trash. |
| Liquid Waste (e.g., unused solutions) | Collect in a labeled, sealed, and chemically compatible container. The container should be designated for organic or halogenated waste depending on the solvent used. Follow your institution's chemical waste disposal guidelines. Never pour this compound solutions down the drain. |
| Animal Bedding and Carcasses | For in vivo studies, all animal-related waste must be disposed of in accordance with institutional guidelines for hazardous chemical waste from animal experiments. This may involve incineration. |
Experimental Protocols
This compound is a valuable tool for investigating the function of GPR88, an orphan GPCR highly expressed in the striatum.[1] It is suitable for both in vitro and in vivo studies.[2]
In Vitro: Gαi-Mediated cAMP Inhibition Assay
This assay determines the potency of this compound in activating the GPR88 receptor, which is coupled to the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing human GPR88.
-
Cell Plating: Seed the cells in a 96-well plate and grow to the desired confluency.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer. Include a positive control (e.g., another known GPR88 agonist) and a vehicle control (e.g., DMSO).
-
Assay Procedure: a. Pre-treat cells with this compound at various concentrations. b. Stimulate the cells with forskolin (B1673556) to induce cAMP production. c. Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo: Mouse Model of Locomotor Activity
This protocol assesses the effect of this compound on motor function in mice, a relevant behavioral endpoint given the high expression of GPR88 in the striatum.
Methodology:
-
Animals: Use adult male C57BL/6 mice. Acclimate the animals to the housing conditions and handling for at least one week before the experiment.
-
Compound Formulation: Prepare a dosing solution of this compound in a vehicle suitable for the chosen route of administration (e.g., intraperitoneal injection or oral gavage). A common vehicle might be a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administration: Administer this compound or the vehicle control to the mice.
-
Behavioral Testing: a. Place the mice individually in open-field arenas. b. Record their locomotor activity (e.g., distance traveled, rearing frequency) for a defined period using an automated tracking system.
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Quantitative Data Summary
| Parameter | Value | Assay | Organism |
| EC50 | 47 nM | Gαi1 BRET Assay | Human |
| EC50 | 94 nM | Gαi1 BRET Assay | Mouse |
Data sourced from Boehringer Ingelheim's opnMe portal.[2]
Signaling Pathway and Experimental Workflows
GPR88 Signaling Pathway
This compound acts as an agonist at the GPR88 receptor. GPR88 is an orphan GPCR that primarily couples to the Gαi/o family of G proteins. Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ subunits can modulate other downstream effectors, such as ion channels.
Caption: GPR88 signaling pathway activated by this compound.
In Vitro Experimental Workflow: cAMP Assay
The following diagram illustrates the key steps in determining the in vitro potency of this compound.
Caption: Workflow for the in vitro cAMP inhibition assay.
In Vivo Experimental Workflow: Locomotor Activity
This diagram outlines the process for assessing the in vivo effects of this compound on mouse behavior.
Caption: Workflow for the in vivo locomotor activity study.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
